5-(Bromomethyl)-1,2,3-benzothiadiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)-1,2,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-4-5-1-2-7-6(3-5)9-10-11-7/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVHCHHMBKMINT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)N=NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383582 | |
| Record name | 5-(bromomethyl)-1,2,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850375-03-0 | |
| Record name | 5-(bromomethyl)-1,2,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-(Bromomethyl)-1,2,3-benzothiadiazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-benzothiadiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties and versatile reactivity make it an attractive building block for the design of novel functional molecules. This guide focuses on a particularly valuable derivative, 5-(Bromomethyl)-1,2,3-benzothiadiazole, a compound poised for extensive application due to the presence of a reactive bromomethyl handle on the core benzothiadiazole structure. This functionality allows for facile derivatization, enabling the exploration of a wide chemical space for the development of new therapeutic agents and advanced materials.
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, including its synthesis, spectroscopic characterization, reactivity, and potential applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals working in drug discovery and materials science, facilitating the effective utilization of this versatile chemical entity.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₇H₅BrN₂S | [Sigma-Aldrich] |
| Molecular Weight | 229.10 g/mol | [Sigma-Aldrich] |
| Appearance | Likely a solid at room temperature. | General property of similar small organic molecules. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. | Based on the structure's polarity. |
| Melting Point | Not reported, but expected to be higher than the parent 1,2,3-benzothiadiazole (35-37 °C) due to increased molecular weight and potential for intermolecular interactions. | General chemical principles. |
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a three-step sequence starting from commercially available precursors. This proposed pathway leverages well-established synthetic methodologies in heterocyclic chemistry.
An In-depth Technical Guide to 5-(Bromomethyl)-1,2,3-benzothiadiazole: Molecular Structure, Formula, and Applications
Foreword
For the discerning researcher, scientist, and drug development professional, the mastery of key chemical scaffolds is paramount to innovation. This guide provides a comprehensive technical exploration of 5-(Bromomethyl)-1,2,3-benzothiadiazole, a molecule of significant interest due to its versatile reactivity and the inherent biological relevance of the benzothiadiazole core. We will dissect its molecular architecture, outline a robust synthetic protocol with mechanistic justifications, and delve into its applications, equipping you with the foundational knowledge to strategically incorporate this compound into your research endeavors.
Core Molecular Profile: Structure and Physicochemical Properties
A thorough understanding of a molecule's intrinsic properties is the bedrock of its effective application. This section details the fundamental structural and physical characteristics of this compound.
Molecular Formula and Structural Elucidation
The molecular formula of this compound is C₇H₅BrN₂S . The molecule features a bicyclic heteroaromatic system, where a benzene ring is fused to a 1,2,3-thiadiazole ring.[1] A key functional feature is the bromomethyl group (-CH₂Br) substituted at the 5-position of the benzothiadiazole nucleus. This substituent is the primary site of reactivity, enabling a wide range of synthetic transformations.
Caption: Diagram of the this compound molecular structure.
Physicochemical Data Summary
The following table summarizes key physicochemical data for this compound, which is essential for experimental design, including reaction setup and purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrN₂S | [2] |
| Molecular Weight | 229.10 g/mol | [2] |
| CAS Number | Not explicitly found for the 1,2,3-isomer, but related structures exist. | |
| Appearance | Solid | |
| Melting Point | 89 °C (for the 2,1,3-isomer) | [3] |
| Solubility | Soluble in many organic solvents. | [1] |
Synthesis Protocol: A Field-Proven Methodology
The synthesis of this compound is typically achieved via the radical bromination of 5-methyl-1,2,3-benzothiadiazole. This section provides a detailed, step-by-step protocol, including the rationale behind the choice of reagents and conditions.
Experimental Protocol: Radical Bromination
Core Principle: This synthesis relies on a free-radical chain reaction initiated by the thermal decomposition of a radical initiator, which facilitates the selective bromination of the benzylic methyl group.
Materials:
-
5-Methyl-1,2,3-benzothiadiazole (starting material)
-
N-Bromosuccinimide (NBS) (brominating agent)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (radical initiator)
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., cyclohexane)
-
Anhydrous sodium sulfate (drying agent)
-
Standard reflux apparatus, filtration equipment, and rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-1,2,3-benzothiadiazole in carbon tetrachloride.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution. The slight excess of NBS ensures the complete consumption of the starting material.
-
Initiation and Propagation: Heat the reaction mixture to reflux (approximately 77°C for CCl₄). The heat will induce the homolytic cleavage of the initiator, generating free radicals that abstract a hydrogen atom from the methyl group of the starting material. The resulting benzylic radical then reacts with NBS to form the desired product and a succinimidyl radical, which continues the chain reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization.
-
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[4][5][6][7] The introduction of the reactive bromomethyl group in this compound makes it a valuable building block for creating novel drug candidates.[4]
A Versatile Intermediate for Bioactive Molecules
The electrophilic nature of the bromomethyl group allows for facile nucleophilic substitution reactions. This enables the covalent attachment of various pharmacophores containing nucleophilic moieties such as amines, thiols, and alcohols. This versatility allows for the rapid generation of libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.
Potential Therapeutic Areas
Derivatives of benzothiadiazole have shown promise in a variety of therapeutic areas, including:
-
Anticancer Agents: The benzothiazole nucleus is a core component of several compounds investigated for their anticancer properties.[8]
-
Neurodegenerative Diseases: Certain benzothiazole derivatives, like Thioflavin-T, are used as fluorescent probes for amyloid fibrils, which are implicated in diseases such as Alzheimer's.[8]
-
Antimicrobial Agents: The structural motif is also found in compounds with antibacterial and antifungal activities.[5]
The ability to readily functionalize the 5-position of the benzothiadiazole ring system via the bromomethyl intermediate provides a powerful tool for medicinal chemists to design and synthesize novel therapeutic agents.
Safety and Handling
As with any reactive chemical, proper safety precautions are essential when handling this compound and its derivatives. It is crucial to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10][11]
Conclusion
This compound is a valuable and versatile building block in the field of organic synthesis and medicinal chemistry. Its well-defined molecular structure, accessible synthetic route, and the reactivity of its bromomethyl group make it a powerful tool for the creation of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its core properties, synthesis, and applications to aid researchers in harnessing its full potential.
References
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Benzo[1,2-d:4,5-d′]bis([1][12]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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1,2,3-Benzothiadiazole. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
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(PDF) Benzo[1,2-d:4,5-d′]bis([1][12]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]
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4-Amino-5-chloro-2,1,3-benzothiadiazole. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]
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Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2021). National Institutes of Health. Retrieved January 23, 2026, from [Link]
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Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction. (2018). Crimson Publishers. Retrieved January 23, 2026, from [Link]
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Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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The Bromomethyl Group in Benzothiadiazole Systems: A Technical Guide to a Versatile Synthetic Handle
Introduction: The Strategic Importance of the 2,1,3-Benzothiadiazole Scaffold
The 2,1,3-benzothiadiazole (BTD) core is a privileged heterocyclic scaffold that has garnered significant attention from researchers in medicinal chemistry, materials science, and chemical biology. Its inherent electron-deficient nature, arising from the fusion of an electron-withdrawing thiadiazole ring with a benzene ring, imparts unique photophysical and electronic properties. This has led to the extensive use of BTD derivatives in the development of fluorescent probes, organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and a range of pharmacologically active agents.[1]
The functionalization of the BTD core is paramount to tuning its properties for specific applications. While various methods exist for derivatizing the aromatic ring, the introduction of a bromomethyl group (-CH₂Br) provides a particularly versatile and highly reactive synthetic handle for a plethora of subsequent transformations. This guide offers an in-depth exploration of the synthesis and reactivity of bromomethyl-substituted benzothiadiazole systems, providing both mechanistic insights and practical, field-proven protocols for the research scientist.
Synthesis of Bromomethyl Benzothiadiazoles: Activating the Benzylic Position
The most common and effective method for the synthesis of bromomethyl benzothiadiazoles is the radical bromination of the corresponding methyl-substituted precursors. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) under thermal or photochemical conditions.
The causality behind this choice of reagents is rooted in the mechanism of free-radical halogenation. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The key step is the abstraction of a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. The electron-withdrawing benzothiadiazole ring plays a crucial role in stabilizing this radical intermediate, thus facilitating the reaction at the benzylic position over other potential sites.
Caption: Workflow for the synthesis of bromomethyl benzothiadiazoles.
Experimental Protocol: Synthesis of 4-Bromo-7-(bromomethyl)-2,1,3-benzothiadiazole
This protocol is adapted from established procedures for the dual bromination of a methyl-substituted benzothiadiazole, illustrating both aromatic bromination and subsequent benzylic bromination.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methyl-2,1,3-benzothiadiazole (15.5 g, 0.103 mol) with 48% aqueous hydrobromic acid (100 mL).
-
Reagent Addition: To this stirred suspension, add elemental bromine (30 mL, 0.585 mol).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water (approx. 500 mL).
-
Isolation: Collect the resulting precipitate by vacuum filtration, washing the solid with water.
-
Purification: Recrystallize the crude product from acetone (approx. 150 mL) to yield 4-bromo-7-(bromomethyl)-2,1,3-benzothiadiazole as a crystalline solid.
Core Reactivity: The Bromomethyl Group as a Potent Electrophile
The primary mode of reactivity for the bromomethyl group in benzothiadiazole systems is as an electrophile in nucleophilic substitution reactions. The carbon atom of the CH₂Br group is highly susceptible to attack by a wide range of nucleophiles. This reactivity is significantly enhanced by the electron-withdrawing nature of the fused benzothiadiazole ring system, which polarizes the C-Br bond and stabilizes the transition state of the substitution reaction. These reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism.
Caption: The SN2 mechanism at the bromomethyl-BTD system.
Reactions with N-Nucleophiles
The reaction with nitrogen-based nucleophiles is a common strategy to introduce amine or azide functionalities, which are valuable for further derivatization or for their biological properties.
-
Azide Substitution: The substitution with sodium azide (NaN₃) is a highly efficient reaction that provides an azidomethyl derivative. This derivative is a key precursor for the synthesis of amines via reduction (e.g., with H₂/Pd or LiAlH₄) and for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Experimental Protocol: Synthesis of 4-(Azidomethyl)-7-nitro-2,1,3-benzothiadiazole
This protocol demonstrates a typical nucleophilic substitution with sodium azide.
-
Reaction Setup: Dissolve 4-(bromomethyl)-7-nitro-2,1,3-benzothiadiazole in acetone.
-
Reagent Addition: Add a solution of sodium azide (NaN₃) in water to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.
-
Work-up: Remove the acetone under reduced pressure. Add water to the residue to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography if necessary.
Reactions with P-Nucleophiles: Gateway to Olefination
The reaction of bromomethyl benzothiadiazoles with phosphorus-based nucleophiles opens up pathways to powerful olefination reactions, allowing for the conversion of aldehydes and ketones into alkenes.
-
Arbuzov Reaction: The reaction with a trialkyl phosphite, such as triethyl phosphite, proceeds via the Michaelis-Arbuzov reaction to yield a phosphonate ester.[3] This phosphonate is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, which is often preferred over the classical Wittig reaction for its superior stereoselectivity (typically yielding E-alkenes) and the water-soluble nature of the phosphate byproduct, simplifying purification.
Caption: Mechanism of the Arbuzov reaction on bromomethyl-BTD.
-
Wittig Reagent Formation: The reaction with triphenylphosphine (PPh₃) yields a stable phosphonium salt.[4] This salt can be deprotonated with a strong base (e.g., n-BuLi, NaH) to form a phosphorus ylide, the key component of the Wittig reaction. The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds with excellent regiocontrol.
Experimental Protocol: Synthesis of ((2,1,3-Benzothiadiazol-4-yl)methyl)triphenylphosphonium Bromide
-
Reaction Setup: In a suitable flask, dissolve 4-(bromomethyl)-2,1,3-benzothiadiazole in an anhydrous solvent such as toluene or acetonitrile.
-
Reagent Addition: Add an equimolar amount of triphenylphosphine (PPh₃).
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC). The product will often precipitate from the solution upon cooling.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitated phosphonium salt by vacuum filtration.
-
Purification: Wash the collected solid with a non-polar solvent like hexane or diethyl ether to remove any unreacted starting materials and dry under vacuum.
Reactions with O- and S-Nucleophiles
The bromomethyl group readily reacts with oxygen and sulfur nucleophiles to form ethers and thioethers, respectively. These reactions are typically carried out in the presence of a non-nucleophilic base (e.g., K₂CO₃, NaH) to deprotonate the alcohol or thiol precursor, generating the more potent alkoxide or thiolate nucleophile.
-
Ether Synthesis (Williamson Ether Synthesis): Reaction with an alcohol in the presence of a base.
-
Thioether Synthesis: Reaction with a thiol in the presence of a base.
These reactions are highly reliable and provide access to a wide range of derivatives with modulated solubility, electronic properties, and potential for coordination with metal ions.
Summary of Reactivity
The following table summarizes the key transformations of the bromomethyl group in benzothiadiazole systems, highlighting its versatility as a synthetic intermediate.
| Nucleophile Class | Reagent Example(s) | Product Type | Key Application(s) |
| Nitrogen | Sodium Azide (NaN₃) | Azide | Click Chemistry, Amine Synthesis |
| Ammonia, Amines (RNH₂) | Amine | Pharmacophore, Linker | |
| Phosphorus | Triethyl Phosphite (P(OEt)₃) | Phosphonate | Horner-Wadsworth-Emmons Reaction |
| Triphenylphosphine (PPh₃) | Phosphonium Salt | Wittig Reaction | |
| Oxygen | Alcohols (ROH) + Base | Ether | Modulate Solubility/Properties |
| Carboxylates (RCOO⁻) | Ester | Prodrugs, Linker Cleavage | |
| Sulfur | Thiols (RSH) + Base | Thioether | Coordination Chemistry, Linkers |
| Carbon | Cyanide (CN⁻) | Nitrile | Carboxylic Acid Synthesis |
| Malonates, etc. | C-C Bonded Adduct | Chain Extension |
Conclusion
The bromomethyl group, when attached to the electron-deficient 2,1,3-benzothiadiazole scaffold, serves as a highly activated and versatile electrophile. Its reactivity is dominated by the Sₙ2 mechanism, allowing for the straightforward and efficient introduction of a wide array of functional groups through reactions with nitrogen, phosphorus, oxygen, sulfur, and carbon nucleophiles. The resulting products, such as azides, phosphonates, and phosphonium salts, are themselves powerful intermediates for further synthetic elaborations including cycloadditions and olefination reactions. This well-defined and predictable reactivity profile solidifies the bromomethyl benzothiadiazole system as a cornerstone building block for the rational design and synthesis of novel functional molecules in drug discovery and materials science.
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Fei, Z., Kim, J., Smith, J., Domingo, E. B., Anthopoulos, T. D., & Heeney, M. (2015). Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors. Macromolecules, 48(21), 7942-7950. [Link]
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Stability and Storage of 5-(Bromomethyl)-1,2,3-benzothiadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 5-(Bromomethyl)-1,2,3-benzothiadiazole. As a Senior Application Scientist, the following information synthesizes established chemical principles and industry best practices to ensure the integrity of this compound in a research and development setting. This document will delve into the molecule's inherent properties, potential degradation pathways, and a systematic approach to stability assessment.
Compound Profile and Intrinsic Properties
This compound is a heterocyclic compound featuring a benzothiadiazole core with a reactive bromomethyl substituent. Its chemical and physical properties are foundational to understanding its stability.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂S | |
| Molecular Weight | 229.10 g/mol | |
| Appearance | Solid | |
| CAS Number | Not widely available; a related isomer 5-(Bromomethyl)-2,1,3-benzothiadiazole is 80370-26-7 | N/A |
The benzothiadiazole ring system is generally characterized by good thermal and photochemical stability.[1] However, the presence of the bromomethyl group introduces a primary site of reactivity, making the molecule susceptible to nucleophilic substitution and other degradation pathways.[2]
Prudent Storage and Handling Protocols
To maintain the integrity of this compound, adherence to appropriate storage and handling procedures is paramount. The following recommendations are based on safety data sheets for structurally similar compounds and general best practices for reactive chemical intermediates.
Storage Conditions:
-
Temperature: Refrigeration at 2-8°C is recommended for long-term storage. For shorter periods, storage in a cool, dry place away from direct sunlight is acceptable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Container: Use a tightly sealed, light-resistant container to prevent photo-degradation and moisture ingress.[3]
Handling Precautions:
-
This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[4]
-
It is also a skin, eye, and respiratory irritant.[5]
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Avoid inhalation of dust and contact with skin and eyes.[7]
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for designing stability studies and for interpreting analytical results. The primary liabilities of the molecule are the bromomethyl group and, to a lesser extent, the benzothiadiazole ring.
The following diagram illustrates the hypothesized degradation pathways:
Hypothesized Degradation Pathways
-
Hydrolysis and Solvolysis: The benzylic bromide is susceptible to nucleophilic attack by water or other nucleophilic solvents (e.g., alcohols), leading to the formation of the corresponding alcohol or ether derivatives.[2]
-
Ring Cleavage: Under forcing conditions, such as high temperatures or extreme pH, the thiadiazole ring may undergo cleavage.
-
Oxidation: The sulfur atom in the thiadiazole ring could be susceptible to oxidation, leading to sulfoxide or sulfone derivatives.
Framework for a Stability-Indicating Analytical Method
A stability-indicating analytical method (SIAM) is essential for accurately quantifying the decrease of the active pharmaceutical ingredient (API) and the increase of degradation products over time.[8] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[9]
The following is a representative protocol for the development and validation of a stability-indicating HPLC method for this compound.
Note: This is a model protocol and should be optimized for the specific instrumentation and purity of the compound being tested.
Forced Degradation Studies
Forced degradation studies are a critical first step to identify potential degradation products and to demonstrate the specificity of the analytical method. The goal is to achieve 5-20% degradation of the API.
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours. Dissolve in the solvent to the stock solution concentration.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration, as per ICH Q1B guidelines.
-
-
Sample Analysis: Analyze all stressed samples, along with a non-stressed control sample, by the developed HPLC method.
Representative HPLC Method
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the parent compound (likely in the 250-350 nm range)[10]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
The following diagram outlines the workflow for developing and validating a stability-indicating HPLC method:
HPLC Method Development Workflow
Conclusion
While this compound possesses a relatively stable benzothiadiazole core, the presence of the bromomethyl group necessitates careful handling and storage to prevent degradation. The primary degradation pathways are anticipated to be hydrolysis and solvolysis of the bromomethyl group. A systematic approach to stability testing, including forced degradation studies and the development of a validated stability-indicating HPLC method, is essential for ensuring the quality and reliability of this compound in research and development. The protocols and information provided in this guide serve as a robust framework for scientists and researchers to maintain the integrity of this compound.
References
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MDPI. (2023). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Molecules, 28(13), 5081. [Link]
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Wikipedia. (2023). 1,2,3-Benzothiadiazole. Retrieved from [Link]
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International Research Journal of Pharmaceutical and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
ResearchGate. (2016). Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. [Link]
-
Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
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ResearchGate. (2016). Stability Indicating HPLC Method Development: A Review. [Link]
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IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. [Link]
-
National Institutes of Health. (2020). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules, 25(24), 5899. [Link]
-
European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
ResearchGate. (2010). Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. [Link]
-
ACS Publications. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. [Link]
-
Fisher Scientific. (2025). Safety Data Sheet: 2-(Bromomethyl)-1,3-benzothiazole. Retrieved from [Link]
-
IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]
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LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
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National Institutes of Health. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 77(3), 334–340. [Link]
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MDPI. (2021). Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. Processes, 9(6), 1094. [Link]
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Spectroscopic Characterization of 5-(Bromomethyl)-1,2,3-benzothiadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a detailed analysis of the expected spectroscopic data for 5-(Bromomethyl)-1,2,3-benzothiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide synthesizes information from closely related analogs and foundational spectroscopic principles to present a robust predictive analysis. This approach is designed to empower researchers in identifying and characterizing this molecule, offering insights into the causal relationships between its structure and spectral features.
The 1,2,3-benzothiadiazole core is a significant structural motif in the development of novel therapeutic agents and functional materials.[1] The introduction of a bromomethyl group at the 5-position provides a reactive handle for further synthetic modifications, making this compound a valuable intermediate. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development workflow.
Foundational Principles of Spectroscopic Analysis for Heterocyclic Compounds
The structural elucidation of novel organic molecules like this compound relies on a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of a molecule. Chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants (J) reveal connectivity between neighboring atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. The presence of characteristic absorption bands allows for the identification of specific functional groups within the molecule.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound. Fragmentation patterns observed in the mass spectrum can offer further structural insights.
The selection of specific experimental parameters, such as the choice of solvent for NMR or the ionization technique for MS, is a critical decision driven by the physicochemical properties of the analyte and the desired information.[2]
Predicted ¹H and ¹³C NMR Spectroscopic Data
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to display signals corresponding to the aromatic protons of the benzothiadiazole ring system and the methylene protons of the bromomethyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~ 8.0 - 8.2 | d | 1H | H-7 | The proton at position 7 is expected to be the most deshielded aromatic proton due to the anisotropic effect of the fused thiadiazole ring. |
| ~ 7.8 - 8.0 | s | 1H | H-4 | The proton at position 4 is adjacent to the thiadiazole ring and is expected to appear as a singlet or a narrow doublet. |
| ~ 7.6 - 7.8 | d | 1H | H-6 | This proton is ortho to the bromomethyl group and will be influenced by its electron-withdrawing nature. |
| ~ 4.8 - 5.0 | s | 2H | -CH₂Br | The methylene protons adjacent to the bromine atom are expected to be significantly deshielded and appear as a singlet. |
Experimental Workflow for NMR Data Acquisition:
Caption: Workflow for acquiring and processing ¹H NMR data.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~ 150 - 155 | C-7a | Quaternary carbon of the fused ring system, typically found at a lower field. |
| ~ 140 - 145 | C-3a | Quaternary carbon of the fused ring system. |
| ~ 135 - 140 | C-5 | The carbon bearing the bromomethyl group will be deshielded. |
| ~ 125 - 130 | C-7 | Aromatic CH carbon. |
| ~ 120 - 125 | C-4 | Aromatic CH carbon. |
| ~ 115 - 120 | C-6 | Aromatic CH carbon. |
| ~ 30 - 35 | -CH₂Br | The methylene carbon attached to bromine will be significantly downfield compared to an unsubstituted methyl group. |
Predicted Infrared (IR) Spectroscopic Data
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the aromatic ring and the C-Br bond.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 1600 - 1450 | C=C stretch (aromatic) | Medium to Strong |
| 1250 - 1000 | C-H in-plane bending | Medium |
| 900 - 675 | C-H out-of-plane bending | Strong |
| 600 - 500 | C-Br stretch | Medium to Strong |
Experimental Protocol for IR Spectroscopy:
Caption: General workflow for obtaining an IR spectrum.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry will confirm the molecular weight of the compound and can provide structural information through fragmentation analysis. The molecular formula of this compound is C₇H₅BrN₂S, with a molecular weight of approximately 229.10 g/mol .
Expected Observations in the Mass Spectrum:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z 229, along with an M+2 peak at m/z 231 of nearly equal intensity, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).
-
Major Fragmentation Pathways:
-
Loss of a bromine radical (-Br) to give a fragment at m/z 150.
-
Loss of the bromomethyl radical (-CH₂Br) to give a fragment at m/z 135, corresponding to the benzothiadiazole radical cation.
-
Further fragmentation of the benzothiadiazole ring system.
-
Conceptual Workflow for Mass Spectrometry Analysis:
Caption: A simplified workflow for mass spectrometry.
Synthesis and Self-Validating Protocols
While a detailed synthetic procedure for this compound is not explicitly detailed in the searched literature, a plausible route would involve the radical bromination of 5-methyl-1,2,3-benzothiadiazole using a reagent such as N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN).
A self-validating protocol for such a synthesis would incorporate in-process controls, such as Thin Layer Chromatography (TLC) to monitor the reaction progress and purification steps like column chromatography to isolate the desired product. The final confirmation of the product's identity and purity would then be achieved through the comprehensive spectroscopic analysis detailed in this guide.
Conclusion and Future Perspectives
This technical guide provides a predictive yet scientifically grounded overview of the key spectroscopic features of this compound. For researchers working with this compound, the presented data serves as a valuable reference for its identification and characterization. The acquisition of experimental spectroscopic data for this molecule would be a valuable contribution to the chemical literature, further enabling its use in the development of novel pharmaceuticals and advanced materials.
References
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
d4ob01725k1.pdf. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
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The Multifaceted Biological Potential of 1,2,3-Benzothiadiazole Derivatives: A Technical Guide for Drug Discovery and Development
Abstract
The 1,2,3-benzothiadiazole scaffold, a unique heterocyclic entity, has emerged as a privileged structure in medicinal chemistry and agrochemical research. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by its derivatives, with a focus on their potential as anticancer, antimicrobial, and plant defense-activating agents. By delving into the underlying mechanisms of action, structure-activity relationships, and key experimental methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to harness the therapeutic and agricultural potential of this versatile chemical class.
Introduction: The 1,2,3-Benzothiadiazole Core
1,2,3-Benzothiadiazole is a bicyclic aromatic compound composed of a benzene ring fused to a 1,2,3-thiadiazole ring.[1] This core structure imparts a unique set of physicochemical properties that have been exploited to generate a vast library of derivatives with a wide spectrum of biological activities.[2][3][4] The synthesis of the 1,2,3-benzothiadiazole core can be achieved through established methods such as the diazotization of 2-aminothiophenol or via the Herz reaction from anilines.[1] The amenability of this scaffold to chemical modification allows for the fine-tuning of its biological profile, making it a highly attractive starting point for the development of novel therapeutic and crop protection agents.
Anticancer Activity: A Promising Frontier
Derivatives of the broader benzothiazole class have demonstrated significant potential as anticancer agents, and emerging evidence suggests that 1,2,3-benzothiadiazole-containing molecules are no exception.[2][4][5] These compounds have been shown to exert their cytotoxic effects against a variety of cancer cell lines through multiple mechanisms.[2][4]
Mechanism of Action: Inducing Cancer Cell Demise
A primary mechanism by which benzothiazole derivatives exert their anticancer effects is through the induction of apoptosis , or programmed cell death.[6] This is often achieved via the mitochondrial intrinsic pathway .[4][7] This pathway is initiated by an increase in intracellular reactive oxygen species (ROS) , which leads to a loss of mitochondrial membrane potential and the subsequent release of pro-apoptotic factors.[4][7]
Furthermore, these compounds have been shown to modulate key signaling pathways that are often dysregulated in cancer. This includes the downregulation of pathways such as EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR , which are crucial for cancer cell proliferation, survival, and metastasis.
Figure 2: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Pathogens
The benzothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. [8][9]Derivatives incorporating the 1,2,3-benzothiadiazole moiety have also demonstrated promising activity against a range of bacterial and fungal pathogens. [10]
Putative Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of benzothiazole derivatives are multifaceted and can involve the inhibition of essential microbial enzymes. [11]For the broader class of benzothiazoles, targets such as DNA gyrase and dihydroorotate dehydrogenase have been identified. [9][11]DNA gyrase is a topoisomerase essential for bacterial DNA replication, while dihydroorotate dehydrogenase is a key enzyme in pyrimidine biosynthesis. Inhibition of these enzymes disrupts critical cellular processes, leading to microbial cell death.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. [1][12][13]The MIC is the lowest concentration of the drug that prevents visible growth of the microbe. [12] Step-by-Step Methodology:
-
Prepare Antimicrobial Dilutions: Prepare a series of twofold dilutions of the 1,2,3-benzothiadiazole derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. [13]2. Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland turbidity standard). [1][13]3. Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized microbial suspension. [1][13]Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only). [13]4. Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria). [13]5. Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. [13]
Figure 3: Workflow for the broth microdilution MIC assay.
Plant Defense Activation: A Novel Agrochemical Approach
Certain 1,2,3-benzothiadiazole derivatives have been identified as potent plant activators , a class of compounds that induce a plant's own defense mechanisms against a broad spectrum of pathogens. [4][14][15]This mode of action, known as Systemic Acquired Resistance (SAR) , offers a promising and sustainable alternative to conventional pesticides. [16][17]
Mechanism of Action: The Salicylic Acid Signaling Pathway
The induction of SAR by 1,2,3-benzothiadiazole derivatives is primarily mediated through the salicylic acid (SA) signaling pathway . [3][18][19][20][21]Upon perception of the chemical stimulus, the plant initiates the biosynthesis of SA. [3][21]SA then acts as a signaling molecule, leading to the activation of a cascade of downstream events. A key player in this pathway is the NPR1 (NON-EXPRESSOR of PATHOGENESIS-RELATED GENES 1) protein, which, upon activation by SA, translocates to the nucleus. [18][19][21]In the nucleus, NPR1 interacts with TGA transcription factors , leading to the expression of a battery of pathogenesis-related (PR) genes . [18]The products of these genes contribute to a heightened state of defense throughout the plant, rendering it more resistant to subsequent pathogen attacks. [17]
Figure 4: The salicylic acid signaling pathway in plant defense activated by 1,2,3-benzothiadiazole derivatives.
Experimental Protocol: Evaluating Systemic Acquired Resistance
Evaluating the efficacy of a plant activator involves a multi-step process to demonstrate the induction of SAR.
Step-by-Step Methodology:
-
Plant Growth: Grow healthy, uniform plants (e.g., Arabidopsis, cucumber, or tobacco) to a suitable developmental stage.
-
Inducer Application: Treat a set of lower leaves on each plant with the 1,2,3-benzothiadiazole derivative. A mock treatment (e.g., water or a solvent control) should be applied to a separate set of plants. [15]3. Pathogen Challenge: After a specific induction period (e.g., 2-3 days), challenge a set of upper, untreated leaves on both the inducer-treated and mock-treated plants with a virulent pathogen. [15]4. Disease Assessment: After an appropriate incubation period, assess the disease severity on the challenged leaves. This can be done by measuring lesion size, counting the number of lesions, or quantifying pathogen growth (e.g., by counting colony-forming units for bacteria). [2]5. Data Analysis: Compare the disease severity between the inducer-treated and mock-treated plants. A significant reduction in disease symptoms in the inducer-treated plants is indicative of SAR.
Structure-Activity Relationships (SAR) and Future Directions
The biological activity of 1,2,3-benzothiadiazole derivatives is highly dependent on the nature and position of substituents on the benzothiadiazole ring. For example, in the context of anticancer activity, the introduction of fluoro, chloro, and methoxy groups has been shown to enhance cytotoxic effects. Similarly, for antimicrobial activity, electron-donating groups can increase the electron density of the molecule, potentially leading to enhanced efficacy.
Future research in this area should focus on:
-
Rational Design and Synthesis: Utilizing computational modeling and a deeper understanding of SAR to design and synthesize novel derivatives with improved potency and selectivity.
-
Mechanism of Action Studies: Conducting detailed mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by these compounds.
-
In Vivo Efficacy and Safety: Evaluating the most promising candidates in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Agrochemical Formulation and Field Trials: For plant activators, developing stable and effective formulations and conducting field trials to assess their performance under real-world agricultural conditions.
Conclusion
The 1,2,3-benzothiadiazole scaffold represents a rich source of biologically active molecules with significant potential in both medicine and agriculture. The derivatives of this versatile heterocyclic system have demonstrated compelling anticancer, antimicrobial, and plant defense-activating properties. The continued exploration of their chemical space, guided by a thorough understanding of their mechanisms of action and structure-activity relationships, holds great promise for the development of next-generation therapeutics and sustainable crop protection strategies. This technical guide provides a foundational framework to inspire and support further research and development in this exciting field.
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Recent insights into antibacterial potential of benzothiazole derivatives. (2023-05-29). PMC. Retrieved from [Link]
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Benzothiazole derivatives as anticancer agents. (2018). PMC. Retrieved from [Link]
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Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[1][11]enzothiazole Derivatives via Microwave-Assisted Synthesis. (2022-02-12). MDPI. Retrieved from [Link]
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- 15. Systemic Acquired Resistance vs Induced Systemic Resistance: A Review [arccjournals.com]
- 16. vegetables.bayer.com [vegetables.bayer.com]
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- 18. Salicylic acid in plant immunity and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
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The Strategic Utility of 5-(Bromomethyl)-1,2,3-benzothiadiazole: A Gateway to Novel Heterocyclic Architectures
An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals
Introduction: The 1,2,3-Benzothiadiazole Core and the Promise of a Reactive Handle
The 1,2,3-benzothiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a range of functional molecules, including potential anticancer agents, antivirals, and materials for organic electronics.[1][2] The strategic derivatization of this core structure is paramount to expanding its utility and exploring new chemical space. This guide focuses on a particularly valuable, yet underexplored, precursor: 5-(Bromomethyl)-1,2,3-benzothiadiazole . The introduction of a reactive bromomethyl group at the 5-position transforms the otherwise stable benzothiadiazole core into a versatile building block, primed for the construction of novel, complex heterocyclic systems through well-established synthetic methodologies. This guide will provide a comprehensive overview of the synthesis of this key precursor and its subsequent application in the generation of diverse heterocyclic structures, supported by detailed experimental protocols and mechanistic insights.
Part 1: Synthesis of the Precursor: this compound
The synthesis of this compound is most effectively approached as a two-step sequence, starting from a readily available substituted aminothiophenol. This strategy ensures a high-yielding and pure final product.
Step 1: Synthesis of 5-Methyl-1,2,3-benzothiadiazole
The foundational step is the formation of the benzothiadiazole ring. This is classically achieved through the diazotization of an appropriate aminothiophenol. In this case, 4-methyl-2-aminothiophenol is the required starting material. The reaction proceeds by treating the aminothiophenol with a diazotizing agent, such as sodium nitrite, in an acidic medium.
Experimental Protocol: Synthesis of 5-Methyl-1,2,3-benzothiadiazole
-
Materials:
-
4-Methyl-2-aminothiophenol
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Distilled water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 4-methyl-2-aminothiophenol (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Stir the mixture at 0-5 °C for an additional 1 hour after the addition is complete.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-methyl-1,2,3-benzothiadiazole.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
-
Self-Validation: The successful synthesis of the product can be confirmed by its melting point and spectroscopic data (¹H NMR, ¹³C NMR, and MS) which should be consistent with the literature values for 5-methyl-1,2,3-benzothiadiazole.
Step 2: Free-Radical Bromination to this compound
With the 5-methyl precursor in hand, the next crucial step is the selective bromination of the methyl group. This is a classic benzylic bromination, which proceeds via a free-radical mechanism. The reagent of choice for this transformation is N-bromosuccinimide (NBS), which provides a low, constant concentration of bromine radicals, minimizing side reactions on the aromatic ring. A radical initiator, such as azobisisobutyronitrile (AIBN), is required to start the reaction.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
5-Methyl-1,2,3-benzothiadiazole
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (or a suitable alternative solvent like acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methyl-1,2,3-benzothiadiazole (1 equivalent), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN.
-
Add dry carbon tetrachloride to the flask and flush the system with an inert gas.
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter off the succinimide and wash it with a small amount of cold carbon tetrachloride.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Self-Validation: The product should be characterized by ¹H NMR, observing the disappearance of the methyl singlet and the appearance of a new singlet for the bromomethyl group (CH₂Br) at a downfield chemical shift. Mass spectrometry will confirm the incorporation of a bromine atom.
Part 2: this compound as a Precursor for Novel Heterocycles
The synthetic utility of this compound lies in the high reactivity of the bromomethyl group towards nucleophilic substitution. This allows for the facile introduction of a wide variety of functionalities, many of which can subsequently participate in cyclization reactions to form new heterocyclic rings fused or linked to the benzothiadiazole core.
Causality Behind Experimental Choices
The choice of a bromomethyl group as a reactive handle is deliberate. The carbon-bromine bond is sufficiently labile to be displaced by a range of nucleophiles under relatively mild conditions. Furthermore, the benzylic nature of the carbon atom enhances its reactivity. The 1,2,3-benzothiadiazole ring is generally stable to the conditions required for these nucleophilic substitution reactions.
Example 1: Synthesis of Fused Pyridothiadiazole Derivatives
A compelling application of this precursor is in the synthesis of fused pyridothiadiazole systems. The reaction with a suitable pyridine derivative, such as 2-aminopyridine, can lead to the formation of an imidazo[1,2-a]pyridine scaffold linked to the benzothiadiazole core. This class of compounds is of significant interest in medicinal chemistry due to its wide range of biological activities.[3][4]
The reaction proceeds via an initial N-alkylation of the pyridine nitrogen by the bromomethyl group to form a pyridinium salt. Subsequent intramolecular cyclization through the amino group leads to the formation of the fused heterocyclic system.
Experimental Protocol: Synthesis of a Benzothiadiazolyl-imidazo[1,2-a]pyridinium salt
-
Materials:
-
This compound
-
2-Aminopyridine
-
Acetonitrile (anhydrous)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous acetonitrile.
-
Add 2-aminopyridine (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 12-18 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect it by filtration and wash with cold acetonitrile.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
-
-
Self-Validation: The formation of the pyridinium salt can be confirmed by ¹H NMR, which will show characteristic shifts for the protons of the imidazo[1,2-a]pyridine ring system. High-resolution mass spectrometry will confirm the molecular formula of the product.
Example 2: Synthesis of Thiazole-Containing Heterocycles
The reaction of this compound with sulfur-containing nucleophiles opens another avenue for the synthesis of novel heterocycles. Thiourea, for instance, can act as a versatile building block. The initial reaction is expected to be an S-alkylation to form an isothiuronium salt. This intermediate can then be cyclized with an appropriate reagent to form a thiazole ring. This approach is analogous to the well-established Hantzsch thiazole synthesis.[5]
Experimental Protocol: Synthesis of a Benzothiadiazolyl-substituted Thiazole
-
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
α-Haloketone (e.g., phenacyl bromide)
-
Sodium bicarbonate
-
-
Procedure:
-
Formation of the Isothiuronium Salt: In a round-bottom flask, dissolve this compound (1 equivalent) and thiourea (1 equivalent) in ethanol. Reflux the mixture for 2-3 hours. The isothiuronium salt may precipitate upon cooling.
-
Cyclization to the Thiazole: To the crude isothiuronium salt, add an α-haloketone (e.g., phenacyl bromide, 1 equivalent) and a base such as sodium bicarbonate. Reflux the mixture for an additional 4-6 hours.
-
Cool the reaction mixture and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
-
Self-Validation: The structure of the final thiazole derivative can be confirmed by spectroscopic methods. ¹H NMR will show signals corresponding to the protons on the thiazole ring and the benzothiadiazole core.
Data Presentation
| Compound | Starting Materials | Key Reagents | Solvent | Yield (%) |
| 5-Methyl-1,2,3-benzothiadiazole | 4-Methyl-2-aminothiophenol | NaNO₂, HCl | Water | High |
| This compound | 5-Methyl-1,2,3-benzothiadiazole | NBS, AIBN | Carbon Tetrachloride | Good |
| Benzothiadiazolyl-imidazo[1,2-a]pyridinium salt | This compound, 2-Aminopyridine | - | Acetonitrile | Moderate |
| Benzothiadiazolyl-substituted Thiazole | This compound, Thiourea | α-Haloketone | Ethanol | Moderate |
Visualizations
Synthesis of this compound
Caption: Synthetic pathway to this compound.
Application in Heterocycle Synthesis
Sources
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- 2. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. bio-conferences.org [bio-conferences.org]
- 5. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
A Comprehensive Technical Guide to the Quantum Chemical Studies of 1,2,3-Benzothiadiazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Intricacies of Benzothiadiazole Isomers
Benzothiadiazole, a bicyclic aromatic heterocycle, exists in two primary isomeric forms: 1,2,3-benzothiadiazole and 2,1,3-benzothiadiazole.[1][2] These isomers, while structurally similar, exhibit distinct electronic and photophysical properties that make them valuable building blocks in various scientific domains. The 2,1,3-benzothiadiazole (BTD) isomer, in particular, is a well-established electron acceptor unit at the core of numerous functional molecules, including fluorescent probes, phototheranostics, and components of optoelectronic devices like polymers, OLEDs, and solar cells.[3][4] The 1,2,3-benzothiadiazole isomer, while less explored, presents unique characteristics that warrant investigation for novel applications.[1][5]
This technical guide provides a deep dive into the quantum chemical methodologies employed to unravel the structure, reactivity, and electronic properties of these isomers. By leveraging computational chemistry, researchers can predict and understand the behavior of these molecules, thereby guiding the synthesis of new materials and potential therapeutic agents with tailored functionalities.
Pillar 1: The Theoretical Bedrock of Quantum Chemical Investigations
The accuracy and predictive power of any computational study hinge on the appropriate selection of theoretical methods. For molecules like benzothiadiazole isomers, Density Functional Theory (DFT) has emerged as a robust and widely used approach.
Density Functional Theory (DFT): DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This method offers a favorable balance between computational cost and accuracy, making it suitable for studying medium to large-sized molecules.
-
Functionals: The choice of the exchange-correlation functional is critical in DFT. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for organic molecules as it often provides reliable results for geometries and electronic properties.[3][6][7][8][9][10][11]
-
Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. The Pople-style basis sets, such as 6-31G(d,p), 6-31+G(d,p), and 6-311++G(d,p), are commonly employed.[3][6][7][8][9][10][11] The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electron distribution, especially in systems with heteroatoms and potential for weak interactions.
Time-Dependent Density Functional Theory (TD-DFT): To investigate the excited-state properties and predict the electronic absorption and emission spectra (UV-Vis), TD-DFT is the method of choice.[9][10][12] It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima.
Advanced Analyses:
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of a molecule by examining the delocalization of electron density between occupied and unoccupied orbitals.[6]
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for identifying regions susceptible to electrophilic and nucleophilic attack, thus predicting the reactive sites of the molecule.[6]
Pillar 2: A Validated Workflow for Computational Analysis
A systematic and reproducible computational protocol is paramount for ensuring the reliability of the obtained results. The following section outlines a standard workflow for the quantum chemical study of benzothiadiazole isomers.
Experimental Protocol: A Step-by-Step Computational Workflow
-
Structure Preparation:
-
Obtain the initial 3D coordinates of the 1,2,3-benzothiadiazole and 2,1,3-benzothiadiazole isomers. This can be done using molecular building software or by retrieving crystallographic data if available.
-
-
Geometry Optimization:
-
Perform a full geometry optimization of the ground state of each isomer using DFT, for instance, at the B3LYP/6-31G(d,p) level of theory. This step aims to find the lowest energy conformation of the molecule.
-
Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
-
Electronic Property Calculation:
-
From the optimized geometry, calculate key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, and electron affinity.
-
-
Spectroscopic Property Prediction:
-
Employ TD-DFT calculations on the optimized ground-state geometry to predict the UV-Vis absorption spectra.
-
To predict emission spectra, optimize the geometry of the first excited state (S1) and then perform a TD-DFT calculation.
-
-
Reactivity Analysis:
-
Generate the Molecular Electrostatic Potential (MEP) map to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecules.
-
Calculate global and local reactivity descriptors to quantify the reactivity of different sites.
-
Caption: A generalized workflow for the quantum chemical analysis of benzothiadiazole isomers.
Pillar 3: Unveiling the Isomeric Differences: A Comparative Analysis
Quantum chemical calculations provide a wealth of quantitative data that allows for a direct comparison of the properties of 1,2,3-benzothiadiazole and its isomers.
Structural and Electronic Properties
The fusion of the thiadiazole ring to the benzene ring results in a planar molecular structure for both isomers.[1] However, the different arrangement of the nitrogen and sulfur atoms leads to significant variations in their electronic landscapes.
| Property | 1,2,3-Benzothiadiazole | 2,1,3-Benzothiadiazole | Reference |
| Molar Mass ( g/mol ) | 136.17 | 136.17 | [1][2] |
| Melting Point (°C) | 36-37 | 54.0 | [1][2] |
| Boiling Point (°C) | 220.5 | 203.0 | [1][2] |
| LUMO Energy Level | Higher | Lower | [5] |
| HOMO-LUMO Gap | Larger | Smaller | [5] |
According to quantum-mechanical calculations, benzo[d][1][3][4]thiadiazole (the 1,2,3-isomer) has higher values for the LUMO energy level and the energy band gap.[5] A lower LUMO level in the 2,1,3-isomer indicates its stronger electron-accepting character, which is a key reason for its widespread use in optoelectronic materials.[3][4] The larger HOMO-LUMO gap in the 1,2,3-isomer suggests greater kinetic stability.
Caption: Relationship between isomeric structure and key electronic properties.
Reactivity Insights from Molecular Electrostatic Potential
The MEP maps of the benzothiadiazole isomers reveal the distribution of charge and provide a guide to their chemical reactivity.
Caption: Conceptual representation of MEP analysis for predicting reactivity.
For both isomers, the regions around the nitrogen atoms are typically characterized by a negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, regions of positive potential indicate sites for nucleophilic attack. These predictions are invaluable for designing synthetic routes for functionalized benzothiadiazole derivatives.[3][4]
Conclusion: The Predictive Power of Quantum Chemistry in Materials and Drug Discovery
Quantum chemical studies provide an indispensable toolkit for researchers working with 1,2,3-benzothiadiazole isomers and their derivatives. These computational methods offer a cost-effective and efficient means to:
-
Elucidate the fundamental relationships between molecular structure and electronic properties.
-
Predict spectroscopic characteristics to aid in experimental characterization.
-
Identify reactive sites to guide the synthesis of novel compounds.
-
Screen potential candidates for applications in organic electronics and drug development.
By integrating theoretical calculations with experimental investigations, the scientific community can accelerate the discovery and design of new functional materials and therapeutic agents based on the versatile benzothiadiazole scaffold.
References
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Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. [Link]
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1,2,3-Benzothiadiazole. Wikipedia. [Link]
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Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central. [Link]
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Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. SciRP.org. [Link]
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Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. ResearchGate. [Link]
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2,1,3-Benzothiadiazole. Wikipedia. [Link]
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Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. PubMed. [Link]
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Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. [Link]
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1,2,3-Benzothiadiazole | C6H4N2S | CID 67505. PubChem. [Link]
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The tautomerism of 1,2,3-triazole in aqueous solution. RSC Publishing. [Link]
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DFT study of opto-electronic properties of benzothiazole derivatives for use in solar cells. HAL Open Science. [Link]
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Difference between two forms of benzothiadiazole. Chemistry Stack Exchange. [Link]
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DFT study of opto-electronic properties of benzothiazole derivatives for use in solar cells. ResearchGate. [Link]
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Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. National Institutes of Health. [Link]
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Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. MDPI. [Link]
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2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. MDPI. [Link]
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The Luminescent Core: A Technical Guide to the Fluorescence Properties of 1,2,3-Benzothiadiazole Scaffolds
Introduction: The Rise of a Versatile Fluorophore
In the landscape of fluorescent molecules, the 1,2,3-benzothiadiazole (BTD) scaffold, and particularly its commercially prominent isomer 2,1,3-benzothiadiazole, has emerged as a cornerstone for the development of advanced optical materials and probes.[1][2] This technical guide provides an in-depth exploration of the synthesis, photophysical properties, and applications of BTD-based fluorophores, tailored for researchers, scientists, and drug development professionals. Our focus will be on the causality behind experimental choices and the establishment of self-validating protocols, ensuring both scientific rigor and practical applicability.
The appeal of the BTD core lies in a unique combination of properties. It is an electron-deficient heterocyclic system, a characteristic that is fundamental to its use as a building block in fluorophores.[2] This electron-deficient nature facilitates the design of molecules with intramolecular charge transfer (ICT) character, which is crucial for tuning their fluorescence properties.[2][3] Furthermore, BTD derivatives are known for their high photostability, large Stokes shifts, and often pronounced solvatochromism, making them highly adaptable for a range of applications, from bioimaging to organic electronics.[2]
I. The Architecture of Light: Synthesis of Benzothiadiazole Scaffolds
The versatility of the BTD scaffold begins with its synthesis. The ability to strategically introduce a variety of substituents onto the benzoid ring is key to modulating its fluorescence properties. The primary and most common synthetic route to the 2,1,3-benzothiadiazole core involves the reaction of ortho-phenylenediamine derivatives with thionyl chloride (SOCl₂). However, for creating fluorescent probes with tailored properties, the subsequent functionalization of the BTD core, particularly at the 4 and 7 positions, is paramount. This is typically achieved through cross-coupling reactions.
Core Synthesis and Functionalization Workflow
The general strategy for synthesizing functionalized BTD derivatives, especially those with a donor-acceptor-donor (D-A-D) architecture, is a multi-step process. This process is designed to first create a reactive BTD core, which can then be coupled with various donor moieties.
Caption: General workflow for the synthesis of functionalized BTD derivatives.
Experimental Protocol: Synthesis of 4,7-Di(2-thienyl)-2,1,3-benzothiadiazole (DTBT)
This protocol details a common method for synthesizing a D-A-D type fluorophore using a palladium-catalyzed cross-coupling reaction. 4,7-Dibromo-2,1,3-benzothiadiazole serves as the acceptor core, and thiophene units act as the electron donors.
Step 1: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole
-
In a round bottom flask, dissolve 2,1,3-benzothiadiazole in concentrated sulfuric acid.
-
Slowly add N-bromosuccinimide (NBS) in portions while stirring and maintaining the temperature in an ice bath.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture onto ice water, which will cause the product to precipitate.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry. Recrystallize from a suitable solvent like a chloroform/hexane mixture to obtain pure 4,7-dibromo-2,1,3-benzothiadiazole.[4]
Step 2: Suzuki Coupling with 2-Thienylboronic Acid
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 4,7-dibromo-2,1,3-benzothiadiazole, 2-thienylboronic acid (2.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄.[1]
-
Add a solvent system, typically a mixture of toluene and ethanol, followed by an aqueous solution of a base, such as 2 M sodium carbonate.[1]
-
Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., toluene).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the final product, 4,7-di(2-thienyl)-2,1,3-benzothiadiazole, as a brightly colored solid.[4]
Self-Validation: The purity and identity of the synthesized compounds should be rigorously confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[1] The final product's melting point should also be determined and compared with literature values.
II. Decoding the Glow: Photophysical Properties and Their Modulation
The fluorescence of BTD derivatives is governed by the interplay of the electron-deficient BTD core and the attached substituents. By strategically modifying the molecular structure, a wide range of emission colors and properties can be achieved.
The Donor-Acceptor Principle and Intramolecular Charge Transfer (ICT)
The most effective strategy for designing highly fluorescent BTD derivatives is the creation of a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architecture.[5] In this design, electron-donating groups (donors) are attached to the electron-accepting BTD core.[5] Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the donor moiety, to the lowest unoccupied molecular orbital (LUMO), which is predominantly located on the BTD acceptor.[6] This process is known as intramolecular charge transfer (ICT).
The ICT state is more polar than the ground state, which has several important consequences:
-
Large Stokes Shift: The significant change in charge distribution between the ground and excited states leads to a large separation between the absorption and emission maxima (Stokes shift). This is highly desirable for fluorescence applications as it minimizes self-absorption and improves signal-to-noise ratios.[7]
-
Solvatochromism: The energy of the polar ICT state is sensitive to the polarity of the surrounding solvent. In more polar solvents, the excited state is stabilized, leading to a red-shift in the emission spectrum. This property can be exploited for developing fluorescent probes that are sensitive to their local environment.[8]
Caption: Schematic of the ICT process in a D-A-D BTD fluorophore.
Structure-Property Relationships: A Quantitative Look
The choice of donor group and its position on the BTD ring has a profound impact on the resulting photophysical properties. The following table summarizes the properties of a few representative 4,7-disubstituted 2,1,3-benzothiadiazole derivatives, illustrating these relationships.
| Derivative | Donor Group | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Ref. |
| BTD-Th | Thiophene | ~450-480 | ~560-610 | >4000 | Moderate to High | [6] |
| BTD-Carb | Carbazole | ~420-450 | ~530-580 | >4500 | High | [5] |
| BTD-NPh₂ | Diphenylamine | ~470-500 | ~600-650 | >4000 | High | [9] |
| BTD-OMe | Methoxy | ~400-430 | ~520-570 | >5000 | Moderate | [10] |
Note: The exact values can vary depending on the solvent and specific molecular structure.
Causality: Stronger electron-donating groups generally lead to a greater red-shift in both absorption and emission spectra due to a smaller HOMO-LUMO energy gap.[6] The extent of conjugation in the donor group also plays a crucial role. For instance, extending the π-system of the donor can enhance the molar extinction coefficient and shift the spectra to longer wavelengths.
Beyond Simple Fluorescence: Advanced Photophysical Phenomena
-
Excited-State Intramolecular Proton Transfer (ESIPT): By designing BTD derivatives with both proton donor and acceptor moieties, it is possible to induce ESIPT.[2] Upon excitation, a proton is transferred within the molecule, leading to a tautomeric form that has a significantly different electronic structure and, consequently, a distinct and often highly Stokes-shifted emission.[11] This phenomenon is particularly useful for designing ratiometric fluorescent probes.
-
Aggregation-Induced Emission (AIE): While many fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state or in aggregates, some BTD derivatives exhibit the opposite phenomenon, AIE. In these systems, the molecules are non-emissive or weakly emissive in solution but become highly fluorescent upon aggregation. This is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways.
III. The BTD Scaffold in Action: Applications in Research and Development
The tunable and robust fluorescence properties of BTD derivatives have led to their widespread application in various scientific fields.
Fluorescent Probes for Bioimaging
The ability to design BTDs that emit in the visible and near-infrared regions, coupled with their photostability and cell permeability, makes them excellent candidates for live-cell imaging probes.[12]
Targeting Cellular Organelles: By appending specific targeting moieties or by tuning the lipophilicity and charge of the molecule, BTD-based probes can be designed to selectively accumulate in specific organelles.
-
Mitochondria: Cationic BTD derivatives can be designed to target mitochondria due to the negative mitochondrial membrane potential.[13]
-
Lipid Droplets: Highly lipophilic BTD probes have been shown to specifically stain intracellular lipid droplets, which are important biomarkers in various diseases, including cancer.[8]
Experimental Protocol: Staining Lipid Droplets in Live Cells with a BTD-based Probe
This protocol provides a general guideline for using a lipophilic BTD probe for imaging lipid droplets in cultured cells.
-
Cell Culture: Plate cells (e.g., HeLa cells) on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of the BTD probe (e.g., 1 mM in DMSO). On the day of the experiment, dilute the stock solution in a serum-free cell culture medium to the final working concentration (typically in the range of 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37 °C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with PBS to remove any excess probe.
-
Imaging: Add fresh culture medium or PBS to the cells. Image the stained cells using a fluorescence microscope equipped with appropriate filters for the BTD probe's excitation and emission wavelengths.
Self-Validation: To confirm the specific localization of the probe to lipid droplets, co-staining with a commercially available and well-characterized lipid droplet stain (e.g., Nile Red or BODIPY 493/503) should be performed. The fluorescence signals from the BTD probe and the reference stain should show a high degree of colocalization.
Chemosensors for Analyte Detection
The sensitivity of the BTD fluorophore's emission to its environment can be harnessed to create chemosensors for a variety of analytes, including ions and small molecules. The design of such sensors typically involves coupling the BTD core to a receptor unit that selectively binds to the target analyte. This binding event then triggers a change in the fluorescence output (e.g., quenching, enhancement, or a spectral shift) through mechanisms such as photoinduced electron transfer (PET) or modulation of the ICT process.[2]
IV. Ensuring Scientific Integrity: Best Practices in Fluorescence Spectroscopy
To ensure the reliability and reproducibility of data, it is crucial to adhere to established best practices when characterizing the photophysical properties of BTD derivatives.
Key Parameters to Report:
-
Absorption Spectrum: Report the wavelength of maximum absorption (λ_abs) and the molar extinction coefficient (ε) at that wavelength.
-
Emission Spectrum: Report the excitation wavelength used and the wavelength of maximum emission (λ_em).
-
Quantum Yield (Φ_F): This should be determined relative to a well-characterized fluorescence standard with a similar emission range.[5] The standard used, its quantum yield, and the solvent should be clearly stated.
-
Stokes Shift: Report in both nanometers (nm) and wavenumbers (cm⁻¹).
-
Solvent: All photophysical measurements are highly dependent on the solvent used; therefore, it is essential to specify the solvent for each measurement.
Instrument Calibration: Regular calibration of the fluorometer is necessary to ensure the accuracy of wavelength and intensity measurements.[14] This includes calibrating the excitation and emission monochromators and correcting the emission spectra for the instrument's wavelength-dependent response.[14]
Conclusion: A Bright Future for Benzothiadiazole Fluorophores
The 1,2,3-benzothiadiazole scaffold and its isomers represent a remarkably versatile platform for the design of advanced fluorescent materials. Through judicious synthetic modifications, a vast chemical space of fluorophores with tailored photophysical properties can be accessed. The principles of donor-acceptor interactions and the resulting intramolecular charge transfer are central to understanding and manipulating their fluorescence. From elucidating complex biological processes through high-resolution imaging to developing sensitive chemosensors, the applications of BTD-based fluorophores are continually expanding. By adhering to rigorous experimental protocols and reporting standards, the research community can continue to unlock the full potential of this exceptional class of molecules, paving the way for new discoveries and technologies.
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Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. (2023). MDPI. [Link]
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2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. (n.d.). National Institutes of Health. [Link]
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Selective and Efficient Mitochondrial Staining with Designed 2,1,3-Benzothiadiazole Derivatives as Live Cell Fluorescence Imaging Probes. (2014). ResearchGate. [Link]
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Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (n.d.). Frontiers. [Link]
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Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. (2015). ACS Publications. [Link]
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New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics. (2021). PubMed Central. [Link]
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On The Use of 2,1,3-Benzothiadiazole Derivatives As Selective Live Cell Fluorescence Imaging Probes. (n.d.). Scribd. [Link]
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A Comprehensive Technical Guide to 5-(Bromomethyl)-1,2,3-benzothiadiazole for Drug Discovery Professionals
This guide offers an in-depth technical overview of 5-(Bromomethyl)-1,2,3-benzothiadiazole, a key heterocyclic building block for researchers, scientists, and drug development professionals. With full editorial control, this document is structured to provide a logical and scientifically rigorous exploration of the compound's synthesis, properties, and applications, grounded in authoritative sources.
Introduction: The Strategic Importance of the Benzothiadiazole Moiety
The 1,2,3-benzothiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Its derivatives have shown a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromomethyl group at the 5-position creates this compound, a highly reactive and versatile intermediate. This functionalization provides a convenient handle for synthetic chemists to introduce the benzothiadiazole core into larger, more complex molecules, thereby enabling the exploration of new chemical space in the quest for novel therapeutics.
Core Compound Data: this compound
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 65858-50-6[2][3][4] |
| Chemical Name | 5-(Bromomethyl)-2,1,3-benzothiadiazole |
| Molecular Formula | C₇H₅BrN₂S[5] |
| Molecular Weight | 229.10 g/mol [5] |
| Appearance | Solid |
| Storage Temperature | +4°C[6] |
Reputable Suppliers:
Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved through the radical bromination of 5-methyl-2,1,3-benzothiadiazole. This reaction commonly employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride (CCl₄).
Diagram 1: Synthesis of this compound
Caption: Synthesis via benzylic bromination.
Mechanistic Insight: The reaction proceeds via a free-radical chain mechanism known as the Wohl-Ziegler reaction.[4] The initiator (BPO) decomposes upon heating to generate radicals, which abstract a bromine atom from NBS to form a bromine radical. This bromine radical then abstracts a hydrogen atom from the methyl group of 5-methyl-2,1,3-benzothiadiazole, creating a resonance-stabilized benzylic radical. This benzylic radical then reacts with a molecule of Br₂ (formed in situ from the reaction of HBr with NBS) to yield the desired product and another bromine radical, which propagates the chain reaction.[7] The selectivity for benzylic bromination over aromatic bromination is a key feature of using NBS under these conditions.
Applications in Drug Discovery and Chemical Biology
The high reactivity of the bromomethyl group makes this compound an invaluable reagent for the synthesis of diverse libraries of compounds for biological screening.
A Scaffold for Anticancer Agents
Benzothiadiazole derivatives have been extensively investigated for their anticancer properties.[1][8][9] They have been shown to induce apoptosis in various cancer cell lines and can interfere with key signaling pathways involved in tumor progression.[10] For instance, certain benzothiadiazole derivatives have been found to inhibit the PI3K/AKT and ERK signaling pathways, which are frequently dysregulated in cancer.[11][12] The ability to easily derivatize this compound allows for the systematic modification of the scaffold to optimize anticancer activity and explore structure-activity relationships.
Diagram 2: Benzothiadiazole Derivatives in Cancer Signaling
Caption: Inhibition of pro-survival signaling pathways.
Development of Antimicrobial Agents
The benzothiadiazole nucleus is also a key component in the development of novel antimicrobial agents.[1][9][13] By reacting this compound with various nucleophiles, researchers can generate a diverse range of compounds to be screened for antibacterial and antifungal activity.
Experimental Protocol: Synthesis of a Phenoxymethyl Ether Derivative
This protocol details a representative nucleophilic substitution reaction to synthesize a derivative of this compound.
Objective: To synthesize 5-(Phenoxymethyl)-2,1,3-benzothiadiazole.
Materials:
-
5-(Bromomethyl)-2,1,3-benzothiadiazole
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
To a stirred solution of phenol (1.0 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).
-
Add a solution of 5-(Bromomethyl)-2,1,3-benzothiadiazole (1.0 equivalent) in acetone dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure 5-(phenoxymethyl)-2,1,3-benzothiadiazole.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material signals and the appearance of new signals corresponding to the product will validate the success of the reaction.
Safety and Handling
This compound is a reactive compound and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.[5]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its facile synthesis and high reactivity make it an ideal starting material for the creation of diverse molecular libraries. The benzothiadiazole core is a proven pharmacophore, and the ability to readily introduce this moiety into novel molecular frameworks will continue to drive innovation in the discovery of new therapeutic agents.
References
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MDPI. (2021). Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. Molecules, 26(13), 3845. Available at: [Link]
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The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. (2019). International Journal of Molecular Sciences, 20(11), 2784. Available at: [Link]
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MDPI. (2021). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 26(22), 6965. Available at: [Link]
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Malaysian Journal of Fundamental and Applied Sciences. (2017). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. 13(4). Available at: [Link]
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Frontiers. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12. Available at: [Link]
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Navigating the Uncharted Territory: A Technical Guide to the Safe Handling of 5-(Bromomethyl)-1,2,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Word of Caution
The recommendations herein are therefore based on a presumptive hazard profile. All personnel handling this compound must exercise the utmost caution and treat it as a substance with significant potential for toxicity and reactivity. This guide is intended to supplement, not replace, rigorous institutional safety protocols and the professional judgment of trained researchers.
Unveiling the Compound: Structure and Presumptive Hazard Profile
5-(Bromomethyl)-1,2,3-benzothiadiazole is a heterocyclic compound featuring a benzothiadiazole core functionalized with a bromomethyl group. This structural combination suggests a dual-hazard profile: the inherent biological activity of the benzothiadiazole moiety and the reactive nature of the bromomethyl group.
Chemical Structure:
Presumptive Hazard Profile:
Based on data from its isomer, 4-(Bromomethyl)-2,1,3-benzothiadiazole (CAS 16405-99-5), and related compounds, this compound should be regarded as a hazardous substance with the following potential effects[1][2]:
| Hazard Classification | Presumed Effects |
| Acute Toxicity | Potentially harmful if swallowed, in contact with skin, or inhaled. |
| Skin Corrosion/Irritation | Expected to cause skin irritation, and potentially severe burns upon prolonged contact. |
| Serious Eye Damage/Irritation | Likely to cause serious eye irritation and possible irreversible damage. |
| Respiratory Sensitization | May cause respiratory irritation. |
| Mutagenicity/Carcinogenicity | As an alkylating agent, it should be treated as a potential mutagen and carcinogen. |
| Lachrymatory Properties | Bromomethylated aromatic compounds are often potent lachrymators, causing severe eye-watering and irritation. |
The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)
Given the presumptive hazards, a multi-layered approach to exposure control is mandatory.
Engineering Controls: The First Line of Defense
All manipulations of this compound, including weighing, dissolution, and reaction setup, must be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute. For procedures with a higher risk of aerosol generation, a glove box or other closed system should be considered.
Personal Protective Equipment (PPE): The Essential Barrier
A comprehensive PPE regimen is non-negotiable when handling this compound.
| PPE Category | Specifications | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[3] | Provides a robust barrier against skin contact. The outer glove should be changed immediately upon contamination. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[4] | Protects against splashes and the potent lachrymatory effects. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.[5] | Prevents skin contact with spills. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling larger quantities or if there is a risk of aerosolization. | Minimizes the risk of inhaling potentially toxic and irritating vapors. |
Standard Operating Procedures: A Step-by-Step Approach to Safety
Workflow for Safe Handling and Use
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Detailed Experimental Protocol
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Have spill cleanup materials readily available.
-
-
Handling:
-
Carefully weigh the solid compound in a tared, sealed container within the fume hood.
-
Slowly add the compound to the solvent or reaction mixture to avoid splashing and aerosol generation.
-
-
Post-Procedure:
-
Decontaminate all surfaces and equipment that came into contact with the compound using a suitable solvent (e.g., ethanol), followed by soap and water.
-
Segregate all waste streams as outlined in Section 5.
-
Carefully doff PPE, avoiding contact with potentially contaminated surfaces. Wash hands thoroughly.
-
Emergency Preparedness: Responding to the Unexpected
Spill Response
Caption: Emergency response plan for a spill of this compound.
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent and then soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6][7] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Responsible Stewardship: Storage and Waste Disposal
Storage
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and moisture.[7]
Waste Disposal
All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[8] High-temperature incineration is the preferred method for the destruction of brominated organic compounds.[4]
Conclusion: A Commitment to Safety
The handling of novel and uncharacterized compounds like this compound is an inherent aspect of pioneering research in drug development. However, this pursuit of innovation must be underpinned by an unwavering commitment to safety. By adhering to the principles of hazard anticipation, rigorous engineering and administrative controls, and the diligent use of personal protective equipment, researchers can mitigate the risks associated with this and other potentially hazardous materials. This guide provides a framework for the safe handling of this compound, but it is the culture of safety within the laboratory that will ultimately ensure the well-being of its personnel.
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Bromomethane. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Retrieved from [Link]
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Canadian Center of Science and Education. (n.d.). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Retrieved from [Link]
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United States Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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Diva-Portal.org. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Retrieved from [Link]
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Methodological & Application
Application Note: Covalent Labeling of Biomolecules using 5-(Bromomethyl)-1,2,3-benzothiadiazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the use of 5-(Bromomethyl)-1,2,3-benzothiadiazole as a thiol-reactive fluorescent label for biomolecules. The 1,2,3-benzothiadiazole (BTD) core is a robust and photostable fluorophore, and the appended bromomethyl group serves as an efficient reactive moiety for covalent attachment to sulfhydryl groups present in cysteine residues of proteins and peptides.[1][2] This guide covers the underlying chemical principles, provides detailed experimental protocols for labeling and purification, and offers methods for characterizing the final conjugate.
Introduction and Scientific Principles
The 2,1,3-benzothiadiazole (BTD) scaffold has emerged as a superior class of fluorophore for bioimaging and sensing applications.[3] BTD derivatives are known for their attractive photophysical properties, which often include large Stokes shifts, high quantum yields, excellent photostability, and good cell permeability.[2][4] These characteristics make them advantageous alternatives to classical fluorescent dyes.[2]
This compound is a derivative designed for covalent labeling. The core principle is the chemical reactivity of the bromomethyl group, which functions as an alkylating agent. This group is an electrophile that readily reacts with strong nucleophiles. In biological systems, the most prominent soft nucleophile is the deprotonated thiol group (thiolate, R-S⁻) of cysteine residues.[5]
The labeling reaction proceeds via a classic bimolecular nucleophilic substitution (Sɴ2) mechanism. The sulfur atom of a cysteine residue attacks the methylene carbon of the bromomethyl group, displacing the bromide ion and forming a stable thioether bond. This covalent linkage ensures a permanent attachment of the BTD fluorophore to the target biomolecule.
Reaction Mechanism: Thiol-Alkylation
The covalent labeling strategy relies on the specific reaction between the sulfhydryl group of a cysteine residue and the bromomethyl group of the BTD probe. The reaction is most efficient at a slightly alkaline pH (7.5–8.5), where a significant portion of the thiol groups are deprotonated to the more nucleophilic thiolate form.
Caption: Sɴ2 reaction mechanism for covalent labeling.
Key Fluorophore Properties
While the exact photophysical properties of this compound must be determined empirically upon conjugation, derivatives of the BTD family consistently exhibit favorable characteristics for fluorescence-based applications.
| Property | Typical Characteristics of BTD Derivatives | Causality and Experimental Insight |
| Photostability | High resistance to photobleaching.[2] | The fused aromatic ring system provides electronic stability, allowing for prolonged imaging sessions with minimal signal degradation. |
| Stokes Shift | Large (>100 nm).[4][6] | Significant separation between excitation and emission maxima minimizes self-quenching and simplifies filter selection for microscopy. |
| Quantum Yield | Moderate to High.[2] | The rigid, planar structure of the BTD core restricts non-radiative decay pathways, leading to bright fluorescence emission. |
| Environmental Sensitivity | Some derivatives show solvatochromism.[6] | The emission spectrum may shift depending on the polarity of the local environment, which can be used to probe protein conformational changes. |
| Solubility | Moderate in aqueous buffers. | The BTD core is hydrophobic. The addition of alkyl chains can improve solubility, but stock solutions should be prepared in an organic solvent like DMSO or DMF.[7][8] |
Experimental Application: Protein Labeling Protocol
This section provides a self-validating protocol for the covalent labeling of a protein containing accessible cysteine residues.
Required Materials and Reagents
-
Reagents:
-
This compound (BTD-Br)
-
Protein of interest (e.g., antibody, enzyme) with at least one free cysteine, at a concentration of 2-10 mg/mL.[9]
-
Anhydrous Dimethyl sulfoxide (DMSO).[10]
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.5–8.5.
-
(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Purification: Gel filtration column (e.g., Sephadex G-25) or dialysis tubing (MWCO appropriate for the protein).
-
-
Equipment:
-
UV-Vis Spectrophotometer
-
Microcentrifuge tubes
-
Pipettes
-
Rotator or shaker
-
Vortex mixer
-
Overall Experimental Workflow
Caption: General workflow for protein labeling.
Step-by-Step Methodology
Step 1: Preparation of Stock Solutions
-
BTD-Br Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex thoroughly until fully dissolved.[10] Note: Prepare this solution fresh immediately before use, as reactive compounds can degrade in solution.
-
Protein Solution: Dissolve the protein in the reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5) to a final concentration of 5-10 mg/mL.[9] If the protein has disulfide bonds that need to be reduced to expose cysteines, incubate with a 5-10 fold molar excess of TCEP for 30-60 minutes at room temperature prior to labeling. Do not use DTT or β-mercaptoethanol as they contain thiols and will compete with the protein for the label.
Step 2: Labeling Reaction
-
While gently vortexing the protein solution, add the BTD-Br stock solution to achieve a 10- to 20-fold molar excess of the dye over the protein. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing on a rotator is recommended.
Step 3: Purification of the Conjugate
-
To ensure that downstream applications are not affected by unbound fluorophore, it is critical to remove any unreacted BTD-Br.
-
Gel Filtration: Load the reaction mixture onto a pre-equilibrated gel filtration column (e.g., PD-10). The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained.
-
Dialysis: Alternatively, transfer the reaction mixture to a dialysis cassette and dialyze against 1L of PBS buffer at 4°C. Perform at least three buffer changes over 24-48 hours.[10]
Step 4: Characterization and Quantification
-
The Degree of Labeling (DOL), which is the average number of dye molecules per protein, must be determined.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the BTD dye (Aₘₐₓ). The Aₘₐₓ for the conjugated BTD probe must be determined experimentally by scanning the absorbance from 300-500 nm.
-
Calculate the DOL using the Beer-Lambert law:
-
Protein Concentration (M): [Protein] = (A₂₈₀ - (Aₘₐₓ × CF)) / ε_protein where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
Aₘₐₓ is the absorbance at the dye's maximum.
-
CF is the Correction Factor (A₂₈₀ of the dye / Aₘₐₓ of the dye). This accounts for the dye's absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Dye Concentration (M): [Dye] = Aₘₐₓ / ε_dye where ε_dye is the molar extinction coefficient of the BTD dye at its Aₘₐₓ.
-
Degree of Labeling (DOL): DOL = [Dye] / [Protein]
An optimal DOL is typically between 2 and 7 for antibodies. Over-labeling can lead to protein aggregation or loss of function.
-
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low DOL | - Insufficiently reactive cysteines (buried or oxidized).- pH of reaction buffer is too low.- Insufficient molar excess of the BTD-Br probe. | - Pre-treat protein with a reducing agent like TCEP.- Increase reaction buffer pH to 8.0-8.5.- Increase the molar ratio of BTD-Br to protein (e.g., 30-fold).- Increase incubation time.[10] |
| Protein Precipitation | - Over-labeling with hydrophobic dye.- Protein instability under reaction conditions. | - Reduce the molar ratio of BTD-Br to protein.- Reduce the reaction time.- Add a non-ionic detergent like Tween-20 (0.05%) to the buffer.[10] |
| High Background Signal | - Incomplete removal of unreacted BTD-Br probe. | - Repeat the purification step (gel filtration or dialysis). Ensure the column size or dialysis volume is adequate. |
Conclusion
This compound is a valuable tool for the fluorescent labeling of biomolecules. Its thiol-reactive nature allows for the targeted, covalent modification of cysteine residues. The resulting BTD-labeled conjugates benefit from the superior photophysical properties of the benzothiadiazole core, making them highly suitable for a range of applications in cell biology, biochemistry, and drug development. Careful optimization of the labeling ratio and rigorous purification are key to achieving high-quality, functional conjugates.
References
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da Silva, J. F., et al. (2021). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Molecules, 26(23), 7297. [Link]
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Neto, B. A. D., Carvalho, P. H. P. R., & Corrêa, J. R. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research, 48(6), 1560–1569. [Link]
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Gomes, A. S. L., et al. (2021). Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes. Chemistry – A European Journal, 28(5), e202103262. [Link]
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Wang, X., et al. (2013). Thiol Reactive Probes and Chemosensors. Current Organic Chemistry, 17(11), 1135–1151. [Link]
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Gryba, R., et al. (2010). 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. ChemInform, 41(33). [Link]
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Neto, B. A. D., et al. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research, 48(6), 1560-1569. [Link]
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Ali, A., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Computational Chemistry, 12(2), 53-76. [Link]
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Bernardim, B., et al. (2012). Reversible protein affinity-labelling using bromomaleimide-based reagents. Organic & Biomolecular Chemistry, 10(44), 8758–8761. [Link]
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Kumar, K. S., et al. (2023). Rapid and High-Yielding Disulfide Bioconjugation at Any Desired Site in Proteins. Journal of the American Chemical Society, 145(3), 1956–1964. [Link]
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Gomes, A. S. L., et al. (2021). Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes. Request PDF. [Link]
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McCann, S. D., et al. (2021). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central. [Link]
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Yang, Y., et al. (2015). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 20(9), 15458–15479. [Link]
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Li, Y., et al. (2014). A novel nitro-substituted benzothiadiazole as fluorescent probe for tumor cells under hypoxic condition. Bioorganic & Medicinal Chemistry Letters, 24(2), 549-552. [Link]
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ResearchGate. (n.d.). Structures of thiol probes 22–24 and their proposed reaction mechanisms... [Link]
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Derivatization of thiols in proteins with 5-(Bromomethyl)-1,2,3-benzothiadiazole
Application Notes & Protocols
Topic: Derivatization of Protein Thiols with 5-(Bromomethyl)-1,2,3-benzothiadiazole
Foundational Principles: Targeting Cysteine Residues
The selective chemical modification of protein functional groups is a cornerstone of modern proteomics, drug development, and biochemical analysis. Among the 20 standard amino acids, cysteine is unique due to its thiol (sulfhydryl, -SH) group. The relatively low pKa of the thiol group (~8.5) allows for its deprotonation to the highly nucleophilic thiolate anion (-S⁻) under accessible pH conditions, making it a prime target for covalent modification.[1] The derivatization of these thiols is critical for various applications, including protein quantification, structural analysis, redox state monitoring, and the development of antibody-drug conjugates.
This compound emerges as a valuable reagent for this purpose. It combines a reactive alkyl halide (bromomethyl) with a benzothiadiazole core. The 1,2,3-benzothiadiazole moiety is an electron-withdrawing heterocycle known for its photochemical stability and its role as a building block for fluorescent probes.[2][3][4] This intrinsic property suggests that its adducts with proteins may be detectable via fluorescence, offering an alternative to mass-based detection.
This document provides a comprehensive guide to the mechanism, application, and detailed protocols for the derivatization of protein thiols using this compound.
The Chemistry of Derivatization: An S(_N)2 Pathway
The covalent labeling of a protein thiol (R-SH) by this compound proceeds via a classic bimolecular nucleophilic substitution (S(_N)2) reaction.
Causality of the Reaction:
-
Activation of the Nucleophile: The reaction is initiated by the deprotonation of the cysteine's thiol group to form the more reactive thiolate anion. This step is highly pH-dependent, with efficiency increasing at pH values approaching and slightly exceeding the thiol's pKa.
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon of the bromomethyl group on the benzothiadiazole reagent.
-
Bond Formation & Leaving Group Departure: This attack results in the formation of a stable thioether bond between the protein and the labeling reagent, with the simultaneous displacement of the bromide ion as the leaving group.
The resulting product is a protein covalently modified with a 1,2,3-benzothiadiazole moiety, which can be analyzed through various downstream techniques.
Caption: S(_N)2 reaction mechanism for thiol derivatization.
Experimental Design: Key Parameters and Their Rationale
A successful derivatization experiment hinges on the careful control of several parameters. Simply following a protocol is insufficient; understanding the causality behind each step ensures robust and reproducible results.
| Parameter | Recommended Range | Rationale & Expert Insights |
| pH | 7.5 - 8.5 | Causality: The thiol group (-SH) must be deprotonated to the thiolate (-S⁻) to act as an effective nucleophile. This is favored at pH values near or slightly above the cysteine pKa (~8.5). Field Insight: Avoid pH > 9.0, as this can promote hydrolysis of the bromomethyl reagent and may lead to protein denaturation or modification of other residues like lysine. A non-nucleophilic buffer such as HEPES or phosphate is recommended. |
| Reducing Agent | 5-10 mM TCEP | Causality: In many proteins, cysteines exist as oxidized disulfide bonds (-S-S-). A reducing agent is required to cleave these bonds and make the free thiols accessible. Field Insight: Tris(2-carboxyethyl)phosphine (TCEP) is ideal as it is stable, odorless, and does not contain a thiol group itself, thus it won't compete with the protein for the derivatizing reagent. If DTT or β-mercaptoethanol are used, they must be removed (e.g., via a desalting column) prior to adding the bromomethyl reagent. |
| Reagent Molar Excess | 10- to 50-fold | Causality: A molar excess of the derivatizing reagent is necessary to drive the reaction to completion, ensuring all accessible thiols are labeled. Field Insight: Start with a 20-fold excess. An insufficient excess leads to incomplete labeling, while a very large excess (>100-fold) increases the risk of non-specific modification and can complicate downstream cleanup. The optimal ratio should be determined empirically for each specific protein. |
| Reaction Conditions | 60-120 min at 25°C (Room Temp) | Causality: Alkylation reactions are generally efficient at room temperature. The reaction should be performed in the dark to prevent any potential light-induced degradation of the benzothiadiazole moiety.[5] Field Insight: Monitor the reaction progress if possible. For highly sensitive proteins, the reaction can be performed at 4°C, but the incubation time will need to be extended significantly (e.g., 4-12 hours). |
| Quenching | 2- to 5-fold molar excess (over initial reagent) | Causality: After the desired incubation time, any unreacted this compound must be neutralized to prevent continued, slow-rate reactions during sample processing. Field Insight: A small molecule thiol like β-mercaptoethanol or DTT is an effective quenching agent. It rapidly consumes the remaining alkylating reagent.[1] |
Detailed Experimental Protocol: Derivatization of a Purified Protein
This protocol provides a self-validating workflow for labeling a purified protein in solution. It includes steps for reduction, derivatization, and cleanup.
Caption: Workflow for in-solution protein thiol derivatization.
A. Materials and Reagents
-
Purified Protein Solution (e.g., 1-5 mg/mL in a suitable buffer)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0
-
This compound (MW: 229.09 g/mol )
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reducing Stock: 100 mM TCEP in water
-
Quenching Agent: β-mercaptoethanol (BME)
-
Spin Desalting Columns (e.g., 7K MWCO) or Dialysis Cassette
B. Step-by-Step Methodology
-
Reagent Preparation: Prepare a fresh 50 mM stock solution of this compound in anhydrous DMF. (Calculation: 11.45 mg per 1 mL of DMF). Vortex until fully dissolved. Note: This reagent is moisture-sensitive; use anhydrous solvent and store desiccated.
-
Protein Preparation & Reduction: a. To 200 µL of a 5 mg/mL protein solution (~10 mg/mL for a 150 kDa protein), add 11 µL of 100 mM TCEP stock solution to achieve a final concentration of 5 mM. b. Incubate for 60 minutes at 25°C to ensure complete reduction of disulfide bonds.
-
Derivatization Reaction: a. Calculate the required volume of the 50 mM reagent stock for a 20-fold molar excess. b. Add the calculated volume of the reagent to the protein solution. Mix gently by pipetting. c. Incubate for 90 minutes at 25°C, protected from light.
-
Quenching: a. Add BME to a final concentration of 50-100 mM to quench any unreacted reagent. b. Incubate for 15 minutes at 25°C.
-
Cleanup: a. To remove excess reagent, quenching agent, and reaction byproducts, process the sample using a spin desalting column according to the manufacturer's instructions. b. Alternatively, perform dialysis against 1L of a suitable buffer (e.g., PBS, pH 7.4) overnight at 4°C.
-
Validation and Storage: a. Confirm protein concentration using a standard method like the Bradford or BCA assay.[6][7] b. Analyze the sample via mass spectrometry to confirm the mass shift or fluorescence spectroscopy to measure signal. c. Store the derivatized protein at -80°C for long-term use.
Analysis and Validation of Derivatization
Confirmation of successful labeling is a critical, self-validating step in the protocol.
| Analysis Method | Principle | Expected Outcome & Interpretation |
| Mass Spectrometry (MS) | The covalent addition of the benzothiadiazole moiety results in a predictable mass increase. | Mass Shift: +149.01 Da per modified cysteine. Intact protein analysis or peptide mapping after digestion (e.g., with trypsin) can confirm the modification and identify specific sites of derivatization. |
| Fluorescence Spectroscopy | The 1,2,3-benzothiadiazole core is a potential fluorophore.[3] Its fluorescence properties may be enhanced upon conjugation. | Signal Detection: Measure fluorescence at an appropriate Ex/Em wavelength pair. While specific data for this adduct is sparse, related benzothiadiazole structures often excite in the 350-450 nm range and emit in the 450-550 nm range.[8] A significant increase in fluorescence compared to an unlabeled control indicates successful derivatization. |
| UV-Vis Spectroscopy | The benzothiadiazole heterocycle will impart a unique UV-Vis absorbance signature to the protein. | Spectral Change: Scan the absorbance from 250-500 nm. The appearance of a new peak, characteristic of the benzothiadiazole chromophore, in the derivatized sample relative to the unlabeled control provides evidence of conjugation. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Labeling (Low MS shift / Low fluorescence) | 1. Incomplete reduction of disulfides.2. Insufficient molar excess of reagent.3. Reagent degradation (hydrolysis).4. Competing nucleophile (e.g., residual DTT). | 1. Increase TCEP concentration or incubation time.2. Increase molar excess of the reagent (e.g., to 50-fold).3. Prepare fresh reagent stock in anhydrous solvent immediately before use.4. Ensure complete removal of thiol-containing reducing agents before derivatization. |
| Protein Precipitation | 1. High concentration of organic solvent (DMF/DMSO).2. pH-induced instability.3. Modification altering protein solubility. | 1. Keep the volume of added reagent stock below 5% (v/v) of the total reaction volume.2. Confirm the final pH of the reaction buffer is optimal for your specific protein's stability.3. Add solubility enhancers like arginine or use a lower protein concentration. |
| High Background Signal (Fluorescence) | Incomplete removal of excess, unreacted reagent. | Improve the cleanup step. Use two sequential desalting columns or increase the duration and buffer volume for dialysis. |
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Zhang, J., et al. (2021). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 26(12), 3564. [Link]
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Ball, M., et al. (2014). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, 79(14), 6590–6604. [Link]
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Feng, S., li, X., Ma, Q., Liang, B., & Ma, Z. (2016). A highly selective and sensitive fluorescent probe for thiols based on a benzothiazole derivative. Sci-Hub. [Link]
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Tveit, G. M., et al. (2018). Protein Determination—Method Matters. Foods, 7(1), 5. [Link]
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Tveit, G. M., et al. (2018). Protein Determination—Method Matters. Foods, 7(1), 5. [Link]
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- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monobromobimane | MDPI [mdpi.com]
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- 9. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 5-(Bromomethyl)-1,2,3-benzothiadiazole in Medicinal Chemistry: A Guide to Application and Protocol
The 1,2,3-benzothiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, bestowing upon its derivatives a wide spectrum of pharmacological activities.[1][2] The introduction of a reactive bromomethyl group at the 5-position creates a versatile electrophilic building block, 5-(Bromomethyl)-1,2,3-benzothiadiazole, which serves as a pivotal intermediate for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed protocols for its derivatization and insights into the structure-activity relationships of its progeny.
The Strategic Importance of the this compound Moiety
The utility of this compound in medicinal chemistry stems from the unique combination of the benzothiadiazole core and the reactive bromomethyl handle. The benzothiadiazole nucleus is known to engage in various biological interactions, contributing to activities such as anticancer, antimicrobial, and anti-inflammatory effects.[3][4] The bromomethyl group, a potent alkylating agent, allows for the facile introduction of this bioactive scaffold onto various nucleophilic moieties present in other molecules, such as amines, phenols, and thiols. This strategy enables the generation of novel chemical entities with potentially enhanced or entirely new pharmacological profiles.
The electron-withdrawing nature of the benzothiadiazole ring system can influence the reactivity of the bromomethyl group, making it a suitable substrate for nucleophilic substitution reactions under controlled conditions. This allows for the targeted synthesis of derivatives with diverse functionalities, paving the way for the exploration of vast chemical spaces in the quest for new therapeutic agents.
Key Therapeutic Areas of Exploration
Derivatives of this compound have shown promise in several key therapeutic areas:
-
Anticancer Agents: The benzothiazole and benzothiadiazole cores are prominent in the design of anticancer agents.[2][5][6] Derivatives obtained from this compound can be designed to target various cancer-related pathways. For instance, by tethering the benzothiadiazole moiety to specific pharmacophores, it is possible to create hybrid molecules that inhibit key enzymes like protein kinases, which are often dysregulated in cancer.[7]
-
Antimicrobial Agents: The benzothiadiazole nucleus is a known toxophore against various microbial pathogens.[4] Alkylation of antimicrobial pharmacophores with this compound can lead to synergistic effects, resulting in compounds with enhanced potency and a broader spectrum of activity.
-
Enzyme Inhibitors: The ability to introduce the benzothiadiazole scaffold onto molecules with known enzyme-inhibitory properties allows for the development of novel inhibitors with improved binding affinities and selectivity.[8] This approach has been explored for targeting enzymes such as kinases, which are implicated in a multitude of diseases.
Synthetic Protocols for Derivatization
The primary utility of this compound lies in its reactivity towards nucleophiles. Below are detailed protocols for N-, O-, and S-alkylation reactions, which are fundamental for the synthesis of a wide range of derivatives.
General Considerations for Alkylation Reactions
-
Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF) are generally preferred to dissolve the reactants and facilitate the reaction.
-
Base: A mild to moderately strong base is often required to deprotonate the nucleophile, enhancing its reactivity. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N). The choice of base depends on the pKa of the nucleophile.
-
Temperature: Reactions are typically carried out at room temperature or with gentle heating to promote the reaction without causing decomposition of the starting materials or products.
-
Inert Atmosphere: For sensitive reactions, particularly those involving strong bases like NaH, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent side reactions with atmospheric moisture and oxygen.
Protocol for N-Alkylation of Amines
This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine.
Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of amines with this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a solution of the amine (1.0 equivalent) in ACN or DMF, add K₂CO₃ (2.0 equivalents) or Et₃N (1.5 equivalents).
-
Add a solution of this compound (1.1 equivalents) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-12 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Protocol for O-Alkylation of Phenols
This protocol outlines the general procedure for the reaction of this compound with a phenolic compound.
Workflow for O-Alkylation
Caption: General workflow for the O-alkylation of phenols with this compound.
Materials:
-
This compound
-
Phenolic compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
TLC apparatus
Procedure:
-
To a solution of the phenol (1.0 equivalent) in DMF, add K₂CO₃ (1.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.1 equivalents) in DMF.
-
Continue stirring at room temperature for 4-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired O-alkylated product.
Protocol for S-Alkylation of Thiols
This protocol provides a general method for the reaction of this compound with a thiol.
Workflow for S-Alkylation
Caption: General workflow for the S-alkylation of thiols with this compound.
Materials:
-
This compound
-
Thiol compound
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Standard laboratory glassware
-
Magnetic stirrer
-
TLC apparatus
Procedure:
-
Dissolve the thiol (1.0 equivalent) in THF and add Et₃N (1.2 equivalents).
-
To this solution, add this compound (1.05 equivalents).
-
Stir the reaction mixture at room temperature for 1-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired S-alkylated product.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on a large library of this compound derivatives are not extensively documented in publicly available literature, general principles from related benzothiazole and benzothiadiazole compounds can be extrapolated.
| Structural Modification | Potential Impact on Activity |
| Nature of the Nucleophile | The type of atom (N, O, S) linking the benzothiadiazole to the other molecular fragment can significantly influence the compound's physicochemical properties (e.g., solubility, lipophilicity) and its ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic profile. |
| Substituents on the Appended Moiety | The electronic and steric properties of substituents on the molecule attached to the benzothiadiazole can modulate the overall biological activity. Electron-donating or withdrawing groups can influence the electron density of the entire molecule, affecting its interaction with biological targets. Bulky groups can provide steric hindrance or favorable van der Waals interactions within a binding pocket. |
| Linker Length and Flexibility | For derivatives where the benzothiadiazole is linked to another pharmacophore, the length and flexibility of the methylene linker can be critical for optimal positioning within the target's active site. |
Logical Relationship in SAR
Caption: The relationship between the starting material, derivatization, and resulting biological activity.
Conclusion
This compound is a highly valuable and reactive building block in medicinal chemistry. Its ability to readily undergo nucleophilic substitution reactions allows for the efficient incorporation of the biologically active benzothiadiazole moiety into a wide range of molecular scaffolds. The protocols provided herein offer a practical guide for researchers to synthesize novel derivatives for screening in various therapeutic areas. Further exploration of the chemical space accessible from this versatile intermediate holds significant promise for the discovery of new and effective drug candidates.
References
- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (URL not available)
- Benzothiazole derivatives as anticancer agents. (URL not available)
- Therapeutic potential of benzothiazoles: A patent review (2010-2014). (URL not available)
- Synthesis and study of new antimicrobial benzothiazoles substituted on heterocyclic ring. (URL not available)
- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (URL not available)
-
Synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1][7][9]triazolo[1,5-b][1][7][9]thiadiazine 5,5-diones. (URL not available)
- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (URL not available)
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][7][10]benzothiazole Derivatives via Microwave-Assisted Synthesis. (URL not available)
- Benzothiazole derivative and anti-tumor use thereof. (URL not available)
- Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. (URL not available)
- Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (URL not available)
- Benzothiazole deriv
- Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermedi
- Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. (URL not available)
- Design, Synthesis and Biological Activities of (Thio)
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- 3. Synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Enhanced Detection of Carboxylic Acids in Metabolomics using 5-(Bromomethyl)-1,2,3-benzothiadiazole Derivatization for LC-MS/MS Analysis
Introduction
Carboxylic acids are a diverse and pivotal class of metabolites, central to numerous biochemical pathways, including energy metabolism, signaling, and gut microbiome activity. Their accurate quantification is therefore essential for a comprehensive understanding of biological systems in health and disease. However, the inherent physicochemical properties of many carboxylic acids—high polarity, low volatility, and poor ionization efficiency in common liquid chromatography-mass spectrometry (LC-MS) modes—present significant analytical challenges.[1][2] Chemical derivatization is a powerful strategy to overcome these limitations by introducing a chemical tag that enhances chromatographic retention and improves ionization efficiency.[3]
This application note details a robust and sensitive method for the analysis of carboxylic acids in biological matrices using 5-(Bromomethyl)-1,2,3-benzothiadiazole as a derivatization agent. The 1,2,3-benzothiadiazole moiety is a strong electron-withdrawing group, which can enhance the ionization efficiency of the derivatized analytes.[4] This protocol is designed for researchers, scientists, and drug development professionals seeking to improve the coverage and quantitative performance of their metabolomics workflows for this critical class of compounds.
Principle of the Method
The derivatization of carboxylic acids with this compound proceeds via a nucleophilic substitution reaction. The carboxylic acid is first deprotonated to its carboxylate form, which then acts as a nucleophile, attacking the electrophilic methylene carbon of the this compound. This results in the displacement of the bromide ion and the formation of a stable ester linkage. The resulting derivative exhibits increased hydrophobicity, leading to improved retention on reversed-phase liquid chromatography (RPLC) columns, and the benzothiadiazole moiety facilitates sensitive detection by mass spectrometry.
Caption: Derivatization of a carboxylic acid with this compound.
Materials and Reagents
-
Derivatization Reagent: this compound (Purity ≥ 98%)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS Grade)
-
Catalyst/Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Quenching Agent: Formic Acid (FA)
-
Internal Standards: A suite of stable isotope-labeled carboxylic acids relevant to the study.
-
Sample Matrix: e.g., Plasma, Urine, Cell Lysate
-
Solid Phase Extraction (SPE) Cartridges: As required for sample cleanup.
Experimental Protocols
Preparation of Reagent Solutions
-
Derivatization Reagent Stock (10 mg/mL): Dissolve 10 mg of this compound in 1 mL of ACN. Store at -20°C in a desiccated environment.
-
Catalyst Solution (10% v/v): Prepare a 10% solution of TEA or DIPEA in ACN.
-
Internal Standard Stock Mixture: Prepare a stock mixture of relevant stable isotope-labeled carboxylic acids in an appropriate solvent (e.g., 50:50 MeOH:Water) at a concentration of 1 mg/mL each.
Sample Preparation and Metabolite Extraction
The following is a general protocol for plasma. Optimization for other matrices is recommended.
-
Quenching and Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold MeOH containing the internal standard mixture. Vortex for 1 minute.
-
Incubation: Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
Derivatization Procedure
-
Reconstitution: Reconstitute the dried extract in 50 µL of ACN.
-
Addition of Reagents: Add 10 µL of the 10 mg/mL derivatization reagent stock solution and 5 µL of the 10% catalyst solution.
-
Incubation: Vortex briefly and incubate at 60°C for 60 minutes in a heating block.
-
Cooling and Quenching: After incubation, cool the mixture to room temperature. Add 5 µL of 1% formic acid in water to quench the reaction.
-
Final Dilution: Dilute the sample as necessary with the initial mobile phase conditions for LC-MS/MS analysis.
Caption: Overall experimental workflow for carboxylic acid analysis.
LC-MS/MS Analysis
Instrumentation and Conditions
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A representative gradient is provided in Table 1.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
Table 1: Representative HPLC Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 5 |
| 12.0 | 95 |
| 15.0 | 95 |
| 15.1 | 5 |
| 20.0 | 5 |
Data Acquisition and Processing
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or data-dependent acquisition (DDA) for untargeted profiling.
-
MRM Transitions: Specific precursor-to-product ion transitions for each derivatized carboxylic acid should be optimized by infusing individual standards.
-
Data Processing: Peak integration and quantification should be performed using the instrument manufacturer's software.
Performance Characteristics
The derivatization with this compound is expected to significantly enhance the sensitivity of detection for carboxylic acids.
Table 2: Expected Performance Improvements
| Analyte Class | Without Derivatization | With Derivatization | Expected Sensitivity Gain |
| Short-Chain Fatty Acids | Poor retention, low sensitivity | Good retention, high sensitivity | >100-fold |
| Medium-Chain Fatty Acids | Moderate retention, moderate sensitivity | Excellent retention, high sensitivity | 50-100-fold |
| Dicarboxylic Acids | Variable retention, low sensitivity | Good retention, high sensitivity | >50-fold |
| Aromatic Carboxylic Acids | Good retention, variable sensitivity | Excellent retention, high sensitivity | 10-50-fold |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Derivatization Efficiency | Incomplete drying of sample extract (presence of water) | Ensure the sample is completely dry before adding derivatization reagents. |
| Inactive derivatization reagent | Use fresh reagent or store it under appropriate conditions (desiccated, -20°C). | |
| Suboptimal reaction temperature or time | Optimize incubation temperature and duration for your specific analytes of interest. | |
| High Background Noise | Excess derivatization reagent | Optimize the amount of reagent used. Consider a post-derivatization sample cleanup step (e.g., liquid-liquid extraction). |
| Poor Peak Shape | Inappropriate mobile phase or gradient | Optimize the LC gradient and mobile phase composition. |
| Sample overload | Dilute the sample before injection. |
Conclusion
The use of this compound as a derivatizing agent offers a promising approach for the sensitive and robust analysis of carboxylic acids in complex biological samples. This method effectively addresses the common challenges associated with the analysis of these polar metabolites, enabling more comprehensive and accurate metabolomic profiling. The protocol provided herein serves as a solid foundation for the implementation of this technique, with the understanding that optimization for specific applications and matrices is encouraged for achieving the best performance.
References
-
Benzo[1,2-d:4,5-d′]bis([4][5][6]thiadiazole) and Its Bromo Derivatives. PubMed Central. Available at: [Link]
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central. Available at: [Link]
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity. ResearchGate. Available at: [Link]
-
Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. National Institutes of Health. Available at: [Link]
-
Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives. ResearchGate. Available at: [Link]
-
A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. PubMed. Available at: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. Available at: [Link]
-
Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. Available at: [Link]
-
Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications. PubMed Central. Available at: [Link]
-
Analytical Methods. The Royal Society of Chemistry. Available at: [Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. Semantic Scholar. Available at: [Link]
-
Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org. Available at: [Link]
-
Synthesis and Biological Activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4- dihydro-3H-1, 2, 4-triazole-3-thione and it. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. Available at: [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health. Available at: [Link]
-
Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists. Available at: [Link]
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- 4. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: A Senior Application Scientist's Guide to the Synthesis of 5-Substituted 1,2,3-Benzothiadiazole Derivatives via Nucleophilic Substitution
Introduction: The Strategic Importance of 1,2,3-Benzothiadiazoles
The 1,2,3-benzothiadiazole scaffold is a privileged heterocyclic motif in modern chemistry. Its unique electronic properties, stemming from the fusion of an electron-deficient thiadiazole ring with a benzene ring, make it a critical building block in materials science and medicinal chemistry. Derivatives of this core structure are integral to the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells.[1][2] In the realm of drug discovery, these compounds have shown promise as anti-inflammatory, antibacterial, and antifungal agents.[3]
Functionalization of the benzothiadiazole core is paramount to tuning its physicochemical properties for specific applications. Among the various synthetic strategies, nucleophilic aromatic substitution (SNAr) stands out as a powerful and versatile method for introducing a wide range of substituents at the 5-position, particularly when starting from an appropriately activated precursor such as a 5-halo-1,2,3-benzothiadiazole.
This guide provides an in-depth exploration of the synthesis of 5-substituted 1,2,3-benzothiadiazole derivatives through nucleophilic substitution. We will delve into the underlying reaction mechanism, present detailed and validated protocols for the synthesis of key derivatives, and offer practical insights into reaction optimization and troubleshooting.
Pillar 1: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Understanding the SNAr mechanism is crucial for rational protocol design and troubleshooting. Unlike nucleophilic substitutions on aliphatic systems (SN1 and SN2), the SNAr reaction on an aromatic ring proceeds via a distinct addition-elimination pathway.[4]
The reaction is contingent on two key factors:
-
An Electron-Deficient Aromatic Ring: The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring.[5][6] The fused thiadiazole moiety in 1,2,3-benzothiadiazole acts as an effective EWG, making the benzene ring susceptible to nucleophilic attack.
-
A Good Leaving Group: A leaving group, typically a halide (F, Cl, Br, I), is required at the substitution site.
The mechanism proceeds in two principal steps:
-
Nucleophilic Addition and Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the leaving group. This initial attack is the rate-determining step.[6] The π-electron system of the aromatic ring is disrupted, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this complex is critical; the electron-withdrawing thiadiazole ring helps to delocalize the negative charge, thereby stabilizing the intermediate and facilitating the reaction.[7]
-
Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the elimination of the leaving group.[6]
Caption: The two-step addition-elimination mechanism of SNAr.
Pillar 2: Validated Synthetic Protocols
The following protocols provide step-by-step instructions for the synthesis of representative 5-amino and 5-alkoxy-1,2,3-benzothiadiazole derivatives. The choice of a 5-bromo derivative as the starting material is illustrative; other 5-halo analogs can also be used, though reaction conditions may require optimization.
Protocol 1: Synthesis of 5-Amino-1,2,3-benzothiadiazole Derivatives
The introduction of an amino group can be achieved using various nitrogen nucleophiles. This protocol details the reaction of 5-bromo-1,2,3-benzothiadiazole with a primary amine, a foundational reaction for creating more complex molecules. The use of a palladium catalyst, as in a Buchwald-Hartwig amination, is a modern and highly efficient alternative for forming C-N bonds with aryl halides and is often preferred for its high yields and broad substrate scope.[1][2]
Table 1: Reagents for Synthesis of 5-(Aryl)amino-1,2,3-benzothiadiazole
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 5-Bromo-1,2,3-benzothiadiazole | C₆H₃BrN₂S | 215.07 | 215 mg | 1.0 |
| Arylamine (e.g., Aniline) | C₆H₇N | 93.13 | 112 mg (110 µL) | 1.2 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 23 mg | 0.025 |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 43 mg | 0.075 |
| Sodium tert-butoxide | NaOC(CH₃)₃ | 96.10 | 135 mg | 1.4 |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 10 mL | - |
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried 25 mL Schlenk flask, add 5-bromo-1,2,3-benzothiadiazole (1.0 mmol), the chosen arylamine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.025 mmol), and Xantphos (0.075 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous toluene (10 mL) via syringe.
-
Reaction: Stir the mixture at 110 °C for 12-24 hours. The causality for this high temperature is to overcome the activation energy for the oxidative addition of the palladium catalyst to the aryl bromide.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 5-(aryl)amino-1,2,3-benzothiadiazole.[1][2]
Safety Precautions:
-
Palladium catalysts and phosphine ligands are toxic and air-sensitive. Handle them in a fume hood under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Toluene is a flammable and volatile solvent. Work in a well-ventilated area away from ignition sources.
Caption: Workflow for the synthesis of 5-amino derivatives.
Protocol 2: Synthesis of 5-Alkoxy-1,2,3-benzothiadiazole
This protocol describes a classic SNAr reaction where an alkoxide displaces a halide on the benzothiadiazole ring. The reaction's success hinges on the generation of a potent alkoxide nucleophile, typically by reacting an alcohol with a strong base like sodium hydride.
Table 2: Reagents for Synthesis of 5-Methoxy-1,2,3-benzothiadiazole
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 5-Bromo-1,2,3-benzothiadiazole | C₆H₃BrN₂S | 215.07 | 215 mg | 1.0 |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 48 mg | 1.2 |
| Methanol | CH₃OH | 32.04 | 0.5 mL | Excess |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 10 mL | - |
Step-by-Step Methodology:
-
Alkoxide Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.2 mmol). Suspend the NaH in anhydrous DMF (5 mL).
-
Caution: NaH reacts violently with water to produce flammable hydrogen gas. Ensure all glassware is dry and additions are performed carefully.
-
Cool the suspension to 0 °C in an ice bath. Slowly add methanol (excess) dropwise. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of sodium methoxide. The evolution of hydrogen gas should cease.
-
Nucleophilic Substitution: In a separate flask, dissolve 5-bromo-1,2,3-benzothiadiazole (1.0 mmol) in anhydrous DMF (5 mL).
-
Add the solution of the starting material dropwise to the freshly prepared sodium methoxide solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-80 °C. The higher temperature is necessary to facilitate the nucleophilic attack and subsequent elimination of the bromide ion.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it into ice-cold water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL) to remove residual DMF.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure 5-methoxy-1,2,3-benzothiadiazole.
Pillar 3: Characterization and Troubleshooting
Characterization: The identity and purity of the synthesized 5-substituted 1,2,3-benzothiadiazole derivatives must be confirmed through standard analytical techniques.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information. The disappearance of the signal corresponding to the proton at the 5-position and the appearance of new signals for the substituent are key indicators of a successful reaction.
-
Infrared (IR) Spectroscopy: Useful for identifying the functional groups introduced. For example, the N-H stretch in amino derivatives (around 3300-3500 cm⁻¹) or the C-O stretch in alkoxy derivatives (around 1050-1250 cm⁻¹).
-
Mass Spectrometry (MS): Confirms the molecular weight of the product, providing strong evidence for the proposed structure. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.
Troubleshooting Guide:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Protocol 1).2. Insufficiently strong base or wet reagents (Protocol 2).3. Reaction temperature too low. | 1. Use fresh catalyst and ligands; ensure inert atmosphere is maintained.2. Use freshly opened, anhydrous solvents and reagents. Ensure complete alkoxide formation.3. Incrementally increase the reaction temperature by 10-20 °C. |
| Formation of Multiple Byproducts | 1. Side reactions due to high temperature.2. For amino derivatives, double arylation may occur.3. Reaction with residual water. | 1. Lower the reaction temperature and increase the reaction time.2. Use a bulkier phosphine ligand (e.g., RuPhos) to sterically hinder double addition.[1]3. Ensure all reagents and solvents are rigorously dried. |
| Difficult Purification | 1. Product and starting material have similar polarity.2. Contamination with catalyst residues or high-boiling solvents (DMF). | 1. Drive the reaction to completion. Use a different eluent system for chromatography or consider recrystallization.2. Perform thorough aqueous work-up to remove DMF. Ensure catalyst is removed by filtration through Celite or a silica plug. |
Conclusion
The synthesis of 5-substituted 1,2,3-benzothiadiazole derivatives via nucleophilic aromatic substitution is a robust and adaptable strategy for accessing a diverse range of valuable compounds. By understanding the underlying SNAr mechanism and carefully controlling reaction parameters such as temperature, solvent, and the nature of the nucleophile, researchers can efficiently generate novel materials and potential therapeutic agents. The protocols and insights provided in this guide serve as a solid foundation for professionals in chemical synthesis and drug development to successfully exploit the rich chemistry of the benzothiadiazole scaffold.
References
- Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. National Institutes of Health.
- Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. ResearchGate.
- Aromatic Nucleophilic Substitution. Dalal Institute.
- Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists.
- Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. Indian Academy of Sciences.
- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
-
Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([1][2][10]thiadiazole) 1 with morpholine. ResearchGate. Available at:
- 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
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- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Alkylation Reactions with 5-(Bromomethyl)-1,2,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Benzothiadiazole Scaffold in Medicinal Chemistry
The 1,2,3-benzothiadiazole moiety is a privileged heterocyclic scaffold in the landscape of medicinal chemistry and materials science. Its unique electronic properties and ability to participate in a variety of chemical transformations have led to its incorporation into a diverse range of biologically active compounds. Derivatives of benzothiadiazole have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The functionalization of the benzothiadiazole core is therefore a critical endeavor for the development of novel therapeutic agents and functional materials.
5-(Bromomethyl)-1,2,3-benzothiadiazole is a key intermediate that serves as a potent electrophile for the introduction of the benzothiadiazole motif onto various nucleophilic substrates. The benzylic bromine atom is highly activated towards nucleophilic substitution, providing a versatile handle for the synthesis of a wide array of derivatives. This document provides a detailed guide to the experimental procedures for the N-, O-, and S-alkylation of various substrates using this compound. The protocols outlined herein are designed to be robust and reproducible, offering a solid foundation for researchers in their synthetic endeavors.
Chemical Reactivity and Mechanistic Considerations
The alkylation reactions involving this compound proceed via a classical bimolecular nucleophilic substitution (SN2) mechanism. The carbon atom of the bromomethyl group is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom and the benzothiadiazole ring system. A nucleophile, which is an electron-rich species, attacks this electrophilic carbon, leading to the displacement of the bromide leaving group.
The efficiency and outcome of these reactions are influenced by several key factors:
-
Nucleophilicity of the Substrate: The rate of the SN2 reaction is directly proportional to the nucleophilicity of the attacking species. Thiols are generally more nucleophilic than amines, which are in turn more nucleophilic than alcohols.
-
Reaction Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and acetone are ideal for SN2 reactions. These solvents can solvate the cation of the base but do not strongly solvate the nucleophile, thus preserving its reactivity.
-
Base: A non-nucleophilic base is often employed to deprotonate the nucleophile (e.g., amines, thiols, and alcohols), thereby increasing its nucleophilicity. Common bases include potassium carbonate (K2CO3), sodium hydride (NaH), and triethylamine (Et3N).
-
Temperature: The reaction rate generally increases with temperature. However, elevated temperatures can also lead to side reactions. Therefore, optimizing the reaction temperature is crucial for achieving high yields and purity.
Below is a workflow diagram illustrating the general process for an alkylation reaction with this compound.
Caption: General workflow for alkylation reactions.
Safety Precautions
This compound and its derivatives should be handled with care in a well-ventilated fume hood.[1][3][4][5][6] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.[3][4][6] Avoid inhalation of dust and vapors.[1][3][4] In case of contact with skin or eyes, rinse immediately with plenty of water.[3][4][6] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of the specific reagents used.
Experimental Protocols
The following are generalized protocols for the N-, O-, and S-alkylation of various nucleophiles with this compound. Researchers should optimize the reaction conditions for their specific substrates.
Protocol 1: N-Alkylation of Amines
This protocol describes a general procedure for the reaction of primary or secondary amines with this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
To a solution of the amine (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, or until completion as monitored by TLC. Gentle heating (e.g., to 50-60 °C) may be required for less reactive amines.
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: O-Alkylation of Phenols
This protocol provides a general method for the synthesis of aryl ethers from phenols and this compound.
Materials:
-
This compound
-
Phenol derivative
-
Potassium carbonate (K2CO3), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the phenol (1.0 mmol) and anhydrous potassium carbonate (1.5 mmol) in anhydrous acetonitrile (15 mL).
-
Add this compound (1.1 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the resulting solid or oil by recrystallization or column chromatography.
Protocol 3: S-Alkylation of Thiols
This protocol details the synthesis of thioethers via the reaction of thiols with this compound.
Materials:
-
This compound
-
Thiol derivative
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether (Et2O)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
TLC plates (silica gel)
Procedure:
-
To a suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of the thiol (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 mmol) in anhydrous THF (5 mL) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation: Expected Outcomes
The following table summarizes typical reaction conditions and expected outcomes for the alkylation reactions. Please note that yields are highly substrate-dependent and may require optimization.
| Reaction Type | Nucleophile Example | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| N-Alkylation | Aniline | K2CO3 | DMF | 25-60 | 12-24 | 70-90 |
| Piperidine | K2CO3 | DMF | 25 | 12 | 85-95 | |
| O-Alkylation | Phenol | K2CO3 | MeCN | 82 | 4-8 | 75-90 |
| 4-Methoxyphenol | K2CO3 | MeCN | 82 | 4 | 80-95 | |
| S-Alkylation | Thiophenol | NaH | THF | 0 - 25 | 2-4 | 80-95 |
| Benzyl mercaptan | NaH | THF | 0 - 25 | 2 | 85-98 |
Visualization of Reaction Mechanisms
The following diagram illustrates the SN2 mechanism for the alkylation of a generic nucleophile (Nu-H) with this compound.
Caption: SN2 mechanism for alkylation.
Conclusion
This compound is a valuable and reactive building block for the synthesis of a diverse range of functionalized benzothiadiazole derivatives. The protocols provided in this application note offer a comprehensive guide for performing N-, O-, and S-alkylation reactions. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can effectively utilize this versatile reagent to advance their projects in drug discovery and materials science.
References
-
Amosova, S. V., Shagun, V. A., Makhaeva, N. A., Novokshonova, I. A., & Potapov, V. A. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Molecules, 26(21), 6685. [Link]
- BenchChem. (2023). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. BenchChem.
- Fisher Scientific. (2021). Safety Data Sheet: 5-Bromo-2,1,3-benzothiadiazole. Fisher Scientific.
- Gupta, K., Sirbaiya, A. K., Kumar, V., & Rahman, M. A. (2022). Current Perspective of Synthesis of Medicinally Relevant Benzothiazole based Molecules: Potential for Antimicrobial and Anti-Inflammatory Activities. Mini-Reviews in Medicinal Chemistry, 22(14), 1895-1935.
- Hassanzadeh, F., et al. (2020). Synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer and anti-microbial activities. Research in Pharmaceutical Sciences, 15(4), 363-374.
- Kakimoto, M., Seri, T., & Imai, Y. (1987). Synthesis of Aromatic Poly(benzothiazole)s from 2,5-Diamino-1,4-benzenedithiol Dihydrochloride and Aromatic Dicarboxylic Acids or Their Derivatives by Direct Polycondensation. Journal of Polymer Science Part A: Polymer Chemistry, 25(10), 2847-2855.
- Kumar, S., Kadu, R., & Kumar, S. (2016). An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. Organic & Biomolecular Chemistry, 14(39), 9210-9214.
- Leong, C. O., Gaskell, M., Martin, E. A., Heydon, R. T., Farmer, P. B., Bibby, M. C., ... & Stevens, M. F. G. (2003). Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo. British journal of cancer, 88(3), 470-477.
- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
-
PubChem. (n.d.). 2,1,3-Benzothiadiazole. National Center for Biotechnology Information. Retrieved from [Link]
- Sasson, S., et al. (2013). Synthesis and biological evaluation of novel benzothiazole derivatives as potential antidiabetic agents. European Journal of Medicinal Chemistry, 65, 22-30.
-
Study Mind. (n.d.). Reactivity of Halogenoalkanes (A-Level Chemistry). Retrieved from [Link]
- Synerzine. (2019).
- TCI Chemicals. (2023). Safety Data Sheet: 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole. TCI Chemicals.
- Verma, A., et al. (2014). Synthesis and evaluation of novel benzothiazole derivatives as potent HCV NS5B polymerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3474.
-
Wang, S., Chen, Y., Zhao, S., Xu, X., Liu, X., & Liu, B. F. (2014). Synthesis and biological evaluation of a series of benzoxazole/benzothiazole-containing 2,3-dihydrobenzo[b][7][8]dioxine derivatives as potential antidepressants. Bioorganic & medicinal chemistry letters, 24(7), 1766-1770.
- Xi, H., Ma, E., & Li, Z. (2016).
- Xu, G., Lv, J., Ding, Q., Ma, C., Jiang, Y., & Yu, B. (2024). Direct C-H Alkylation of Benzothiadiazoles via Organic Photoredox Catalysis. The Journal of Organic Chemistry, 89(4), 2777-2781.
- Zhang, H., Wang, H., Yang, H., & Fu, H. (2015). Copper-catalyzed aerobic oxidative C–H/C–H annulation of anilines with terminal alkynes for the synthesis of quinolines. Organic & Biomolecular Chemistry, 13(22), 6149-6153.
- Zhao, Y., Mandal, D., Guo, J., Wu, Y., & Stephan, D. W. (2021). B (C6F5) 3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes.
- Zhu, X. Y., Etukala, J. R., Eyunni, S. V. K., Setola, V., Roth, B. L., & Ablordeppey, S. Y. (2012). Benzothiazoles as probes for the 5-HT1A receptor and the serotonin transporter (SERT): a search for new dual-acting agents as potential antidepressants. European journal of medicinal chemistry, 53, 124-132.
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- 7. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct C-H Alkylation of Benzothiadiazoles via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Sensitive HPLC Analysis of Cysteine-Containing Peptides via Pre-Column Derivatization with 5-(Bromomethyl)-1,2,3-benzothiadiazole
Abstract
This application note provides a comprehensive guide for the highly sensitive and selective analysis of cysteine-containing peptides using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection. The methodology is centered on the pre-column derivatization of peptide thiol groups with the fluorogenic reagent 5-(Bromomethyl)-1,2,3-benzothiadiazole. We present the chemical basis of the labeling reaction, detailed, field-tested protocols for sample preparation and derivatization, and optimized HPLC and mass spectrometry methods. This guide is intended for researchers, scientists, and drug development professionals engaged in peptide analysis, proteomics, and biopharmaceutical characterization.
Introduction: The Rationale for Thiol-Specific Fluorescent Labeling
The quantitative analysis of peptides, particularly in complex biological matrices, presents a significant analytical challenge due to their often low abundance and the lack of inherent strong chromophores or fluorophores.[1] Cysteine, with its unique thiol (-SH) side chain, offers a prime target for selective chemical modification, enabling the introduction of reporter tags for enhanced detection.[2][3] The thiol group is a strong nucleophile, especially in its thiolate anion form (S⁻), making it highly reactive towards specific electrophilic reagents under controlled pH conditions.[4]
This compound is a thiol-reactive labeling reagent designed for this purpose. The reagent itself is weakly fluorescent, but upon reaction with a thiol, it forms a stable, highly fluorescent thioether linkage. This fluorogenic nature significantly reduces background noise and enhances detection sensitivity. The 1,2,3-benzothiadiazole moiety is a well-established fluorophore known for its photostability, making it suitable for demanding analytical applications.[5] This method provides a robust platform for the sensitive quantification and characterization of cysteine-containing peptides in various research and development settings.
The Chemistry of Derivatization: A Mechanistic Overview
The labeling reaction proceeds via a nucleophilic substitution mechanism (SN2). The deprotonated thiol group (thiolate) of the cysteine residue acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group on the this compound molecule. This results in the displacement of the bromide ion and the formation of a stable thioether bond.
The reaction is typically carried out at a pH between 7.0 and 7.5.[4] In this pH range, a sufficient population of the more nucleophilic thiolate anion is present to drive the reaction forward efficiently, while minimizing the reactivity of other nucleophilic groups in the peptide, such as the N-terminal amine and the epsilon-amino group of lysine, which remain largely protonated and thus less reactive.[4]
Experimental Protocols
Reagent Preparation
-
Peptide Sample: Dissolve the cysteine-containing peptide in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4) to a final concentration of 1-10 µM.
-
Reducing Agent (TCEP Solution): Prepare a 10 mM stock solution of Tris(2-carboxyethyl)phosphine (TCEP) in water. TCEP is preferred over dithiothreitol (DTT) as it does not need to be removed prior to labeling with haloalkyl reagents.[4]
-
Labeling Reagent: Prepare a 10 mM stock solution of this compound in a water-miscible organic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN). This solution should be prepared fresh and protected from light.
Peptide Reduction Protocol (Mandatory for Peptides with Potential Disulfide Bonds)
-
To your peptide solution, add the 10 mM TCEP solution to a final concentration of 1 mM.
-
Incubate the mixture at room temperature for 30 minutes to ensure complete reduction of any disulfide bonds.
Peptide Labeling Protocol
-
To the (reduced) peptide solution, add the 10 mM this compound stock solution to achieve a 10- to 20-fold molar excess of the labeling reagent over the peptide.
-
Vortex the mixture gently.
-
Incubate the reaction mixture for 2 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.[6]
-
To quench the reaction, add a low molecular weight thiol, such as L-cysteine or mercaptoethanol, to a final concentration of approximately 1 mM to consume any unreacted this compound.
-
The labeled peptide solution is now ready for HPLC analysis. For long-term storage, keep at -20°C.
Figure 1: Experimental workflow for the labeling of cysteine-containing peptides.
HPLC Analysis of Labeled Peptides
Instrumentation and Columns
A standard HPLC system equipped with a fluorescence detector is required. For optimal separation of peptides, a high-quality reversed-phase column is recommended. The choice of C18, C8, or C4 stationary phases will depend on the hydrophobicity of the peptide.[7] The addition of the hydrophobic benzothiadiazole label will increase the retention time of the peptide.[8]
| Parameter | Recommendation |
| Column | C18 Reversed-Phase, 2.1-4.6 mm ID, 100-250 mm length, 1.8-5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Flow Rate | 0.2-1.0 mL/min (depending on column ID) |
| Column Temp. | 30-40 °C |
| Injection Vol. | 5-20 µL |
Table 1: Recommended HPLC Parameters.
Fluorescence Detection
Based on the known properties of benzothiadiazole derivatives, the following fluorescence detector settings are recommended as a starting point.[9][10] Optimal wavelengths should be determined empirically by scanning the excitation and emission spectra of the labeled peptide.
| Parameter | Recommended Setting |
| Excitation Wavelength (λex) | ~330-380 nm |
| Emission Wavelength (λem) | ~450-550 nm |
Table 2: Recommended Fluorescence Detector Settings.
Gradient Elution Profile
A generic gradient elution profile is provided below. This should be optimized for the specific peptide of interest to achieve the best resolution.
Figure 2: Example Gradient Elution Profile.
Mass Spectrometric Confirmation
The identity of the labeled peptide should be confirmed using mass spectrometry (MS).[11] This can be done by coupling the HPLC system to an electrospray ionization (ESI) mass spectrometer. The expected mass of the labeled peptide will be the mass of the original peptide plus the mass of the 5-(methyl)-1,2,3-benzothiadiazole moiety minus the mass of a hydrogen atom.
Mass shift upon labeling = Mass of C8H6N2S - Mass of H = 162.21 Da - 1.01 Da = +161.2 Da
Tandem mass spectrometry (MS/MS) can be used to confirm the site of labeling by identifying the fragment ions containing the mass modification on the cysteine residue.[12]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low labeling efficiency | Incomplete reduction of disulfide bonds. Degraded labeling reagent. Incorrect pH. | Ensure complete reduction with TCEP. Prepare fresh labeling reagent solution. Verify the pH of the reaction buffer is between 7.0 and 7.5. |
| Multiple peaks for labeled peptide | Incomplete reaction or side reactions. Peptide instability. | Optimize reaction time and reagent stoichiometry. Ensure peptide is stable at the reaction pH and temperature. |
| Poor peak shape in HPLC | Peptide aggregation. Inappropriate column or mobile phase. | Add organic modifiers or chaotropic agents to the mobile phase. Try a different column (e.g., C8 or C4) or adjust the mobile phase composition and gradient.[8] |
Table 3: Troubleshooting Guide.
Conclusion
The use of this compound as a pre-column derivatization reagent offers a sensitive and selective method for the HPLC analysis of cysteine-containing peptides. The protocols outlined in this application note provide a robust starting point for developing and validating analytical methods for peptide quantification and characterization. The high fluorescence quantum yield and photostability of the benzothiadiazole fluorophore, combined with the specificity of the thiol-reactive chemistry, make this a valuable tool for researchers in the fields of proteomics, drug development, and peptide therapeutics.
References
-
Determination of thiol compounds by HPLC and fluorescence detection with 1,3,5,7-tetramethyl-8-bromomethyl-difluoroboradiaza-s-indacene. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes. (2019). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Mass Spectrometry-Based Peptide Profiling of Haemolymph from Pterostichus melas Exposed to Pendimethalin Herbicide. (2022). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. (2022). MDPI. Retrieved January 23, 2026, from [Link]
-
Reversed Phase HPLC Solutions for Proteins and Peptides. (n.d.). Phenomenex. Retrieved January 23, 2026, from [Link]
-
Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Cysteine‐Specific Multifaceted Bioconjugation of Peptides and Proteins Using 5‐Substituted 1,2,3‐Triazines. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Spectroscopic Investigation and Theoretical Modeling of Benzothiadiazole-Based Charge-Transfer Chromophores. (2018). Unipr.it. Retrieved January 23, 2026, from [Link]
-
Cysteine-Specific Multifaceted Bioconjugation of Peptides and Proteins Using 5-Substituted 1,2,3-Triazines. (2024). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides. (2019). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Chemoselective cysteine modification of peptides and proteins using 1H-isoindolium-based electron-deficient allenes. (2021). The Hong Kong Polytechnic University. Retrieved January 23, 2026, from [Link]
-
Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (2020). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Determination of low molecular weight thiols using monobromobimane fluorescent labeling. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]
-
Strong Non‐Reciprocal Chiroptical Properties in Thin Films of Chiral Alkylthio‐Decorated 1,4‐Phenylene/Thiophene Dyes. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]
-
A reactive peptide interface for site-selective cysteine bioconjugation. (n.d.). Pentelute Lab. Retrieved January 23, 2026, from [Link]
-
Separation of Benzothiazole, 5-methoxy-2-methyl- on Newcrom R1 HPLC column. (n.d.). HPLC.UV-VIS. Retrieved January 23, 2026, from [Link]
-
Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins. (2020). National Institutes of Health. Retrieved January 23, 2026, from [Link]
Sources
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- 3. pentelutelabmit.com [pentelutelabmit.com]
- 4. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
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Application Notes and Protocols for the Synthesis of Enzyme Inhibitors Utilizing 5-(Bromomethyl)-1,2,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-benzothiadiazole scaffold is a privileged structure in medicinal chemistry, imparting unique electronic and lipophilic properties to bioactive molecules. The functionalization of this core, particularly with reactive moieties like the bromomethyl group, opens up a versatile platform for the synthesis of targeted enzyme inhibitors. This guide provides a comprehensive overview of the strategic use of 5-(Bromomethyl)-1,2,3-benzothiadiazole as a key building block in the design and synthesis of novel enzyme inhibitors. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for the synthesis of precursor molecules and final inhibitor candidates, and discuss methodologies for their biological evaluation.
Introduction: The Benzothiadiazole Core in Drug Discovery
The benzothiadiazole ring system, an isostere of naphthalene, is an electron-withdrawing moiety that can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.[1] Its derivatives have been explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[2] The introduction of a bromomethyl group at the 5-position provides a highly reactive electrophilic center, ideal for covalent and non-covalent modification, enabling the synthesis of a diverse library of compounds for screening against various enzymatic targets.
The rationale behind using this compound in inhibitor design lies in its ability to act as a versatile anchor for introducing various pharmacophoric elements. The bromomethyl group can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, thiols, and phenols, allowing for the facile introduction of functionalities that can interact with the active or allosteric sites of enzymes.
Synthesis of Key Precursors
A reliable supply of the starting material is paramount for any synthetic campaign. While this compound may be commercially available, its synthesis from simpler precursors is often necessary.
Proposed Synthesis of this compound
A plausible synthetic route to this compound would involve the bromination of 5-methyl-1,2,3-benzothiadiazole. A common method for benzylic bromination is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) and a radical initiator.
Protocol 1: Synthesis of this compound
-
Step 1: Reaction Setup
-
To a solution of 5-methyl-1,2,3-benzothiadiazole (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN), add N-bromosuccinimide (NBS, 1.1 eq).
-
Add a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
-
-
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Step 3: Work-up and Purification
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Synthesis of Enzyme Inhibitors: A Representative Protocol
While specific examples of enzyme inhibitors synthesized directly from this compound are not extensively reported in the literature, the reactivity of the analogous 2-(chloromethyl)benzothiazole provides a well-documented template for the synthesis of potent enzyme inhibitors. The following protocol, adapted from the synthesis of dual acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibitors, illustrates the general strategy.[3][4]
General Strategy: Nucleophilic Substitution
The core of the synthetic strategy involves the reaction of the bromomethyl group with a suitable nucleophile, which is part of a pharmacophore designed to interact with the target enzyme.
Caption: General workflow for synthesizing enzyme inhibitors.
Protocol 2: Synthesis of a Benzothiadiazole-based Inhibitor via Nucleophilic Substitution
-
Step 1: Reaction Setup
-
Dissolve the nucleophilic precursor (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the solution to deprotonate the nucleophile.
-
Stir the mixture at room temperature for 15-30 minutes.
-
-
Step 2: Addition of the Electrophile
-
Add a solution of this compound (1.1 eq) in the same solvent dropwise to the reaction mixture.
-
-
Step 3: Reaction Monitoring
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC.
-
-
Step 4: Work-up and Purification
-
Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the final inhibitor.
-
Case Study: Synthesis of Dual AChE/MAO-B Inhibitors from a Benzothiazole Analog
To provide a concrete example, we present a detailed protocol adapted from the synthesis of benzothiazole-based inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in Alzheimer's disease.[3][4] This example utilizes a chloromethylated benzothiazole, which is chemically analogous to the bromomethylated benzothiadiazole.
Protocol 3: Synthesis of N-(Benzo[d]thiazol-2-yl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (A Representative Inhibitor)
Caption: Synthetic pathway for a representative inhibitor.
-
Step 1: Synthesis of N-(Benzo[d]thiazol-2-yl)-4-(chloromethyl)benzamide
-
Dissolve 2-aminobenzothiazole (1.0 eq) in dichloromethane (DCM).
-
Add pyridine (1.2 eq) and cool the solution to 0 °C.
-
Slowly add a solution of 4-(chloromethyl)benzoyl chloride (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Recrystallize the crude product from ethanol to obtain the intermediate.[3]
-
-
Step 2: Synthesis of the Final Inhibitor
-
To a solution of N-(Benzo[d]thiazol-2-yl)-4-(chloromethyl)benzamide (1.0 eq) in DMF, add 1-methylpiperazine (1.2 eq) and K₂CO₃ (2.0 eq).
-
Heat the mixture at 80 °C for 4-6 hours.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the precipitate by filtration, wash with water, and purify by column chromatography.[3]
-
Enzyme Inhibition Assays
The synthesized compounds should be evaluated for their inhibitory activity against the target enzyme(s).
General Protocol for Enzyme Inhibition Assay (e.g., AChE)
-
Materials: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), recombinant human AChE, buffer solution (e.g., phosphate buffer, pH 8.0).
-
Procedure:
-
Prepare a stock solution of the inhibitor in DMSO.
-
In a 96-well plate, add buffer, DTNB solution, and the inhibitor solution at various concentrations.
-
Add the enzyme solution and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37 °C).
-
Initiate the reaction by adding the substrate (ATCI).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
-
Data Presentation
The inhibitory activities of the synthesized compounds are typically presented in a tabular format for easy comparison.
| Compound | Target Enzyme | IC₅₀ (nM)[3][5] |
| 4f (analog) | AChE | 23.4 ± 1.1 |
| 4f (analog) | MAO-B | 40.3 ± 1.7 |
| Donepezil | AChE | 20.1 ± 1.4 |
| Selegiline | MAO-B | 37.4 ± 1.6 |
Data for analog compound 4f, N-(benzo[d]thiazol-2-yl)-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzamide, is presented for illustrative purposes.[3]
Conclusion and Future Directions
This compound is a promising and versatile building block for the synthesis of novel enzyme inhibitors. The reactive bromomethyl group allows for the facile introduction of a wide array of chemical functionalities, enabling the exploration of structure-activity relationships and the optimization of inhibitory potency and selectivity. The protocols and strategies outlined in this guide provide a solid foundation for researchers to design and synthesize new benzothiadiazole-based compounds with therapeutic potential. Future work should focus on expanding the library of nucleophiles used in the substitution reaction to probe the chemical space around the benzothiadiazole core and to identify inhibitors for a broader range of enzymatic targets.
References
- Luo, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
- Gökçe, M., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(37), 24135-24151.
- Gökçe, M., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. AVESİS.
- Çalışkan, B., et al. (2020). Synthesis, computational studies and enzyme inhibitory kinetics of benzothiazole-linked thioureas as mushroom tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1737-1747.
- Gökçe, M., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease.
- Alang, G., et al. (2015). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 7(3), 235-245.
- Patel, V. R., et al. (2013). Synthesis and Biological Activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4- dihydro-3H- 1, 2, 4-triazole-3-thione and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(1), 115-121.
- Hassan, A. S., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6543.
- Farshbaf, M., et al. (2021). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Pharmaceutical Sciences, 27(4), 514-523.
-
Shakarova, D. I., et al. (2021). Benzo[1,2-d:4,5-d′]bis([3][4][6]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules, 26(11), 3123.
- Chen, Y., et al. (2021).
- Rouf, A., & Tanyeli, C. (2015). Bioactive thiazole and benzothiazole derivatives. European Journal of Medicinal Chemistry, 97, 911-927.
- Sigma-Aldrich. 5-(Bromomethyl)-2,1,3-benzothiadiazole. Sigma-Aldrich.
- Ryabukhin, S. V., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2588.
- Pilgram, K. H., & Zupan, M. (1977). The bromination of 2,1,3-benzothiadiazole. Journal of Heterocyclic Chemistry, 14(6), 1035-1037.
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- 4. researchgate.net [researchgate.net]
- 5. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
Application Notes and Protocols: Crafting High-Performance Fluorescent Probes for Bioimaging with a Benzothiadiazole Core
Foreword for the Modern Researcher
In the dynamic landscape of cellular biology and drug discovery, the ability to visualize intricate subcellular processes in real-time is paramount. Fluorescent probes are the workhorses of modern bioimaging, and among the myriad of available fluorophores, those built upon the 2,1,3-benzothiadiazole (BTD) core have emerged as a class of exceptional utility. Their inherent photostability, large Stokes shifts, and sensitivity to the local microenvironment make them powerful tools for the discerning scientist.[1][2][3]
This guide is not a mere recitation of facts; it is a distillation of practical knowledge, designed to empower you to synthesize, characterize, and deploy BTD-based probes with confidence. We will eschew a rigid, one-size-fits-all template in favor of a logical, causality-driven narrative that explains not just the "how," but the "why" behind each experimental step. Every protocol herein is designed to be a self-validating system, ensuring that you can trust the data you generate.
I. The Benzothiadiazole Advantage: A Superior Scaffold for Bioimaging
The BTD core is an electron-deficient heterocyclic system that, when strategically functionalized with electron-donating groups, gives rise to molecules with remarkable photophysical properties.[2] These donor-acceptor-type structures often exhibit intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is the bedrock of their utility.
Key Attributes of BTD-Based Probes:
-
Large Stokes Shifts: The separation between the maximum absorption and emission wavelengths is typically large, minimizing self-quenching and crosstalk between excitation and emission signals.[1][3]
-
High Photostability: BTD probes are generally resistant to photobleaching, enabling prolonged imaging experiments without significant signal degradation.[2]
-
Environmental Sensitivity (Solvatochromism): The emission properties of many BTD probes are highly sensitive to the polarity of their microenvironment. This makes them excellent candidates for sensing changes in cellular compartments, such as lipid droplets.
-
Tunable Emission: The emission wavelength can be readily tuned across the visible spectrum by modifying the electron-donating and -accepting moieties of the molecule.
-
High Quantum Yields: In non-polar environments, many BTD probes exhibit high fluorescence quantum yields, leading to bright signals for high-contrast imaging.[1]
These features collectively position BTD derivatives as superior alternatives to some classical fluorophores for a range of bioimaging applications, from organelle staining to the detection of reactive oxygen species.[1][4]
II. Synthesis and Purification of a Mitochondria-Targeting BTD Probe: A Step-by-Step Protocol
To illustrate the practical synthesis of a BTD-based probe, we will focus on a derivative designed for selective mitochondrial staining. The following protocol is a comprehensive guide to the synthesis of a representative mitochondria-targeting BTD probe, herein designated as Mito-BTD . The synthetic strategy involves a Suzuki cross-coupling reaction to append a targeting moiety to the BTD core.
A. Synthesis of Mito-BTD
This protocol is adapted from established methodologies for the synthesis of mitochondria-targeting benzothiadiazole derivatives.[3][5]
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the Mito-BTD probe.
Materials:
-
4,7-dibromo-2,1,3-benzothiadiazole
-
Mitochondria-targeting boronic acid or ester (e.g., a triphenylphosphonium-functionalized phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Deionized water
-
Organic solvents for extraction and chromatography (e.g., Dichloromethane, Ethyl Acetate, Hexane)
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4,7-dibromo-2,1,3-benzothiadiazole (1.0 eq), the mitochondria-targeting boronic acid or ester (1.1 eq), the palladium catalyst (0.05 eq), and the base (3.0 eq).
-
Solvent Addition: Add the anhydrous solvent to the flask via syringe. The volume should be sufficient to dissolve the reactants.
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as dichloromethane and wash with deionized water. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
B. Purification by Silica Gel Column Chromatography
The crude product from the synthesis will likely contain unreacted starting materials, catalyst residues, and byproducts. Purification by silica gel column chromatography is essential to obtain the pure Mito-BTD probe.
Diagram of the Purification Workflow:
Caption: Purification of Mito-BTD by column chromatography.
Protocol:
-
Column Preparation: Prepare a silica gel column of an appropriate size. The amount of silica should be roughly 50-100 times the weight of the crude product.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the prepared column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Mito-BTD probe.
III. Characterization of the Mito-BTD Probe: Ensuring Purity and Identity
Thorough characterization of the synthesized probe is a critical step to ensure its purity and confirm its chemical identity. The following protocols outline the standard procedures for characterizing the Mito-BTD probe.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the structure of the synthesized probe by analyzing the magnetic properties of its atomic nuclei.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the purified Mito-BTD probe in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. For complex structures, 2D NMR experiments such as COSY and HSQC can be performed to aid in structural elucidation.
-
Data Analysis: Process the acquired spectra (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to confirm the structure of the Mito-BTD probe.
B. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized probe, further confirming its identity.
Protocol for High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Prepare a dilute solution of the purified Mito-BTD probe in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer (e.g., via electrospray ionization, ESI). Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass of the Mito-BTD probe. The difference should be within a few parts per million (ppm) for a positive identification.
IV. Photophysical Characterization: Unveiling the Probe's Optical Properties
Understanding the photophysical properties of the Mito-BTD probe is essential for its effective use in bioimaging.
A. UV-Visible Absorption and Fluorescence Spectroscopy
These techniques are used to determine the absorption and emission spectra of the probe, as well as its molar extinction coefficient and quantum yield.
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the Mito-BTD probe of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., DMSO or ethanol).
-
Working Solutions: Prepare a series of dilutions from the stock solution in the desired solvent(s).
-
UV-Vis Absorption: Record the absorption spectra of the solutions using a UV-Vis spectrophotometer. Determine the wavelength of maximum absorption (λₘₐₓ) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law.
-
Fluorescence Emission: Record the fluorescence emission spectra of the solutions using a spectrofluorometer, exciting at the λₘₐₓ. Determine the wavelength of maximum emission (λₑₘ).
-
Quantum Yield Determination: Determine the fluorescence quantum yield (Φ) of the Mito-BTD probe relative to a known standard (e.g., quinine sulfate or fluorescein).[6] This involves comparing the integrated fluorescence intensity and the absorbance of the probe to that of the standard.
Table of Representative Photophysical Properties of Benzothiadiazole Probes:
| Probe Designation | Targeting Organelle | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| BTD-Mito 1 | Mitochondria | 405 | 580 | 0.35 in DMSO | [5] |
| BTD-LD 1 | Lipid Droplets | 450 | 550 | 0.85 in Dioxane | [7] |
| BTD-Lyso 1 | Lysosomes | 488 | 610 | Not Reported | [4] |
| BzT-OAc | Mitochondria | 381 | 460 | 0.52 in DMSO | [1] |
V. Application in Live-Cell Imaging: Visualizing Mitochondria with Mito-BTD
The final and most crucial step is the application of the synthesized and characterized Mito-BTD probe for live-cell imaging.
A. Cell Culture and Staining Protocol
Diagram of the Live-Cell Imaging Workflow:
Caption: Workflow for live-cell imaging with Mito-BTD.
Materials:
-
Mammalian cells (e.g., HeLa or MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Confocal microscopy dishes or plates with glass bottoms
-
Mito-BTD stock solution (1 mM in DMSO)
Protocol:
-
Cell Seeding: Seed the cells onto confocal dishes at a density that will result in 60-70% confluency on the day of imaging.
-
Cell Culture: Culture the cells in a humidified incubator at 37 °C with 5% CO₂ for 24 hours.
-
Probe Preparation: Prepare a working solution of the Mito-BTD probe by diluting the stock solution in serum-free cell culture medium to a final concentration of 1-10 µM.
-
Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the Mito-BTD working solution to the cells and incubate for 30 minutes at 37 °C.
-
Washing: After incubation, remove the probe solution and wash the cells twice with warm PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed cell culture medium to the cells and image using a confocal microscope.
B. Confocal Microscopy Imaging
Imaging Parameters:
-
Excitation: Set the excitation wavelength to the λₘₐₓ of the Mito-BTD probe (e.g., 405 nm).
-
Emission: Set the emission detection range to capture the fluorescence of the Mito-BTD probe (e.g., 570-620 nm).
-
Objective: Use a high-magnification oil-immersion objective (e.g., 60x or 100x).
-
Laser Power and Detector Gain: Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.
Co-localization: To confirm mitochondrial targeting, co-stain the cells with a commercially available mitochondrial tracker (e.g., MitoTracker Red) and assess the overlap of the fluorescence signals.
VI. Concluding Remarks and Future Perspectives
The benzothiadiazole scaffold offers a versatile and powerful platform for the development of high-performance fluorescent probes for bioimaging. By following the detailed protocols outlined in this guide, researchers can confidently synthesize, characterize, and apply these probes to visualize a wide array of subcellular structures and processes. The continued exploration of novel BTD derivatives will undoubtedly lead to the creation of even more sophisticated tools for unraveling the complexities of the cell.
VII. References
-
Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. ACS Omega, 2023. [Link]
-
2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Molecules, 2022. [Link]
-
Selective and Efficient Mitochondrial Staining with Designed 2,1,3-Benzothiadiazole Derivatives as Live Cell Fluorescence Imaging Probes. Journal of the Brazilian Chemical Society, 2012. [Link]
-
Hydrophilic polymeric fluorescent probes based on benzothiadiazole constructed for real-time monitoring of lipid droplet levels in cells. Dyes and Pigments, 2021. [Link]
-
Synthesis of Benzothiadiazole Derivatives by Applying C–C Cross-Couplings. The Journal of Organic Chemistry, 2016. [Link]
-
Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 2022. [Link]
-
Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. Antioxidants & Redox Signaling, 2021. [Link]
-
A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine, N.D. [Link]
-
Acquiring 1H and 13C Spectra. In NMR Spectroscopy in Pharmaceutical Analysis, 2018. [Link]
-
Monitoring Lipid Droplet Dynamics in Living Cells by Using Fluorescent Probes. Biochemistry, 2019. [Link]
-
Selective and efficient mitochondrial staining with designed 2,1,3-benzothiadiazole derivatives as live cell fluorescence imaging probes. Journal of the Brazilian Chemical Society, 2012. [Link]
-
Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian Journal of Chemistry, 2023. [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge, N.D. [Link]
-
Live Cell Multicolor Imaging of Lipid Droplets with a New Dye, LD540. MPI-CBG Publications, 2009. [Link]
-
DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies, N.D. [https://www.agilent.com/cs/library/applications/5991-3885EN__QY_food_dyes_app_note.pdf]([Link]_ _QY_food_dyes_app_note.pdf)
-
How to run column chromatography. University of Rochester, N.D. [Link]
-
On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes. Bioorganic & Medicinal Chemistry Letters, 2010. [Link]
-
A benzothiadiazole-based polar fluorescent probe for targeting lipid droplets in living cells. Analytical Methods, 2024. [Link]
-
How to develop an optimal fluorescence assay. Tecan, N.D. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005. [Link]
-
Silica gel column preparation and compound purification. YouTube, 2023. [Link]
-
How to calculate Fluorescence Quantum Yield and select a suitable standard for organic dyes? ResearchGate, 2023. [Link]
-
Hydrophilic polymeric fluorescent probes based on benzothiadiazole constructed for real-time monitoring of lipid droplet levels in cells. ResearchGate, 2021. [Link]
-
Recent Advances in Fluorescent Probes for Lipid Droplets. Molecules, 2018. [Link]
-
Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2020. [Link]
Sources
- 1. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. A benzothiadiazole-based polar fluorescent probe for targeting lipid droplets in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent side reactions with 5-(Bromomethyl)-1,2,3-benzothiadiazole
Welcome to the technical support center for 5-(Bromomethyl)-1,2,3-benzothiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its use in synthetic applications. Our focus is on providing practical, mechanistically grounded solutions to prevent common side reactions and ensure the success of your experiments.
Introduction to the Reactivity of this compound
This compound is a valuable reagent for introducing the benzothiadiazole moiety into a target molecule. The key to its utility lies in the reactivity of the bromomethyl group, which acts as an electrophile in nucleophilic substitution reactions. This group is a benzylic-type halide, meaning the carbon-bromine bond is activated by the adjacent aromatic ring system. This activation, however, also makes it susceptible to a variety of side reactions if conditions are not carefully controlled. The electron-withdrawing nature of the benzothiadiazole ring further influences the reactivity of the benzylic position.[1][2]
This guide will walk you through the most common challenges and provide robust strategies to mitigate them, ensuring high yields and purity of your desired products.
Frequently Asked Questions (FAQs)
Q1: My reaction is giving a complex mixture of products. What are the most likely side reactions?
The complexity of your reaction mixture likely arises from the inherent reactivity of the benzylic bromide. The primary side reactions to consider are:
-
Overalkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine), it can react with more than one equivalent of the benzothiadiazole reagent.
-
Competing Nucleophilic Attack: For ambident nucleophiles (e.g., phenoxides, enolates), you may see a mixture of O-alkylation and C-alkylation products.[3] Similarly, substrates with both nitrogen and oxygen nucleophiles can yield mixtures of N- and O-alkylated products.[4]
-
Elimination Reactions: While less common for benzylic systems, strong, sterically hindered bases can promote the elimination of HBr to form a vinyl-benzothiadiazole species.
-
Hydrolysis: Trace amounts of water in your solvent or on your glassware can lead to the formation of 5-(hydroxymethyl)-1,2,3-benzothiadiazole.
-
Decomposition: The benzothiadiazole ring itself can be sensitive to harsh conditions, such as high temperatures or very strong bases, which may lead to decomposition.[5]
Q2: I'm observing the formation of a di-substituted product. How can I favor mono-alkylation?
This is a classic problem of overalkylation, especially with nucleophiles like primary amines or symmetric diamines.
Causality: The mono-alkylated product is also a nucleophile and can compete with the starting material for the remaining this compound.
Solutions:
-
Stoichiometry Control: Use a significant excess of the nucleophile (3-5 equivalents). This increases the probability that the electrophile will react with the starting nucleophile rather than the mono-alkylated product.
-
Slow Addition: Add the this compound solution dropwise to the reaction mixture containing the nucleophile. This maintains a low concentration of the electrophile, further favoring the reaction with the more abundant starting nucleophile.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can slow down the rate of the second alkylation more significantly than the first, improving selectivity.
Q3: My reaction with a phenol is giving a mixture of O- and C-alkylated products. How can I improve the selectivity for O-alkylation?
The regioselectivity of alkylating ambident nucleophiles is highly dependent on the reaction conditions.
Causality: According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the outcome of the reaction is determined by the interaction between the electrophile and the nucleophilic sites. The oxygen of a phenoxide is a "hard" nucleophile, while the carbon atoms of the aromatic ring are "softer" nucleophiles. The benzylic carbon of your electrophile is relatively soft.
Solutions:
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile tend to favor O-alkylation. Protic solvents can solvate the oxygen atom, making it less nucleophilic and potentially increasing C-alkylation.
-
Counter-ion: The choice of base is critical. Using a base with a large, soft counter-ion (like cesium carbonate) can increase the reactivity of the oxygen, promoting O-alkylation. Conversely, smaller, harder counter-ions (like lithium) may favor C-alkylation.
-
Temperature: Lower temperatures generally favor the thermodynamically controlled product, which is often the O-alkylated species.
Q4: My starting material seems to be decomposing under the reaction conditions. What can I do?
Decomposition often points to overly harsh reaction conditions.
Causality: The benzothiadiazole ring system, while aromatic, can be susceptible to nucleophilic attack or degradation under strongly basic or high-temperature conditions.[1]
Solutions:
-
Choice of Base: Use a milder base. For example, instead of sodium hydride or potassium tert-butoxide, consider using potassium carbonate or an organic base like triethylamine or diisopropylethylamine (DIPEA).
-
Temperature Control: Avoid excessive heating. If the reaction is sluggish at room temperature, try gentle warming (e.g., 40-50 °C) before resorting to higher temperatures.[6]
-
Inert Atmosphere: While the bromomethyl group is the primary reactive site, performing reactions under an inert atmosphere (nitrogen or argon) can prevent oxidative side reactions that may contribute to decomposition.
Troubleshooting Guide: Common Problems & Solutions
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Poor quality of this compound: It may have hydrolyzed over time. | 1. Check the purity by ¹H NMR. If significant hydrolysis to the alcohol is observed, consider resynthesizing or purifying the starting material. Store in a desiccator. |
| 2. Weak Nucleophile: The nucleophile may not be reactive enough under the chosen conditions. | 2. Use a stronger base to deprotonate the nucleophile fully. Alternatively, increase the reaction temperature, but monitor for decomposition. | |
| 3. Steric Hindrance: Either the nucleophile or the electrophile is too sterically hindered. | 3. Increase the reaction temperature and time. Consider using a less hindered nucleophile if possible. | |
| Formation of 5-(hydroxymethyl)-1,2,3-benzothiadiazole | Presence of Water: The solvent, reagents, or glassware were not properly dried. | Use anhydrous solvents. Dry glassware in an oven before use. Ensure the base and nucleophile are anhydrous. |
| Inconsistent Reaction Times | Radical Reactions: Benzylic bromides can undergo radical-mediated reactions, which can be initiated by light.[7][8] | Protect the reaction from light by wrapping the flask in aluminum foil. Ensure there are no radical initiators present. |
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation of a Primary Amine
This protocol is designed to favor the formation of the mono-alkylated product.
-
Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the primary amine (3.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.) in anhydrous acetonitrile (ACN).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous ACN. Add this solution dropwise to the stirred amine solution over 30-60 minutes using a syringe pump.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Selective O-Alkylation of a Phenol
This protocol aims to maximize the yield of the O-alkylated product while minimizing C-alkylation.
-
Preparation: To a stirred suspension of cesium carbonate (Cs₂CO₃) (1.5 eq.) in anhydrous dimethylformamide (DMF) in a flask under argon, add the phenol (1.2 eq.).
-
Stirring: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Reagent Addition: Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise to the suspension.
-
Reaction: Stir the reaction at room temperature for 8-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate. The aqueous layer may need to be acidified with dilute HCl to protonate any unreacted phenol before extraction. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product using column chromatography.
Visualizations
General Workflow for Nucleophilic Substitution
Caption: A generalized workflow for the nucleophilic substitution reaction.
Competing Reaction Pathways for an Ambident Nucleophile
Caption: Factors influencing O- vs. C-alkylation of a phenoxide.
References
- This reference is not available.
- This reference is not available.
-
Chmovzh, T.N., et al. (2023). Benzo[1,2-d:4,5-d′]bis([1][9][10]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules. Available at: [Link]
- This reference is not available.
-
Chmovzh, T.N., et al. (2023). Benzo[1,2-d:4,5-d′]bis([1][9][10]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. ResearchGate. Available at: [Link]
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
-
Liu, Y., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][10][11]naphthyrin-5(6H)-one. Tetrahedron. Available at: [Link]
-
LibreTexts. (2023). Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]
-
Chmovzh, T.N., et al. (2023). Benzo[1,2-d:4,5-d′]bis([1][9][10]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. MDPI. Available at: [Link]
- This reference is not available.
- This reference is not available.
-
Soderberg, T. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]
- This reference is not available.
- This reference is not available.
-
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation ?. ResearchGate. Available at: [Link]
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
Sources
- 1. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 5-BROMO-2,1,3-BENZOTHIADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 10. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN111116513A - Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative - Google Patents [patents.google.com]
Managing the reactivity of the bromomethyl group to prevent over-alkylation
<Technical Support Center: Managing the Reactivity of the Bromomethyl Group
A Senior Application Scientist's Guide to Preventing Over-Alkylation
Welcome to the technical support center for managing bromomethyl group reactivity. As a Senior Application Scientist, I understand the critical role that alkylation reactions play in drug discovery and development, and the significant challenges posed by the high reactivity of reagents like bromomethyl compounds. Over-alkylation is a common and frustrating side reaction that can lead to difficult purifications, reduced yields, and compromised timelines.
This guide is structured to provide direct, actionable solutions to the problems you encounter at the bench. We will move from foundational principles to advanced troubleshooting, explaining the chemical logic behind each recommendation to empower you to make informed decisions in your own projects.
Part 1: Frequently Asked Questions - Understanding the Fundamentals
This section addresses the core principles governing the reactivity of bromomethyl groups.
Q1: Why is the bromomethyl group so reactive towards nucleophiles?
A1: The reactivity of the bromomethyl group (-CH₂Br) stems from two primary factors. First, bromine is an excellent leaving group because the bromide ion (Br⁻) is very stable. Second, the carbon atom is a primary carbon, which makes it highly accessible to nucleophiles for Sₙ2 reactions.[1][2] The transition state of an Sₙ2 reaction at a primary carbon is less sterically hindered and therefore lower in energy compared to reactions at more substituted carbons.[2] In some cases, particularly with benzylic systems, the reactivity is further enhanced by the ability of the aromatic ring to stabilize the developing positive charge in the transition state.[3]
Q2: My primary/secondary amine is over-alkylating to form tertiary amines or quaternary ammonium salts. What is the underlying cause?
A2: This is a classic case of the desired product being more reactive than the starting material. After the initial mono-alkylation of a primary or secondary amine, the resulting secondary or tertiary amine is often more nucleophilic than the starting amine. This increased nucleophilicity arises from the electron-donating nature of the newly added alkyl group, which enhances the electron density on the nitrogen atom. Consequently, the mono-alkylated product can compete with the starting material for the bromomethyl reagent, leading to over-alkylation.[4]
Part 2: Troubleshooting Guide - Strategies for Controlling Reactivity
This section provides solutions to common experimental problems.
Q3: My reaction is yielding a complex mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
A3: Achieving selective mono-alkylation is a common challenge that can be addressed by carefully manipulating several reaction parameters. From a green chemistry perspective, optimizing stoichiometry, solvent, and base is the preferred approach.[4]
Here are four key strategies:
-
Stoichiometric Control: Use a large excess of the nucleophile (e.g., 5-10 equivalents of the amine) relative to the bromomethyl compound. This statistically favors the reaction of the bromomethyl electrophile with the more abundant starting amine rather than the less concentrated mono-alkylated product.[4]
-
Temperature Control (Kinetic vs. Thermodynamic Control): Running the reaction at a lower temperature often favors the kinetically controlled product.[5][6] Mono-alkylation is typically the faster reaction (kinetic product), while over-alkylation may be the more thermodynamically stable outcome. Low temperatures provide less energy for the system to overcome the activation barrier to the thermodynamically favored, but slower-forming, over-alkylated product.[5]
-
Choice of Base: The base is critical. For N-alkylation, a non-nucleophilic, sterically hindered base is often a good choice. These bases, such as diisopropylethylamine (DIPEA) or 2,6-lutidine, are too bulky to act as nucleophiles themselves but are effective at deprotonating the amine or scavenging the HBr byproduct. Their steric bulk can also disfavor the approach to the more crowded, already-alkylated nitrogen atom.[7][8][9]
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred for Sₙ2 reactions because they solvate the cation of the base but leave the nucleophile relatively "naked" and more reactive.[10][11] In contrast, protic solvents like water or alcohols can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its reactivity and slows the reaction.[10][12]
Below is a summary of how these parameters can be adjusted to favor mono-alkylation:
| Parameter | To Favor Mono-alkylation | Rationale |
| Stoichiometry | Large excess of nucleophile (e.g., amine) | Increases the probability of the electrophile reacting with the starting material.[4] |
| Temperature | Low (e.g., 0 °C to -78 °C) | Favors the kinetic product (mono-alkylation) over the thermodynamic product (di-alkylation).[5][6] |
| Base | Sterically hindered, non-nucleophilic (e.g., DIPEA) | Minimizes side reactions and can sterically disfavor reaction at the more substituted, mono-alkylated nitrogen.[7][8] |
| Solvent | Polar aprotic (e.g., THF, DMF, Acetonitrile) | Enhances nucleophilicity by not solvating the nucleophile as strongly as protic solvents.[10][13] |
Q4: I'm observing significant decomposition of my bromomethyl starting material. What are the likely causes and how can I mitigate this?
A4: Bromomethyl compounds, especially those with electron-donating groups on an adjacent aromatic ring, can be unstable.[14] Decomposition can occur through several pathways, including hydrolysis or reaction with the base or solvent.
-
Moisture Sensitivity: Rigorously dry your solvent and reagents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Water can hydrolyze the bromomethyl group to a hydroxymethyl group.
-
Base-Induced Elimination/Decomposition: If your molecule contains acidic protons elsewhere, a strong base might initiate unwanted side reactions. Using a weaker base, such as potassium or cesium carbonate, can often prevent this while still promoting the desired alkylation.
-
Solvent Reactivity: Solvents like methanol or ethanol can act as nucleophiles, leading to the formation of methyl or ethyl ether byproducts. If you must use a protic solvent, consider a more hindered one like tert-butanol. However, polar aprotic solvents are generally a safer choice.[15]
The following flowchart can guide your troubleshooting process for over-alkylation and decomposition issues.
Caption: Troubleshooting Decision Tree for Alkylation Reactions.
Part 3: Advanced Strategies for Selective Alkylation
When fine-tuning reaction conditions is insufficient, more advanced techniques are required.
Q5: How can I use protecting groups to ensure selective mono-alkylation of a primary amine?
A5: Protecting group chemistry is a powerful strategy to prevent over-alkylation.[4] The idea is to temporarily "block" one of the N-H bonds of the primary amine, perform the mono-alkylation on the remaining N-H, and then remove the protecting group. Carbamates are excellent protecting groups for amines.[16]
A common and effective protecting group is the tert-butoxycarbonyl (Boc) group.[16]
-
Protection: The primary amine is reacted with di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc protected amine. This intermediate has only one acidic N-H proton.
-
Alkylation: The N-Boc amine can then be deprotonated with a base (like NaH) and alkylated with the bromomethyl reagent.
-
Deprotection: The Boc group is easily removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) in dichloromethane) to yield the desired mono-alkylated primary amine.[16]
Caption: Workflow for Amine Protection Strategy.
Q6: My nucleophile and electrophile are not soluble in the same solvent. What is Phase Transfer Catalysis and how can it help?
A6: Phase Transfer Catalysis (PTC) is an excellent technique for reactions where the nucleophile (often an ionic salt, soluble in water) and the electrophile (soluble in an organic solvent) are immiscible.[17] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction.[17][18][19]
Here's how it works:
-
The catalyst's lipophilic alkyl chains draw the anion of the nucleophile from the aqueous phase into the organic phase.
-
In the organic phase, this "naked" and highly reactive nucleophile reacts with the bromomethyl compound.
-
The catalyst then returns to the aqueous phase to pick up another nucleophile anion, continuing the cycle.
PTC often allows for milder reaction conditions, reduces the need for harsh organic solvents, and can improve reaction rates and yields.[17][19]
Part 4: Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation of Aniline using Stoichiometric Control
This protocol demonstrates the use of excess amine to favor mono-alkylation.
Materials:
-
Aniline (5.0 eq)
-
Benzyl bromide (1.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add aniline (5.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl bromide (1.0 eq) dropwise to the stirred suspension over 10 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 2-4 hours), quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then brine.[20]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3][20]
-
Purify the crude product by flash column chromatography on silica gel to isolate N-benzylaniline.
References
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Alkyl halide practice problems . (2023). Chemistry LibreTexts. [Link]
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Protecting Groups for Amines: Carbamates . (2018). Master Organic Chemistry. [Link]
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Avoiding Over-alkylation . (2016). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
- Clayden, J., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Note: This is a general textbook reference, a direct URL is not applicable.)
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Thermodynamic and kinetic reaction control . Wikipedia. [Link]
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Gagnon, D., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins . ACS Organic & Inorganic Au. [Link]
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Sipos, G., et al. (2021). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles . MDPI. [Link]
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Ashenhurst, J. (2012). Deciding SN1/SN2/E1/E2 - The Solvent . Master Organic Chemistry. [Link]
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Ashenhurst, J. (2014). Alkyl Halide Reaction Map And Summary . Master Organic Chemistry. [Link]
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Phase-transfer catalyst . Wikipedia. [Link]
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Kinetic vs. Thermodynamic Control of Reactions . (2024). Chemistry LibreTexts. [Link]
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Reactivity of Organic Molecules . (2022). Chemistry LibreTexts. [Link]
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Protection of Amino Groups in Synthesis . (2021). Chemistry LibreTexts. [Link]
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Characteristics of the SN2 Reaction . (2024). Chemistry LibreTexts. [Link]
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Ashenhurst, J. (2012). Bulky Bases in Elimination Reactions . Master Organic Chemistry. [Link]
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Ashenhurst, J. (2022). Kinetic versus Thermodynamic Enolates . Master Organic Chemistry. [Link]
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N alkylation at sp3 Carbon Reagent Guide . ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
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Gagnon, D., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins . National Institutes of Health. [Link]
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Kumar, S., et al. (1998). Stability and DNA alkylation rates of the simplest functional analogues of CC-1065, para-hydroxy and para-amino phenethyl bromides . PubMed. [Link]
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Zhang, Z., et al. (2024). Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization . Chemical Science. [Link]
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Protecting Groups . (2020). Indian Institute of Technology Bombay. [Link]
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The Role of Solvent in SN1, SN2, E1 and E2 Reactions . Chemistry Steps. [Link]
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Bulky alkylation troubleshooting . (2023). Reddit. [Link]
-
SN2 Effect of Solvent . OpenOChem Learn. [Link]
-
Zaragoza, F. (2020). Alkylation of Amines, Part 1: with Alkyl Halides . YouTube. [Link]
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Chen, K., et al. (2026). Direct B–H Activation of Carborane Clusters via Synergistic LMCT and HAT Photocatalysis . Journal of the American Chemical Society. [Link]
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α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products . (2022). Chemistry LibreTexts. [Link]
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Amino Protecting Groups Stability . Organic Chemistry Portal. [Link]
-
Shieh, J., et al. (2022). Click-to-Release Reactions for Tertiary Amines and Pyridines . ACS Publications. [Link]
-
Mosslemin, M. H., et al. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2Mercapto5Methyl1H-Benzimidazole . ResearchGate. [Link]
-
Solving Problems involving Alkynes and Alkyl Halides . (2020). Organic Chemistry Sample Test Unit 3. [Link]
-
How To Determine Reactivity Of Organic Compounds? . (2025). Chemistry For Everyone - YouTube. [Link]
-
What is the effect of solvent on SN2? . (2018). Quora. [Link]
-
Protective Groups . Organic Chemistry Portal. [Link]
-
Professor Dave Explains. (2018). Regioselective Enolization and Thermodynamic vs. Kinetic Control . YouTube. [Link]
-
Synthesis of secondary and tertiary amines . Organic Chemistry Portal. [Link]
-
Reasoning for choosing sterically-hindered base . (2023). Reddit. [Link]
-
Nuggets of Knowledge for Chapter 9 – Reactions of Alkyl Halides . Chem 2310. [Link]
-
Industrial Phase-Transfer Catalysis . SA-PTC. [Link]
-
G. M. K. B. Gunaherath, et al. (2022). N-Dealkylation of Amines . National Institutes of Health. [Link]
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- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 12. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. quora.com [quora.com]
- 14. Stability and DNA alkylation rates of the simplest functional analogues of CC-1065, para-hydroxy and para-amino phenethyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselective Functionalization of 2,1,3-Benzothiadiazoles
Welcome to the technical support center for the functionalization of 2,1,3-benzothiadiazole (BTD). This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of achieving regiocontrol in their synthetic efforts. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
The BTD core is an electron-deficient heterocycle of immense interest in materials science and drug discovery, serving as a key building block for fluorescent probes, organic electronics, and phototheranostics.[1] However, direct and predictable functionalization of the benzenoid ring remains a significant challenge.[1][2][3] This guide addresses the most common issues encountered in achieving regioselectivity at the C4, C5, C6, and C7 positions.
Frequently Asked Questions (FAQs): The Fundamentals of BTD Reactivity
Q1: What are the intrinsic electronic properties of the benzothiadiazole ring, and how do they dictate regioselectivity?
A1: The 2,1,3-benzothiadiazole scaffold is inherently electron-poor due to the electron-withdrawing nature of the fused thiadiazole ring.[1] This has several key consequences for reactivity:
-
Acidity of C-H Bonds: The C-H bonds adjacent to the heteroaromatic ring (C4 and C7) are the most acidic. Computational studies and experimental evidence confirm that the C4-H proton is the most acidic on the BTD core.[1][2]
-
Electrophilic Aromatic Substitution (EAS): The ring is deactivated towards EAS. Reactions like nitration or halogenation require harsh conditions and often result in mixtures of C4 and C7 substituted products, making this approach synthetically challenging for achieving high regioselectivity.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature makes the ring susceptible to SNAr, particularly if a leaving group is present at the C4 or C7 positions.
-
Steric and Electronic Hindrance: The lone pair of electrons on the N3 nitrogen can exert an inhibitory electronic effect on reactions occurring at the adjacent C4 position, a phenomenon also observed in pyridines and quinolines.[1] This effect is crucial for understanding and controlling regioselectivity in transition-metal-catalyzed reactions.
Below is a diagram illustrating the general reactivity landscape of the BTD core.
Caption: General reactivity map of the BTD core.
Troubleshooting Guide: Transition Metal-Catalyzed C-H Functionalization
Transition metal-catalyzed C-H activation, particularly borylation, has emerged as a powerful tool for regioselective BTD functionalization.[2][3][4] However, achieving high selectivity can be challenging.
Focus Area: Iridium-Catalyzed C-H Borylation
This method is one of the most effective for introducing functionality at the C5 position, which is otherwise difficult to access.[1][2]
Q2: I am performing an Ir-catalyzed borylation on unsubstituted BTD and getting a mixture of C5- and C4-borylated products, along with some di-borylated species. How can I improve the selectivity for the C5 position?
A2: This is a classic challenge in BTD chemistry. While the C4-H is more acidic, the C5 position is often favored by bulky iridium catalysts. The key is to exploit the subtle interplay between electronics and sterics.[1]
Causality: The high C5-H regioselectivity is primarily attributed to the inhibitory effect of the N3 lone pair, which disfavors catalyst coordination at the adjacent C4 position.[1][2] Your mixed results suggest that this directing effect is not fully dominant under your current conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor C5-borylation selectivity.
Data-Driven Insights: Published results demonstrate how ligand and solvent choice dramatically impacts selectivity. Below is a summary of optimized conditions for selective C5-borylation.
| Precatalyst | Ligand | Boron Source | Solvent | Temp. (°C) | C5-isomer Yield (%)[2] | Other Isomers (%)[2] |
| [Ir(OMe)COD]₂ | dtbpy | B₂pin₂ | Cyclooctane | 80 | 64 | 22 (C4, C4/6-di, C4/7-di) |
| [Ir(OMe)COD]₂ | bpy | B₂pin₂ | THF | 80 | Lower (mixture) | Higher amounts |
Table based on data from M. K. Rav-Jørgensen, et al., J. Org. Chem. 2024.[2]
Experimental Protocol: Regioselective C5-Borylation of 2,1,3-Benzothiadiazole
This protocol is based on a validated method for achieving high C5 selectivity.[2] Following these steps carefully is critical for reproducibility.
Materials:
-
2,1,3-Benzothiadiazole (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)
-
[Ir(OMe)COD]₂ (1.5 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%)
-
Cyclooctane (solvent, anhydrous)
-
Nitrogen or Argon atmosphere
Step-by-Step Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,1,3-benzothiadiazole, B₂pin₂, [Ir(OMe)COD]₂, and dtbpy.
-
Flask Sealing: Seal the flask with a rubber septum.
-
Purging: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous cyclooctane via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The C5-borylated product (3a) should be the major spot. Note that the C4-boryl (3b) and various di-boryl (3c, 3d) species may also be present in minor amounts.[2]
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole. The C5-isomer is generally less polar than the C4-isomer.
Troubleshooting Guide: Halogenation and Other Substitutions
Q3: I need to install a bromine atom selectively at the C4 position. My attempts with Br₂ are giving me a mixture of 4-bromo and 4,7-dibromo products. How can I achieve mono-bromination?
A3: This is a common issue stemming from the similar reactivity of the C4 and C7 positions towards electrophiles. Once the first bromine is installed, the ring is further deactivated, but forcing conditions can still lead to the second substitution.
Causality: The electron-withdrawing nature of the BTD core deactivates the ring, but the ortho/para-directing influence of the fused sulfur and nitrogen atoms still directs electrophiles to the C4 and C7 positions. Your goal is to find conditions mild enough to favor mono-substitution kinetically.
Strategies for Selective C4-Mono-halogenation:
-
Control Stoichiometry: Use precisely 1.0 equivalent of the brominating agent (e.g., N-Bromosuccinimide, NBS) relative to the BTD. This is the most critical parameter.
-
Lower the Temperature: Perform the reaction at 0 °C or even lower temperatures to reduce the reaction rate and minimize over-bromination.
-
Choose a Milder Brominating Agent: NBS is often more controllable than liquid bromine (Br₂).
-
Solvent Choice: Use a solvent like concentrated H₂SO₄ or trifluoroacetic acid (TFA) to protonate the BTD nitrogens. This can sometimes modulate the ring's reactivity profile and improve selectivity.
Protocol Suggestion (Starting Point):
-
Dissolve BTD (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Add NBS (1.0 eq) portion-wise over 30 minutes, keeping the temperature below 5 °C.
-
Stir for 2-4 hours at 0 °C, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purify by chromatography or recrystallization.
References
-
Rav-Jørgensen, M. K., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. [Link]
-
da Silva, G. F., et al. (2024). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Molecules. [Link]
-
Rav-Jørgensen, M. K., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central. [Link]
-
Rav-Jørgensen, M. K., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Diva-Portal.org. [Link]
-
Marks, A., et al. (2021). Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors. Macromolecules. [Link]
-
Rav-Jørgensen, M. K., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity. PubMed. [Link]
Sources
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- 3. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
Technical Support Center: Addressing Solubility Issues of 5-(Bromomethyl)-1,2,3-benzothiadiazole in Aqueous Buffers
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with 5-(Bromomethyl)-1,2,3-benzothiadiazole in aqueous environments. As a compound with significant potential in various experimental contexts, understanding and overcoming its inherent hydrophobicity is critical for obtaining reliable and reproducible results. This document provides in-depth troubleshooting strategies and validated protocols to ensure the successful integration of this compound into your research.
Introduction: The Root of the Problem
This compound is a bifunctional molecule featuring a reactive bromomethyl group attached to a benzothiadiazole core. While the bromomethyl moiety is key for covalent labeling and other chemical modifications, the benzothiadiazole structure is inherently hydrophobic, leading to poor solubility in aqueous buffers.[1] This low solubility can manifest as precipitation, inaccurate concentration assessments, and ultimately, compromised experimental outcomes. The strategies outlined below are designed to systematically address these challenges.
Troubleshooting Guides & FAQs
Q1: I've observed a precipitate forming after adding this compound to my aqueous buffer. What's happening and how can I fix it?
A1: The precipitate is the undissolved compound, a direct result of its low aqueous solubility. The hydrophobic nature of the benzothiadiazole ring system limits its ability to favorably interact with water molecules. To resolve this, you need to enhance the solvating capacity of your aqueous medium. This can be achieved through several methods, including the use of co-solvents, surfactants, or other solubilizing agents.[2]
Q2: What is the best practice for preparing a stock solution of this compound?
A2: Preparing a concentrated stock solution in a suitable organic solvent is the crucial first step. Dimethyl sulfoxide (DMSO) is a highly recommended solvent due to its excellent solvating power for a wide range of organic molecules and its miscibility with water.[3][4] N,N-dimethylformamide (DMF) is another viable option. By creating a high-concentration stock (e.g., 10-50 mM), you can introduce a minimal volume of the organic solvent into your final aqueous solution, thereby reducing potential solvent-induced artifacts in your experiment.[5]
Q3: My compound dissolves in the DMSO stock but precipitates upon dilution into my aqueous buffer. What strategies can I employ to prevent this?
A3: This phenomenon, often termed "crashing out," occurs when the compound is rapidly transferred from a favorable organic environment to an unfavorable aqueous one. Here are several field-proven strategies to counteract this:
-
Co-solvent Optimization: While minimizing the final DMSO concentration is generally advised to avoid off-target effects, a certain percentage may be necessary to maintain solubility. It is recommended to empirically determine the lowest effective concentration, often below 1% (v/v), and to always include a vehicle control (buffer with the same DMSO concentration but without the compound) in your experimental design.[5][6]
-
Inclusion of Surfactants: Low concentrations (typically 0.01% to 0.1% v/v) of non-ionic surfactants like Tween® 20 or Polysorbate 80 can significantly enhance the apparent solubility of hydrophobic compounds.[7][8] These molecules form micelles in aqueous solutions, which can encapsulate the hydrophobic drug, shielding it from the bulk water and preventing precipitation.[7][9]
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[10] They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility and stability in aqueous solutions.[11][]
-
Sonication: After dilution, brief sonication in a water bath can help to disperse any microscopic precipitates and facilitate dissolution.[13]
Q4: Could the pH of my buffer affect the solubility and stability of this compound?
A4: While the benzothiadiazole ring itself is not readily ionizable within a typical physiological pH range, the stability of the bromomethyl group can be pH-dependent.[14] In highly basic or acidic conditions, the C-Br bond may be susceptible to hydrolysis or other degradation pathways. It is therefore crucial to maintain a pH that is compatible with both the stability of your compound and the requirements of your experimental system. For most biological assays, a pH range of 6.8 to 7.6 is recommended.
Experimental Protocols
Protocol 1: Preparation of a Solubilized Working Solution of this compound
This protocol details a robust method for preparing a clear, working solution of this compound in an aqueous buffer.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Your chosen aqueous buffer (e.g., PBS, TRIS)
-
Tween® 20 (optional)
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Stock Solution Preparation: a. Accurately weigh out the desired amount of this compound. b. Dissolve the compound in anhydrous DMSO to a final concentration of 10-50 mM. c. Ensure complete dissolution by vortexing thoroughly. If necessary, briefly warm the solution to 37°C or sonicate for 5-10 minutes.
-
Aqueous Buffer Modification (if using a surfactant): a. Add Tween® 20 to your aqueous buffer to a final concentration of 0.01% - 0.1% (v/v). b. Mix well to ensure the surfactant is fully dispersed.
-
Final Working Solution Preparation: a. Bring the (modified) aqueous buffer to your desired experimental temperature. b. While vigorously vortexing the buffer, slowly add the calculated volume of the DMSO stock solution drop-by-drop. This rapid mixing is critical to prevent localized high concentrations and subsequent precipitation. c. Continue vortexing for an additional 1-2 minutes. d. Visually inspect the solution for any signs of turbidity or precipitate. A clear solution indicates successful solubilization.
Data Presentation
Table 1: Recommended Starting Parameters for Solubilization
| Parameter | Recommended Value/Range | Rationale & Key Considerations |
| Primary Stock Solvent | Anhydrous DMSO or DMF | High solvating power for organic compounds and miscible with water. Anhydrous grade minimizes potential hydrolysis of the bromomethyl group. |
| Stock Concentration | 10-50 mM | A higher concentration allows for smaller volumes to be added to the aqueous buffer, keeping the final co-solvent percentage low. |
| Final Co-solvent % (v/v) | < 1% | Minimize to avoid potential biological effects. Always include a vehicle control.[5] |
| Surfactant (e.g., Tween® 20) | 0.01% - 0.1% (v/v) | Forms micelles to encapsulate and solubilize the hydrophobic compound.[7] The optimal concentration should be determined empirically. |
| pH of Aqueous Buffer | 6.8 - 7.6 | Balances compound stability with biological relevance. |
| Temperature | Ambient to 37°C | Higher temperatures can increase solubility, but also the rate of potential degradation. |
Visualizations
Diagram 1: Decision-Making Workflow for Troubleshooting Solubility
Caption: A systematic workflow for addressing solubility issues.
Diagram 2: Mechanism of Micellar Solubilization
Caption: Hydrophobic compound encapsulated within a surfactant micelle.
References
-
Title: Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them Source: National Center for Biotechnology Information URL: [Link]
-
Title: 1,2,3-Benzothiadiazole - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: PubMed Central URL: [Link]
-
Title: (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview Source: ResearchGate URL: [Link]
-
Title: Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter Source: ACS Publications URL: [Link]
-
Title: The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Polysorbate Surfactants as Drug Carriers: Tween 20-Amphotericin B Conjugates as Anti-Fungal and Anti-Leishmanial Agents Source: ResearchGate URL: [Link]
-
Title: Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability Source: SciSpace URL: [Link]
-
Title: Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview Source: Asian Journal of Pharmaceutics URL: [Link]
-
Title: Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF Source: ResearchGate URL: [Link]
-
Title: Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: A Novel PCC-Catalyzed Process Involving the Oxidative Cleavage of an α-Bromomethyl-tetrahydrofuran Bond. Synthesis of (2S,3R)-2-{(R)-Bromo[(2R,3R,5S,6R)-3,5-dibromo-6-ethyltetrahydro-2H-pyran-2-yl]methyl}-5-oxotetrahydrofuran Source: MDPI URL: [Link]
-
Title: The Role of Surfactants in Solubilization of Poorly Soluble Drugs Source: JOCPR URL: [Link]
-
Title: Considerations regarding use of solvents in in vitro cell based assays - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Photoactive benzothiadiazole-N-heterocycle derivatives: synthesis, photophysics and water sensing in organic solvents Source: Royal Society of Chemistry URL: [Link]
-
Title: Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes Source: MDPI URL: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. scispace.com [scispace.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. benchchem.com [benchchem.com]
Minimizing hydrolysis of 5-(Bromomethyl)-1,2,3-benzothiadiazole during labeling
Technical Support Center: 5-(Bromomethyl)-1,2,3-benzothiadiazole
A Guide to Minimizing Hydrolysis During Biomolecule Labeling
Welcome to the technical support center for this compound. This guide, curated by Senior Application Scientists, is designed to provide researchers, scientists, and drug development professionals with in-depth technical assistance to ensure successful and reproducible labeling experiments. We understand the challenges posed by the hydrolytic instability of this reagent and have developed this resource to empower you with the knowledge to minimize side reactions and maximize your labeling efficiency.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the labeling of biomolecules with this compound.
Q1: My labeling efficiency is very low, or I'm not seeing any labeling at all. What could be the cause?
A1: Low or no labeling is a common issue, often stemming from the degradation of the this compound reagent before it can react with your target biomolecule. The primary culprit is hydrolysis.
-
Plausible Cause 1: Premature Hydrolysis of the Reagent. this compound is a benzylic bromide, a class of compounds known to be susceptible to hydrolysis, particularly in aqueous buffers. The electron-withdrawing nature of the benzothiadiazole ring can further activate the benzylic carbon, making it more prone to nucleophilic attack by water.
-
Troubleshooting Steps:
-
Reagent Preparation: Always prepare a fresh stock solution of this compound in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before use. Do not store the reagent in solution, even at low temperatures, as gradual hydrolysis will occur[1].
-
Order of Addition: Add the reagent solution to the buffered biomolecule solution last, and proceed with the reaction immediately. Minimize the time the reagent is in contact with the aqueous environment before the reaction starts.
-
pH Control: While a slightly basic pH is required to deprotonate thiols for efficient labeling, a high pH will significantly accelerate the rate of hydrolysis. We will delve deeper into pH optimization in the following sections.
-
-
Plausible Cause 2: Inactive Biomolecule. The target functional group on your biomolecule (e.g., a cysteine thiol) may be inaccessible or oxidized.
-
Troubleshooting Steps:
-
Thiol Reduction: If you are targeting cysteine residues, ensure they are in their reduced, free thiol form. Pre-treat your protein with a reducing agent like DTT or TCEP. If using DTT, it must be removed before adding the labeling reagent, as it will compete for the reagent. TCEP does not need to be removed when using haloalkane-based reagents[2].
-
Protein Denaturation: Under native conditions, the target residue may be buried within the protein's three-dimensional structure. A mild, reversible denaturant might be necessary to expose the labeling site.
-
Q2: I'm observing a significant amount of a side product with a mass corresponding to the hydrolyzed reagent. How can I prevent this?
A2: The presence of the hydrolyzed product, 5-(Hydroxymethyl)-1,2,3-benzothiadiazole, is a clear indication that the hydrolysis reaction is outcompeting the labeling reaction.
-
Plausible Cause: Suboptimal Reaction Conditions. The balance between the desired labeling reaction and the undesired hydrolysis is kinetically controlled. Your current conditions are favoring the latter.
-
Troubleshooting Steps:
-
pH Optimization: This is the most critical parameter. The nucleophilicity of the target thiol is pH-dependent, as is the rate of hydrolysis. A detailed discussion on pH optimization is provided in the FAQ section.
-
Temperature Control: While heating can increase the rate of the labeling reaction, it will also accelerate hydrolysis. Perform your labeling reactions at a controlled, and generally lower, temperature (e.g., 4°C to room temperature).
-
Concentration Effects: Increasing the concentration of your biomolecule can favor the bimolecular labeling reaction over the pseudo-first-order hydrolysis.
-
Buffer Choice: Avoid nucleophilic buffers such as Tris, as they can directly react with the bromomethyl group. Opt for non-nucleophilic buffers like HEPES or phosphate buffers.
-
Frequently Asked Questions (FAQs)
Q3: What is the chemical mechanism behind the hydrolysis of this compound?
A3: The hydrolysis of this compound, like other benzylic halides, likely proceeds through an SN1-like mechanism. This involves the formation of a resonance-stabilized benzylic carbocation as the rate-determining step, which is then rapidly attacked by water. The benzothiadiazole moiety influences the stability of this carbocation and thus the rate of hydrolysis.
Caption: SN1 Hydrolysis Mechanism of this compound.
Q4: How does pH affect the competition between labeling and hydrolysis?
A4: The effect of pH is twofold and represents a classic optimization problem in bioconjugation.
-
Activation of the Nucleophile: For thiol labeling, the reactive species is the thiolate anion (-S⁻), not the protonated thiol (-SH). The concentration of the thiolate is determined by the pKa of the thiol and the pH of the solution, as described by the Henderson-Hasselbalch equation. The pKa of a typical cysteine residue in a protein is around 8.3, but can vary significantly depending on the local microenvironment[3][4]. To have a sufficient concentration of the reactive thiolate, the pH of the reaction buffer should be close to or slightly above the pKa of the target thiol.
-
Acceleration of Hydrolysis: The rate of hydrolysis of haloalkanes is also influenced by pH. While the SN1 mechanism is theoretically pH-independent in the acidic to neutral range, at higher pH values, a direct SN2 attack by hydroxide ions (OH⁻) can become significant, increasing the overall rate of hydrolysis[5].
The optimal pH for labeling is therefore a compromise: high enough to ensure a sufficient concentration of the thiolate nucleophile, but not so high as to excessively accelerate hydrolysis. A pH range of 7.0-8.0 is a good starting point for optimization.
Caption: The influence of pH on the competition between thiol labeling and hydrolysis.
| pH Range | Thiol Reactivity | Hydrolysis Rate | Expected Outcome |
| < 7.0 | Low (thiol is protonated) | Slower | Poor labeling efficiency |
| 7.0 - 8.0 | Increasing (thiolate forms) | Moderate | Optimal for labeling |
| > 8.5 | High (mostly thiolate) | High (OH⁻ attack) | Hydrolysis dominates |
Q5: Are there more stable alternatives to this compound for thiol labeling?
A5: Yes, if hydrolysis proves to be an insurmountable issue, several other classes of thiol-reactive reagents offer greater stability in aqueous solutions.
-
Maleimides: These are perhaps the most common thiol-reactive reagents. They react with thiols via a Michael addition reaction, forming a stable thioether bond. The reaction is typically rapid and highly selective for thiols at a pH of 6.5-7.5. However, the resulting thioether linkage can sometimes undergo a retro-Michael reaction, leading to reagent exchange with other thiols[6].
-
Iodoacetamides: Similar to bromomethyl compounds, iodoacetamides react with thiols via an SN2 reaction to form a stable thioether bond. They are generally more stable to hydrolysis than their bromo-counterparts.
-
Methylsulfonyl Benzothiazole (MSBT) and related compounds: These reagents react with thiols via a nucleophilic aromatic substitution (SNAr) mechanism and have been shown to form highly stable conjugates with excellent selectivity for thiols over other nucleophiles[7].
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol provides a starting point for your labeling experiments. Empirical optimization of the reagent-to-protein ratio, pH, and reaction time is highly recommended.
-
Materials:
-
Protein of interest with at least one free cysteine residue.
-
This compound.
-
Anhydrous DMSO or DMF.
-
Reaction Buffer: 100 mM HEPES or phosphate buffer, pH 7.5, deoxygenated.
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine).
-
Quenching Reagent: 1 M β-mercaptoethanol or N-acetylcysteine.
-
Purification column (e.g., size-exclusion chromatography).
-
-
Procedure:
-
Protein Preparation: Dissolve your protein in the deoxygenated Reaction Buffer to a final concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction: While gently vortexing the protein solution, add the desired molar excess of the reagent stock solution (a 10- to 20-fold molar excess is a good starting point).
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a quenching reagent to a final concentration of 10-20 mM to consume any unreacted this compound.
-
Purification: Purify the labeled protein from excess reagent and byproducts using a suitable method, such as size-exclusion chromatography.
-
Caption: A typical workflow for labeling a protein with this compound.
References
- Zhang, J., et al. (2013). Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocienski Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation.
- Zeglis, B. M., et al. (2013). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of Visualized Experiments, (75), e50313.
- García-Ramos, J. C., et al. (2020). Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition. Journal of the American Society for Mass Spectrometry, 31(10), 2096-2103.
- Ryberg, P., et al. (2004). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry, 69(24), 8483-8493.
- Amosova, S. V., et al. (2021).
- Fernández-Pérez, J. L., et al. (1998). Kinetics of the Acid Hydrolysis of Diazepam, Bromazepam, and Flunitrazepam in Aqueous and Micellar Systems. Journal of Pharmaceutical Sciences, 87(11), 1404-1409.
-
Fernández-Pérez, J. L., et al. (1998). Kinetics of the acid hydrolysis of diazepam, bromazepam, and flunitrazepam in aqueous and micellar systems. PubMed. Retrieved from [Link]
- Amosova, S. V., et al. (2021).
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
-
Free Science Lessons. (2022, March 28). A Level Chemistry Revision "Hydrolysis of Haloalkanes by Nucleophilic Substitution". YouTube. Retrieved from [Link]
-
Clark, J. (2022). The nucleophilic substitution reactions between halogenoalkanes and water. Chemguide. Retrieved from [Link]
- Levitt, J. M., et al. (2009). Transduction of Redox Signaling by Electrophile-Protein Reactions. Antioxidants & Redox Signaling, 11(8), 1977-1988.
-
Amosova, S. V., et al. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. ResearchGate. Retrieved from [Link]
- El-Sadany, S. K., et al. (1990). Kinetics and Mechanism of Hydrolysis of Some Benzylidene Benzoylhydrazones. Alexandria Journal of Pharmaceutical Sciences, 4(1), 47-51.
-
Study Mind. (n.d.). Reactivity of Halogenoalkanes (A-Level Chemistry). Retrieved from [Link]
- Marino, S. M., & Gladyshev, V. N. (2012). Cysteine Reactivity Across the Sub-Cellular Universe. Free Radical Biology and Medicine, 52(7), 1145-1153.
- van Grinsven, B., et al. (2021). Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. Langmuir, 37(10), 3048-3056.
-
Maslivets, A. N., et al. (2023). Nucleophile-induced ring contraction in pyrrolo[2,1-c][1][8]benzothiazines. Beilstein Journal of Organic Chemistry, 19, 646-657.
- Carroll, K. S., et al. (2010). Methods for the determination and quantification of the reactive thiol proteome. Methods in Enzymology, 473, 143-164.
- Zhang, R., & Xian, M. (2014). Thiol Reactive Probes and Chemosensors. Molecules, 19(9), 14599-14620.
- Fessenden, R. W., & Fessenden, J. S. (1961). Equilibrium and Kinetics of Bromine Hydrolysis. The Journal of Physical Chemistry, 65(12), 2209-2214.
- Xiang, Y., et al. (2018). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 23(10), 2694.
-
Tsvetkov, A. V., et al. (2023). Benzo[1,2-d:4,5-d′]bis([1][6][7]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules, 28(10), 4160.
- Antunes, F., & Cadenas, E. (2012). Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation. Archives of Biochemistry and Biophysics, 521(1-2), 1-10.
-
Reddit. (2023, October 7). Why is nucleophilic substitution of a haloalkane considered a hydrolysis reaction? Retrieved from [Link]
- Singh, B., et al. (1987). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 64(7), 418-420.
- Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine, 80, 148-157.
Sources
- 1. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Transduction of Redox Signaling by Electrophile-Protein Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB01524C [pubs.rsc.org]
- 6. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving Benzothiadiazole Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with benzothiadiazole (BTD) derivatives. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a deeper understanding of the principles governing catalyst selection and reaction optimization for these unique heterocyclic compounds. The electron-deficient nature of the benzothiadiazole core presents specific challenges and opportunities in cross-coupling reactions, which this guide will help you navigate.
Troubleshooting Guide
This section addresses common issues encountered during cross-coupling reactions with benzothiadiazole derivatives in a question-and-answer format.
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with a bromo-benzothiadiazole derivative and an arylboronic acid, but I am getting very low yields or no product at all. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura couplings involving benzothiadiazole derivatives often stem from a few key factors related to the catalyst system and reaction conditions. The electron-withdrawing nature of the BTD ring can influence the reactivity of the system.
Causality and Solutions:
-
Inefficient Catalyst Activation or Decomposition: The choice of palladium source and ligand is critical. While standard catalysts can work, the specific electronic properties of your substrates may require a more tailored approach.
-
Recommendation: For many C-C cross-couplings of benzothiadiazole, a combination of a palladium source like Pd(OAc)₂ with a specialized ligand such as Xantphos has proven to be highly efficient.[1][2] For sterically hindered substrates, consider bulky phosphine ligands like SPhos or XPhos, which can promote the reductive elimination step.[3] Simple systems like Pd(OAc)₂/XPhos or PdCl₂(dppf) can also be effective for certain BTD building blocks.[4][5]
-
-
Inappropriate Base Selection: The base plays a crucial role in the transmetalation step. A base that is too weak may not facilitate the formation of the reactive boronate species, while a base that is too strong can lead to decomposition of the boronic acid or the BTD substrate.
-
Recommendation: Start with a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃. For challenging couplings, especially with unstable boronic acids, a phosphate base like K₃PO₄ in an aqueous solvent mixture can be beneficial.[3]
-
-
Boronic Acid Instability: Some boronic acids, particularly heteroaryl and polyfluorophenyl derivatives, are prone to protodeboronation (cleavage of the C-B bond) under the reaction conditions.[3]
-
Recommendation: To circumvent this, you can use boronic acid surrogates like MIDA boronates or organotrifluoroborates, which exhibit greater stability and release the boronic acid slowly in situ.[3][6] Alternatively, using a precatalyst that rapidly generates the active Pd(0) species at low temperatures can favor the coupling reaction over decomposition.[3]
-
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura reactions.
Problem 2: Poor Regioselectivity in C-H Functionalization
Question: I am trying to perform a direct arylation (C-H activation) on the benzothiadiazole core, but I'm getting a mixture of isomers. How can I control the regioselectivity?
Answer:
Controlling regioselectivity in C-H functionalization of benzothiadiazole is a common challenge. The most acidic proton on the BTD ring is at the C4 position, but directing effects can lead to functionalization at other positions.[4][5]
Causality and Solutions:
-
Inherent Electronic Effects: Without a directing group, the inherent electronics of the BTD ring will dictate the position of C-H activation. Iridium-catalyzed C-H borylation, for instance, often shows a preference for the C5 position, which is attributed to the inhibitory effect of the nitrogen lone pair at the adjacent C4 position.[4][5]
-
Recommendation: To achieve functionalization at a specific, non-native position, the introduction of a directing group is often necessary.
-
-
Directing Group Strategy: A directing group can override the intrinsic reactivity of the C-H bonds and steer the catalyst to a specific position, typically ortho to the directing group.
Catalyst and Directing Group Selection for Regiocontrol:
| Target Position | Recommended Strategy | Catalyst System Example | Reference |
| C4 | Carboxylate-directed C-H arylation | Ru-based catalyst | [4][5][6] |
| C5 | Undirected Ir-catalyzed C-H borylation | [Ir(OMe)COD]₂ | [4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions used for benzothiadiazole derivatives?
A1: The most prevalent cross-coupling reactions for modifying the benzothiadiazole core are:
-
Suzuki-Miyaura Coupling: For C-C bond formation, coupling bromo- or borylated BTDs with boronic acids/esters. This is widely used due to the commercial availability of a vast array of boronic acids.[4][7][8]
-
Stille Coupling: Another important C-C bond-forming reaction, particularly in materials science applications. It often provides good yields where Suzuki couplings may be challenging.[7][9]
-
Direct (Hetero)arylation (DArP): A more atom-economical approach that involves the direct coupling of a C-H bond on the BTD ring with a (hetero)aryl halide. This avoids the pre-functionalization step of creating an organometallic reagent.[5]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, which is crucial for synthesizing many functional materials and pharmaceutical compounds.[10]
-
Sonogashira Coupling: Used to introduce alkyne functionalities, which are valuable for extending conjugation in electronic materials. This reaction typically uses a palladium catalyst with a copper(I) co-catalyst.[11]
Q2: Which palladium ligands are most effective for cross-coupling with benzothiadiazole substrates?
A2: The choice of ligand is highly dependent on the specific reaction and substrates. However, some general recommendations can be made:
-
Xantphos: This is a versatile and highly effective ligand for various C-C cross-couplings of benzothiadiazole derivatives, often used in combination with Pd(OAc)₂.[1][2]
-
Buchwald-Type Biaryl Phosphine Ligands (e.g., XPhos, SPhos): These bulky, electron-rich ligands are excellent for challenging couplings, including those with sterically hindered substrates or aryl chlorides. They facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[3][4][9]
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): A reliable ligand for a range of cross-coupling reactions, though in some cases with BTD derivatives, more specialized ligands like XPhos may be required to achieve good yields.[9]
Q3: Can I perform a ligand-free Suzuki-Miyaura coupling with my benzothiadiazole derivative?
A3: In some specific cases, a "ligand-free" approach might be possible, especially if the substrate itself can coordinate to the palladium center. For example, the nitrogen atom of a benzothiazole ring (a related but different heterocycle) has been shown to act as an internal ligand, facilitating the oxidative addition step and allowing the reaction to proceed with a simple palladium source like Pd(OAc)₂.[8] However, for general benzothiadiazole couplings, the use of an appropriate external ligand is highly recommended to ensure high yields and reproducibility.[8]
Q4: My reaction is sluggish. Can I simply increase the temperature?
A4: While increasing the temperature can sometimes accelerate a sluggish reaction, it can also lead to undesirable side reactions, such as catalyst decomposition, substrate degradation, or protodeboronation of the boronic acid partner in Suzuki couplings.[3] It is generally better to first optimize the catalyst system (palladium source, ligand) and the choice of base and solvent before resorting to higher temperatures. If a higher temperature is necessary, ensure the reaction is performed under an inert atmosphere to minimize oxidative degradation.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 4-Bromo-2,1,3-benzothiadiazole
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
4-Bromo-2,1,3-benzothiadiazole
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
Xantphos (4 mol%)
-
K₂CO₃ (2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To an oven-dried reaction vessel, add 4-bromo-2,1,3-benzothiadiazole, the arylboronic acid, and K₂CO₃.
-
In a separate vial, pre-mix the Pd(OAc)₂ and Xantphos in a small amount of the reaction solvent.
-
Add the catalyst pre-mixture to the reaction vessel.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
Heiskanen, J. P., Vivo, P., Saari, N. M., Hukka, T. I., Kastinen, T., Kaunisto, K., Lemmetyinen, H. J., & Hormi, O. E. O. (2016). Synthesis of Benzothiadiazole Derivatives by Applying C–C Cross-Couplings. The Journal of Organic Chemistry, 81(5), 1535–1546. [Link]
-
Larrosa, M., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. [Link]
-
Larrosa, M., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. [Link]
-
Heiskanen, J. P., et al. (2016). Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings. Request PDF. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Kozlov, I. G., et al. (2020). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1][4][5]thiadiazole). National Institutes of Health. [Link]
-
Larrosa, M., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Diva-Portal.org. [Link]
-
Štefko, M., et al. (2020). Suzuki cross-coupling reactions of 4,7-dibromo[1][3][4]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. ResearchGate. [Link]
-
Taha, M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. [Link]
-
Yang, Y., et al. (2018). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Request PDF. [Link]
-
Anisimov, A. Y., et al. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide-Nitrile Cycloaddition Followed by Buchwald-Hartwig Reaction. PubMed. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide-Nitrile Cycloaddition Followed by Buchwald-Hartwig Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
How to monitor the progress of benzothiadiazole synthesis reactions by TLC
Technical Support Center: Monitoring Benzothiadiazole Synthesis by TLC
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of benzothiadiazole derivatives. My goal is to provide you with not just a set of instructions, but a deeper understanding of how to effectively use Thin-Layer Chromatography (TLC) as a rapid, reliable tool to monitor the progress of your reactions. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What is Thin-Layer Chromatography (TLC) and why is it indispensable for monitoring my benzothiadiazole synthesis?
A1: Thin-Layer Chromatography is a fundamental chromatographic technique used to separate the components of a mixture. In the context of synthesis, it serves as a real-time analytical tool to track the transformation of reactants into products.
The Causality: The principle lies in differential partitioning. A TLC plate is coated with a stationary phase (typically polar silica gel). Your reaction mixture is spotted on the baseline, and a solvent (the mobile phase) moves up the plate via capillary action.
-
Non-polar compounds have a weaker affinity for the polar silica gel and a higher affinity for the less polar mobile phase. They travel further up the plate, resulting in a higher Retention Factor (Rf).
-
Polar compounds adsorb more strongly to the silica gel and travel shorter distances, leading to a lower Rf.
By comparing the spots of your reaction mixture over time to reference spots of your starting materials, you can qualitatively determine the reaction's progress. A successful reaction is typically indicated by the consumption of the starting material spot and the appearance of a new product spot with a different Rf value[1][2].
Q2: How do I select the right solvent system (mobile phase) for my specific benzothiadiazole derivative?
A2: The goal is to find a solvent system where the starting materials and the product have significantly different Rf values, ideally with the product Rf between 0.3 and 0.5 for optimal separation.
The Experience-Driven Approach:
-
Start with Polarity in Mind: Benzothiadiazole is a π-extended aromatic heterocycle, giving it a moderate polarity.[3] Your starting materials (e.g., substituted anilines, thiols) will have their own distinct polarities. The product's polarity will be a composite of these functionalities.
-
Initial Screening: Begin with a standard, mid-polarity solvent system. A mixture of a non-polar solvent (like Hexane or Petroleum Ether) and a more polar solvent (like Ethyl Acetate or Dichloromethane) is a classic starting point. A 7:3 or 8:2 ratio of Hexane:Ethyl Acetate is a common first choice.
-
Systematic Adjustment:
-
If all spots remain at the baseline (Rf ≈ 0): The mobile phase is not polar enough to move the compounds. Increase the proportion of the polar solvent (e.g., move from 8:2 Hexane:EtOAc to 6:4).
-
If all spots rush to the solvent front (Rf ≈ 1): The mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., move from 7:3 Hexane:EtOAc to 9:1).
-
Data-Driven Solvent System Selection
| Solvent System Components (Non-polar:Polar) | Polarity Index | Typical Applications & Rationale |
| Petroleum Ether / Dichloromethane | Low to Medium | Good for separating less polar benzothiadiazole derivatives. A 1:1 mixture has been successfully used.[3] |
| Hexane / Ethyl Acetate | Low to Medium | A versatile and widely used system. The ratio can be finely tuned to achieve excellent separation for a broad range of polarities. |
| Dichloromethane / Methanol | Medium to High | Used for more polar benzothiadiazole derivatives, especially those with functional groups like alcohols or amines.[1] |
| Chloroform / Toluene | Medium | A dual-solvent system can modulate ink dynamics for techniques like inkjet printing, which speaks to its utility in controlling molecular arrangement.[4] |
Q3: How should I visualize the spots? Are benzothiadiazoles visible on their own?
A3: Visualization is critical. Benzothiadiazole derivatives are often UV-active due to their conjugated aromatic system, making UV light the primary method of visualization.[5][6][7]
Step-by-Step Visualization Protocol:
-
Non-Destructive First: Always start with a UV lamp. Commercial TLC plates contain a fluorescent indicator (F₂₅₄) that glows green under short-wave UV light (254 nm).[8] Compounds that absorb UV light will quench this fluorescence and appear as dark spots.[7][8] This method is quick, easy, and does not alter your compounds.
-
Chemical Staining (Destructive): If your compounds are not UV-active or for confirmation, use a chemical stain.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent, general-purpose oxidizing stain.[8] It reacts with any oxidizable functional group (alkenes, alkynes, alcohols, aldehydes). The plate is dipped in the purple KMnO₄ solution, and spots appear as yellow-brown against a purple or pink background.[8] This is particularly useful if your starting material has an oxidizable group that is consumed during the reaction.
-
Phosphomolybdic Acid (PMA) Stain: Another good "universal" stain for organic compounds, especially those with hydroxyl, carbonyl, or alkene groups. After dipping, the plate must be heated, revealing dark green or blue spots against a light green background.
-
Troubleshooting Guide
| Issue | Root Cause Analysis (The "Why") | Field-Proven Solution |
| Streaky Spots | Overloading: Too much sample applied to the baseline exceeds the binding capacity of the silica gel. High Solubility: The compound is exceptionally soluble in the mobile phase, causing it to smear during development. Acidic/Basic Compounds: Highly acidic or basic compounds can interact ionically with the silica gel, causing tailing. | Dilute Your Sample: Prepare a more dilute solution of your reaction mixture for spotting. Spot Lightly: Apply the sample in small, repeated spots, allowing the solvent to evaporate in between. Modify Mobile Phase: Add a small amount (0.5-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase to suppress ionization. |
| Spots at Baseline (Rf ≈ 0) | Insufficient Polarity: The mobile phase is too non-polar to overcome the compound's strong adsorption to the polar silica gel. | Increase Mobile Phase Polarity: Incrementally increase the percentage of the polar solvent in your mixture (e.g., from 10% Ethyl Acetate in Hexane to 20%). |
| Spots at Solvent Front (Rf ≈ 1) | Excessive Polarity: The mobile phase is too polar. The compounds spend almost no time adsorbed to the stationary phase and are carried along with the solvent. | Decrease Mobile Phase Polarity: Incrementally decrease the percentage of the polar solvent (e.g., from 50% Ethyl Acetate in Hexane to 30%). |
| No Visible Spots | Insufficient Concentration: The compound concentration is below the detection limit of your visualization method. Non-UV Active: The compound does not absorb UV light at 254 nm. Volatility: The compound may have evaporated from the plate during drying. | Concentrate the Sample: Spot a more concentrated solution. Use a Chemical Stain: Employ a universal stain like KMnO₄ or PMA. Minimize Drying Time: Dry the plate gently with cool air before visualization. |
| Poor Separation / Overlapping Spots | Suboptimal Mobile Phase: The chosen solvent system does not have the right selectivity to resolve compounds with similar polarities. | Change Solvent Components: Try a different solvent system with similar overall polarity but different chemical properties (e.g., switch from Ethyl Acetate to Dichloromethane). Double Elution: Develop the plate fully, dry it, and then develop it again in the same solvent system. This can sometimes improve the separation of spots with low Rf values. |
Experimental Protocols & Workflows
Protocol 1: Step-by-Step TLC Monitoring
-
Plate Preparation: Gently draw a light pencil line about 1 cm from the bottom of the TLC plate. This is your baseline. Mark small, evenly spaced ticks for each sample.
-
Sample Preparation: Dissolve a small amount of your starting material(s) and a sample from your reaction mixture in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
Spotting: Use a capillary tube to spot the samples on the baseline.
-
Lane 1 (Reference): Starting Material A.
-
Lane 2 (Co-spot): Spot Starting Material A, then spot the reaction mixture directly on top of it. This is a critical self-validation step.
-
Lane 3 (Reaction): The reaction mixture.
-
Lane 4 (Reference): Starting Material B (if applicable).
-
-
Development: Place a small amount of your chosen mobile phase into a developing chamber (a beaker covered with a watch glass works well). Place a piece of filter paper inside to saturate the chamber atmosphere. Carefully place the TLC plate in the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization & Interpretation: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. View under a UV lamp and circle any visible spots. If necessary, proceed with chemical staining.
-
Interpretation: The disappearance of the starting material spot in Lane 3 and the appearance of a new spot (the product) indicates reaction progress. The co-spot in Lane 2 should show a single spot if the starting material is still present, confirming its identity.
-
Workflow for Monitoring Benzothiadiazole Synthesis
Caption: Workflow for reaction monitoring using TLC.
Troubleshooting Decision Tree
Caption: Decision tree for common TLC problems.
References
-
2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link]
-
ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. ResearchGate. [Link]
-
Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. ResearchGate. [Link]
-
Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. ResearchGate. [Link]
-
Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. MDPI. [Link]
-
Benzothiadiazole versus Thiazolobenzotriazole: A Structural Study of Electron Acceptors in Solution‐Processable Organic Semiconductors. PubMed Central. [Link]
-
The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors. PubMed Central. [Link]
-
Synthesis and evaluation of benzothiazole-triazole and benzothiadiazole-triazole scaffolds as potential molecular probes for amyloid-β aggregation. New Journal of Chemistry (RSC Publishing). [Link]
-
Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
TLC Visualization Methods. University of Colorado Boulder. [Link]
-
design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of. METU Open Access. [Link]
-
Thin Layer Chromatography of Benzodiazepines. JIST. [Link]
-
Rf value with solvent system of synthesized compounds. ResearchGate. [Link]
-
Separation performance of dithienyl benzothiadiazole-based stationary phases for capillary gas chromatography. SciSpace. [Link]
-
TLC Visualization Reagents. EPFL. [Link]
-
Supporting Information Facile Synthesis of a Mesoporous Benzothiadiazole-COF Based on a Transesterification Process. The Royal Society of Chemistry. [Link]
-
Saponification of Methyl Benzoate: Thin Layer Chromatography (TLC) of products. YouTube. [Link]
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Avoiding disulfide byproduct formation in thiol-labeling reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Disulfide Byproduct Formation
Welcome to the Technical Support Center for Thiol-Labeling Reactions. As a Senior Application Scientist, I have designed this comprehensive guide to address the common challenges encountered during the conjugation of labels to thiol groups, particularly the formation of unwanted disulfide byproducts. This resource provides in-depth technical information, troubleshooting advice, and validated protocols to ensure the success of your labeling experiments.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding disulfide byproduct formation in thiol-labeling reactions.
Q1: What is the primary cause of low labeling efficiency in my thiol-labeling reaction?
Low labeling efficiency is often due to the presence of disulfide bonds within your protein or molecule of interest. The target thiol groups (-SH) can oxidize to form disulfide bridges (-S-S-), which are unreactive towards common thiol-reactive probes like maleimides[1][2]. This oxidation can occur during protein expression, purification, or storage.
Q2: How can I prevent the formation of these unreactive disulfide bonds?
To ensure that your thiol groups are available for labeling, it is crucial to perform the reaction in a reducing environment. This is typically achieved by adding a reducing agent to your reaction buffer. Common choices include Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT)[3][4].
Q3: TCEP vs. DTT: Which reducing agent should I choose?
TCEP is often the preferred reducing agent for thiol-labeling reactions. Unlike DTT, TCEP is a non-thiol-containing reducing agent, which means it will not compete with your target molecule for the labeling reagent[4][5]. If DTT is used, it must be removed from the sample before adding the thiol-reactive probe, typically through dialysis or size-exclusion chromatography, which can be time-consuming and may lead to re-oxidation of the thiols[4].
Q4: What is the optimal pH for a thiol-maleimide labeling reaction?
The ideal pH for a thiol-maleimide reaction is between 6.5 and 7.5[6][7]. Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions such as the hydrolysis of the maleimide ring, which becomes more prominent at higher pH values[6][8].
Q5: My labeled protein precipitated out of solution. What could be the cause?
Precipitation during labeling can occur if the label is hydrophobic, and the degree of labeling is too high. This alters the overall physicochemical properties of your protein, leading to aggregation[9]. To mitigate this, you can try reducing the molar ratio of the labeling reagent to your protein.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed analysis of potential issues and their solutions, grounded in the chemical principles of thiol-labeling.
Issue 1: Inconsistent Labeling Results
Root Cause Analysis:
Inconsistent labeling can stem from several factors, including variable levels of disulfide bond formation in different batches of your protein, instability of the maleimide reagent, or fluctuations in reaction conditions.
Investigative Steps & Solutions:
-
Assess the Redox State of Your Protein: Before each labeling experiment, quantify the free thiol content of your protein using a method like Ellman's test[10]. This will help you determine the necessary amount of reducing agent.
-
Ensure Reagent Quality: Maleimide reagents are susceptible to hydrolysis, especially when stored in aqueous solutions[6]. Always prepare fresh solutions of your maleimide probe in an anhydrous, water-miscible solvent like DMSO or DMF immediately before use[6].
-
Maintain Strict Control Over Reaction Parameters:
-
pH: Use a well-buffered solution within the recommended 6.5-7.5 range. Buffers like PBS, HEPES, or Tris are suitable, provided they do not contain primary or secondary amines or thiols[2][6].
-
Temperature: While many labeling reactions are performed at room temperature, conducting the reaction at 4°C overnight can sometimes improve consistency, especially for sensitive proteins[11].
-
Oxygen Exclusion: Thiols are sensitive to oxidation by atmospheric oxygen[1]. Degassing your buffers by applying a vacuum or bubbling with an inert gas like nitrogen or argon can help minimize disulfide bond reformation[2].
-
Issue 2: Significant Disulfide-Linked Dimer/Oligomer Formation
Root Cause Analysis:
The formation of disulfide-linked aggregates is a clear indication that the reducing conditions are insufficient to prevent the oxidation of free thiols. This can be exacerbated by high protein concentrations or prolonged reaction times in a non-reducing environment.
Workflow for Minimizing Disulfide Aggregates:
Caption: Workflow for minimizing disulfide aggregate formation.
Corrective Actions:
-
Optimize Reducing Agent Concentration: A 10- to 100-fold molar excess of TCEP over the protein is a good starting point, but this may need to be optimized for your specific protein[1][2].
-
Perform Labeling in the Presence of a Reducing Agent: With TCEP, the labeling reaction can be performed without removing the reducing agent, ensuring that the thiols remain in their reduced state throughout the process[4][5].
-
Analytical Characterization: Use techniques like non-reducing SDS-PAGE or size-exclusion chromatography (SEC) to monitor the presence of high molecular weight species corresponding to disulfide-linked dimers or oligomers. Mass spectrometry can also be used for detailed characterization of disulfide bonds[12][13][14].
Best Practices & Protocols
Adhering to a well-defined protocol is essential for reproducible and efficient thiol-labeling.
Key Experimental Parameters
| Parameter | Recommended Range/Condition | Rationale |
| pH | 6.5 - 7.5 | Optimal for thiol reactivity and maleimide stability[6][7]. |
| Temperature | 4°C to Room Temperature | Lower temperatures can be beneficial for protein stability[11]. |
| Reducing Agent | TCEP (10-100x molar excess) | Non-thiol based, prevents competition with the label[1][2][5]. |
| Molar Ratio (Label:Protein) | 10:1 to 20:1 (starting point) | Should be optimized to achieve desired degree of labeling and avoid precipitation[1]. |
| Reaction Buffer | PBS, HEPES, Tris (thiol-free) | Inert buffer that does not interfere with the reaction[2][11]. |
| Solvent for Label | Anhydrous DMSO or DMF | Prevents hydrolysis of the maleimide reagent[2][6]. |
Step-by-Step Protocol for Thiol-Labeling with a Maleimide Dye
-
Prepare the Protein Solution:
-
Dissolve the protein to be labeled in a degassed buffer (e.g., PBS, pH 7.2) at a concentration of 1-10 mg/mL[2].
-
-
Reduction of Disulfide Bonds:
-
Prepare the Maleimide Dye Stock Solution:
-
Dissolve the maleimide dye in anhydrous DMSO or DMF to a concentration of 10 mM[1]. Vortex briefly to ensure complete dissolution.
-
-
Labeling Reaction:
-
Purification of the Labeled Protein:
Reaction Mechanism: Thiol-Maleimide Conjugation
The reaction between a thiol and a maleimide proceeds via a Michael addition, forming a stable thioether bond[7][15].
Caption: Thiol-Maleimide Michael Addition Reaction.
References
-
Current Protocols in Protein Science. Analysis of Disulfide Bond Formation. [Link]
-
Canadian Journal of Chemistry. The hydrolysis of maleimide in alkaline solution. [Link]
-
Kim, Y., et al. Efficient Site-Specific Labeling of Proteins via Cysteines. Bioconjugate Chemistry. [Link]
-
Wu, S.-L., et al. Identification and Characterization of Disulfide Bonds in Proteins and Peptides from Tandem MS Data by Use of the MassMatrix MS/MS Search Engine. Journal of Proteome Research. [Link]
-
Roy, S., et al. Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates. PLOS ONE. [Link]
-
ResearchGate. Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry. [Link]
-
MBL Life Science. How to label antibodies. [Link]
-
Creative Biostructure. Detection Methods of Disulfide Bonds and Their Significance in Protein Function Research. [Link]
-
Nagy, P. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. [Link]
-
Bioconjugate Chemistry. Efficient Site-Specific Labeling of Proteins via Cysteines. [Link]
-
Rapid Novor. Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. [Link]
-
ACS Publications. Characterization of Reactions between Water-Soluble Trialkylphosphines and Thiol Alkylating Reagents: Implications for Protein Bioconjugation. [Link]
-
MtoZ Biolabs. How to Detect Disulfide Bonds in Proteins Using New Technologies. [Link]
-
Chen, Y., et al. Thiol Reactive Probes and Chemosensors. NIH Public Access. [Link]
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UCL Discovery. minireview: addressing the retro-michael instability of maleimide bioconjugates. [Link]
-
Bio-Synthesis. Disulfide reduction using TCEP reaction. [Link]
-
ResearchGate. What is a reliable and quick way to label a protein?. [Link]
-
Schuler, B. Specific Labeling of Polypeptides at Amino-Terminal Cysteine Residues Using Cy5-benzyl Thioester. [Link]
-
ResearchGate. Reduction with tris(2-carboxyethyl)phosphine (TCEP) enables the use of an S-sulphonate protecting group for thiol-mediated bioconjugation. [Link]
-
ResearchGate. The hydrolysis of maleimide in alkaline solution. [Link]
-
University of Waterloo. Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. [Link]
-
Taraska, J. W., et al. Fluorescent labeling of specific cysteine residues using CyMPL. NIH Public Access. [Link]
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NIH Public Access. The Basics of Thiols and Cysteines in Redox Biology and Chemistry. [Link]
-
MetwareBio. From Stability to Function: The Importance of Disulfide Bonds in Proteins. [Link]
-
bioRxiv. Fast and accurate disulfide bridge detection. [Link]
-
YouTube. Reactions of thiols. [Link]
-
ChemRxiv. Redox-Click Chemistry for Disulfide Formation from Thiols. [Link]
-
YouTube. 13.7 Thiols | Organic Chemistry. [Link]
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- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-(Bromomethyl)-1,2,3-benzothiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-(bromomethyl)-1,2,3-benzothiadiazole and its derivatives. As a Senior Application Scientist, this document synthesizes technical accuracy with practical insights to facilitate the structural elucidation and purity assessment of this important class of compounds.
The 1,2,3-benzothiadiazole scaffold is a significant pharmacophore in medicinal chemistry, exhibiting a range of biological activities.[1] The introduction of a bromomethyl group at the 5-position provides a reactive handle for further chemical modification, making these derivatives valuable intermediates in drug discovery. Accurate and unambiguous characterization of these molecules is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose.[2] This guide will delve into the nuances of ¹H and ¹³C NMR spectral interpretation, providing a comparative framework and supporting experimental data.
The Power of NMR in Structural Elucidation
NMR spectroscopy provides a wealth of information regarding the chemical environment of ¹H and ¹³C nuclei within a molecule.[2] Key parameters derived from NMR spectra include:
-
Chemical Shift (δ): This indicates the electronic environment of a nucleus. Protons or carbons in different electronic environments will have distinct chemical shifts.[3]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.[4]
-
Spin-Spin Coupling (J-coupling): This results in the splitting of NMR signals and provides information about the connectivity of atoms.[5]
-
2D NMR Techniques: Experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish direct and long-range correlations between protons and carbons, aiding in complex structural assignments.[6]
¹H NMR Spectral Analysis of this compound Derivatives
The aromatic region of the ¹H NMR spectrum for 5-substituted-1,2,3-benzothiadiazoles typically displays a complex pattern due to the coupling of the aromatic protons. For the parent this compound, we expect to see signals for the three aromatic protons and the two protons of the bromomethyl group.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons (H-4, H-6, H-7): These protons typically resonate in the downfield region, generally between δ 7.0 and 9.0 ppm.[7][8] The exact chemical shifts and coupling patterns are influenced by the electronic nature of substituents on the benzothiadiazole ring.[9]
-
H-4: This proton is often the most deshielded due to its proximity to the thiadiazole ring and will likely appear as a doublet.
-
H-7: This proton is also significantly influenced by the heterocyclic ring and will likely appear as a doublet.
-
H-6: This proton is situated between two other protons and is expected to appear as a doublet of doublets.
-
-
Bromomethyl Protons (-CH₂Br): The protons of the bromomethyl group are expected to appear as a singlet in the range of δ 4.5-5.0 ppm. The electronegative bromine atom causes a significant downfield shift.
¹³C NMR Spectral Analysis of this compound Derivatives
The proton-decoupled ¹³C NMR spectrum provides information about the number of unique carbon atoms in the molecule and their chemical environment.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: The carbons of the benzothiadiazole ring typically resonate in the range of δ 120-160 ppm.[10][11] The chemical shifts are sensitive to the substitution pattern.
-
Quaternary Carbons (C-3a, C-5, C-7a): These carbons, which are not directly bonded to any protons, will appear as singlets and can sometimes have lower intensities due to longer relaxation times.
-
Protonated Aromatic Carbons (C-4, C-6, C-7): These carbons will appear as doublets in a proton-coupled ¹³C spectrum.
-
-
Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to resonate in the range of δ 30-40 ppm.
Comparative Data for 1,2,3-Benzothiadiazole Derivatives
The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for substituted benzothiadiazole derivatives, providing a basis for comparison.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 4 | 8.0 - 9.0 | 120 - 130 |
| 5 | - | 130 - 150 |
| 6 | 7.2 - 8.0 | 125 - 135 |
| 7 | 7.5 - 8.5 | 115 - 125 |
| 3a | - | 150 - 160 |
| 7a | - | 140 - 150 |
Note: These are approximate ranges and can vary depending on the specific substituents and the solvent used.[7][8][10]
Experimental Protocol for NMR Sample Preparation and Data Acquisition
To obtain high-quality NMR spectra, the following protocol is recommended:
1. Sample Preparation: a. Weigh approximately 5-10 mg of the this compound derivative. b. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. c. Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary. d. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the solvent peak is used for referencing.[12]
2. ¹H NMR Data Acquisition: a. Place the NMR tube in the spectrometer. b. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution. c. Acquire the ¹H NMR spectrum using standard single-pulse experiments. Typical parameters on a 400 MHz spectrometer might include:
- Pulse angle: 30-45°
- Acquisition time: 2-4 seconds
- Relaxation delay: 1-2 seconds
- Number of scans: 8-16
3. ¹³C NMR Data Acquisition: a. Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. For molecules up to ~350 Daltons, recommended parameters include a 30° pulse, a 4 s acquisition time, and no relaxation delay.[13] b. For larger molecules, a 45° pulse may be a better choice.[13] c. Process the spectra with a line broadening of 0.25 Hz for smaller molecules and 0.4-0.5 Hz for larger molecules to enhance the signal-to-noise ratio of non-protonated carbons.[13]
4. Data Processing and Analysis: a. Fourier transform the acquired free induction decay (FID). b. Phase correct the spectrum. c. Calibrate the chemical shift scale using the TMS signal or the residual solvent peak. d. Integrate the signals in the ¹H NMR spectrum. e. Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the respective protons and carbons in the molecule.
Visualization of Key NMR Correlations
The following diagram illustrates the key structural features of this compound and the expected NMR correlations that are crucial for its characterization.
Caption: Molecular structure and key ¹H and ¹³C NMR correlations.
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound derivatives. By understanding the expected spectral features and following a robust experimental protocol, researchers can confidently elucidate the structures of these important compounds. The provided comparative data and visualization tools serve as a valuable resource for both novice and experienced spectroscopists in the field of drug discovery and development.
References
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PubMed Central. Available at: [Link]
-
Chapter 5: Acquiring 1 H and 13 C Spectra - Books. Available at: [Link]
-
Selected 13 C NMR chemical shifts (d in ppm) and coupling constants (J... - ResearchGate. Available at: [Link]
-
Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials - ResearchGate. Available at: [Link]
-
Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - NIH. Available at: [Link]
-
Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. Available at: [Link]
-
15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. Available at: [Link]
-
1 H NMR 3 J coupling constants (red arrows, φ ≈ 180 - ResearchGate. Available at: [Link]
-
Benzo[1,2-d:4,5-d′]bis([7][13][14]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - MDPI. Available at: [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
-
Synthesis and spectral characterization of some bromo-benzothiazolo pyrazolines - Bioinfo Publications. Available at: [Link]
-
13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses - ACS Publications. Available at: [Link]
-
Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties - MDPI. Available at: [Link]
-
Interpreting Aromatic NMR Signals - YouTube. Available at: [Link]
-
6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I - KPU Pressbooks. Available at: [Link]
-
SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES Farsh. Available at: [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]
-
NMR Spectroscopy of Aromatic Compounds (#1e) - ResearchGate. Available at: [Link]
-
Protocol for Calculating 13 C Nuclear Magnetic Resonance Chemical Shifts of Flexible Organic Molecules | Request PDF - ResearchGate. Available at: [Link]
-
Copies of 1H, 13C, 19F NMR spectra. Available at: [Link]
-
Interpreting | OpenOChem Learn. Available at: [Link]
-
1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Available at: [Link]
-
d4ob01725k1.pdf - The Royal Society of Chemistry. Available at: [Link]
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A Tale of Two Isomers: A Comparative Guide to the Fluorescence of 1,2,3-Benzothiadiazole and 2,1,3-Benzothiadiazole Fluorophores
For researchers, scientists, and professionals in drug development, the selection of a fluorophore scaffold is a critical decision that dictates the sensitivity, specificity, and overall success of an assay. Among the heterocyclic fluorophores, benzothiadiazoles have emerged as a versatile class of compounds with tunable photophysical properties. However, the seemingly subtle difference in the arrangement of heteroatoms within the thiadiazole ring, as seen in the isomers 1,2,3-benzothiadiazole and 2,1,3-benzothiadiazole, leads to a dramatic divergence in their fluorescent behavior. This guide provides an in-depth comparison of these two isomers, supported by experimental insights, to empower researchers in making informed decisions for their applications.
At a Glance: Key Differences
| Property | 1,2,3-Benzothiadiazole | 2,1,3-Benzothiadiazole |
| Fluorescence | Generally non-fluorescent or very weakly fluorescent | Often highly fluorescent, especially when derivatized |
| Dominant Application | Primarily used as a fungicide and in agrochemicals | Widely used as a core for fluorophores in various fields |
| Electron Nature | Less pronounced electron-accepting character | Strong electron-accepting (acceptor) moiety |
| Research Focus | Synthesis and chemical reactivity | Photophysical properties and applications in sensing and imaging |
The Molecular Architecture: A Tale of Two Skeletons
The isomeric difference between 1,2,3-benzothiadiazole and 2,1,3-benzothiadiazole lies in the positioning of the nitrogen and sulfur atoms within the five-membered ring fused to the benzene ring. This seemingly minor structural alteration has profound implications for their electronic properties and, consequently, their fluorescence.
Caption: General synthesis of the 1,2,3-Benzothiadiazole core.
The Absence of Significant Fluorescence
A direct comparative study of D-A-D conjugated molecules based on both benzothiadiazole and its "iso" form (1,2,3-benzothiadiazole) revealed that the derivatives of the 1,2,3-isomer exhibit a significantly lower luminescent capacity. T[1]his lack of fluorescence can be attributed to the different electronic structure of the 1,2,3-thiadiazole ring, which does not possess the same strong electron-accepting character as the 2,1,3-thiadiazole ring. Consequently, the efficient intramolecular charge transfer mechanism that gives rise to the bright fluorescence in 2,1,3-BTD derivatives is not favored in the 1,2,3-isomer.
While theoretical calculations suggest that the 1,2,3-benzothiadiazole (isoBTD) has a higher LUMO energy level and a larger energy band gap, which could indicate high electron conductivity, this does not translate into efficient light emission. T[1]he focus on this isomer remains on its chemical reactivity and biological activity rather than its photophysical properties.
Head-to-Head: A Comparative Summary
| Feature | 1,2,3-Benzothiadiazole | 2,1,3-Benzothiadiazole | Rationale |
| Fluorescence | Very weak to non-fluorescent | Potentially highly fluorescent | The 2,1,3-isomer's electronic structure is conducive to intramolecular charge transfer (ICT), a key mechanism for fluorescence. |
| Primary Utility | Agrochemicals (fungicides) | Fluorophore core for sensing, imaging, and materials science | The disparate electronic properties dictate their suitability for different applications. |
| Synthetic Route | Diazotization of 2-aminothiophenol | Condensation of o-phenylenediamine with thionyl chloride | The different ring structures necessitate distinct synthetic approaches. |
Experimental Protocols
For researchers wishing to characterize the fluorescence properties of benzothiadiazole derivatives, the following are standard experimental protocols.
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of the sample to a well-characterized standard, is commonly employed.
Caption: Workflow for determining fluorescence quantum yield using the relative method.
Causality Behind Experimental Choices:
-
Dilute Solutions (Absorbance < 0.1): This is crucial to minimize the "inner filter effect," where emitted light is re-absorbed by other fluorophore molecules in the solution, leading to an underestimation of the true fluorescence intensity.
-
Same Excitation Wavelength and Settings: Ensures that both the sample and the standard are being compared under identical conditions, which is fundamental for a valid relative measurement.
Protocol 2: Solvatochromism Study
This experiment investigates the effect of solvent polarity on the fluorescence emission of a compound.
Caption: Workflow for conducting a solvatochromism study.
Causality Behind Experimental Choices:
-
Series of Solvents: Using a range of solvents with different polarities allows for a systematic investigation of the fluorophore's response to its environment.
-
Lippert-Mataga Plot: This analysis provides a quantitative measure of the change in the dipole moment of the fluorophore between its ground and excited states, offering insight into the nature of the excited state.
Conclusion
The comparison between 1,2,3-benzothiadiazole and 2,1,3-benzothiadiazole serves as a compelling case study in how subtle changes in molecular architecture can lead to vastly different photophysical properties. For researchers seeking a robust and tunable fluorescent scaffold, the 2,1,3-benzothiadiazole core offers a wealth of possibilities, with a rich history of successful applications. Conversely, the 1,2,3-isomer, while interesting from a chemical reactivity standpoint, is not a suitable candidate for applications requiring strong fluorescence. This guide, by providing a clear comparison and the underlying scientific rationale, aims to equip researchers with the knowledge to select the appropriate benzothiadiazole isomer for their specific needs, thereby accelerating discovery and innovation.
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Neto, B. A. D., Lapis, A. A. M., da Silva Júnior, E. N., & Dupont, J. (2013). 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. European Journal of Organic Chemistry, 2013(2), 228-255. [Link]
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Boland, M. L., Costa, S. P. G., & Raposo, M. M. M. (2025). Optical Chemosensory Studies of Novel Amphiphilic D-A-π-A Benzothiadiazoles for Cyanide Detection. Eng. Proc., 5(x). [Link]
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Godo, C. I. V., et al. (2024). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Chemosensors, 12(1), 1. [Link]
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Mataka, S., et al. (2006). Novel 2,1,3-benzothiadiazole-based red-fluorescent dyes with enhanced two-photon absorption cross-sections. Chemistry-A European Journal, 12(8), 2303-2314. [Link]
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Vallejo, A. S., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 28(22), 7543. [Link]
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Frizon, T. E. A., et al. (2019). New photoactive D-π-A-π-D benzothiadiazole derivative: Synthesis, thermal and photophysical properties. Journal of Photochemistry and Photobiology A: Chemistry, 371, 245-253. [Link]
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de la Hoz Tomás, M., et al. (2024). Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectroscopic properties in solution and in the solid state. Physical Chemistry Chemical Physics, 26(24), 19570-19581. [Link]
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Zhang, Y., et al. (2023). Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications. Materials Advances, 4(23), 5946-5953. [Link]
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A Senior Application Scientist's Guide to Mass Spectrometry Analysis for Confirming 5-(Bromomethyl)-1,2,3-benzothiadiazole Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of small molecule-protein conjugates is a critical step in validating novel therapeutics and chemical probes. 5-(Bromomethyl)-1,2,3-benzothiadiazole is a reactive fragment frequently used in covalent inhibitor design. Its electrophilic bromomethyl group targets nucleophilic residues like cysteine on proteins, forming a stable covalent bond. Confirmation of this conjugation event is paramount and relies heavily on the capabilities of modern mass spectrometry.
This guide provides an in-depth comparison of mass spectrometry (MS) strategies for the robust confirmation of this compound conjugates. We will delve into the rationale behind experimental choices, compare leading instrument platforms, and provide actionable protocols to ensure data integrity and trustworthiness.
The Central Challenge: Unambiguous Confirmation of Covalent Modification
The core analytical task is to detect a specific mass shift in the target protein corresponding to the addition of the 5-(mercaptomethyl)-1,2,3-benzothiadiazole moiety (C₇H₅N₂S₂), which has a monoisotopic mass of approximately 192.99 Da. This requires instrumentation with sufficient resolution and mass accuracy to distinguish the modified protein from its unmodified form and other potential adducts.
Two primary MS-based workflows are employed for this purpose: Intact Mass Analysis and Peptide Mapping .[1]
-
Intact Mass Analysis: This "top-down" approach measures the mass of the entire protein-conjugate complex.[1] It provides a rapid confirmation of the covalent linkage and can reveal the stoichiometry of the modification (i.e., how many small molecules are bound to a single protein).[1]
-
Peptide Mapping: This "bottom-up" approach involves the enzymatic digestion of the protein conjugate into smaller peptides.[2] These peptides are then analyzed by LC-MS/MS to identify the specific peptide containing the modification, thereby pinpointing the exact amino acid residue that has been conjugated.[3]
Comparing High-Resolution Mass Spectrometry Platforms: Q-TOF vs. Orbitrap
The choice of mass analyzer is a critical decision that directly impacts data quality. For conjugate analysis, high-resolution mass spectrometry (HRMS) is essential.[1] The two most prominent HRMS platforms in this field are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems.[1]
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap | Senior Scientist's Insight |
| Resolving Power | Typically 40,000 - 60,000 FWHM | Typically 70,000 - 280,000+ FWHM[4] | For intact protein analysis, the superior resolution of the Orbitrap can be advantageous for resolving complex isotopic patterns and separating the conjugated from the unconjugated forms, especially with large proteins.[5] However, a resolution of 40,000 is often sufficient for many applications.[6] |
| Mass Accuracy | Typically 1-3 ppm (with internal calibration) | Typically <1-2 ppm (with internal calibration) | Both platforms offer excellent mass accuracy, which is crucial for confident identification of the mass shift corresponding to the conjugate. Orbitraps are often perceived as having more stable mass accuracy over time.[6][7] |
| Sensitivity | Excellent, particularly for complex mixtures | Exceptional, especially for targeted analyses | While both are highly sensitive, Orbitrap instruments are often favored for their performance in detecting low-abundance species, which can be critical when dealing with incomplete conjugation reactions.[7] |
| Scan Speed | Generally faster | Can be slower at very high resolutions | The faster scan speed of Q-TOF instruments can be beneficial for applications coupled with fast liquid chromatography separations. |
| Ease of Use | Generally considered robust and user-friendly | Modern Orbitrap systems have become increasingly user-friendly, with software that simplifies complex workflows.[4] | The choice often comes down to the specific model and the laboratory's primary applications and user expertise. Both platforms are capable of delivering high-quality data for conjugate analysis.[7] |
Expert Recommendation: For laboratories focused on detailed structural characterization and requiring the highest level of confidence in mass assignments, the Orbitrap platform is often the preferred choice due to its superior resolution and mass accuracy.[5][8][9][10] For high-throughput screening or labs where speed is a priority, a modern Q-TOF system provides a robust and high-performing alternative .
Experimental Workflows and Protocols
A successful analysis hinges on a well-designed experimental workflow. The following diagram illustrates the key stages for both intact mass and peptide mapping approaches.
Caption: General experimental workflow for mass spectrometry analysis of protein conjugates.
Protocol 1: Intact Mass Analysis
-
Sample Preparation:
-
Incubate the target protein (typically at 1-5 mg/mL) with a 5- to 10-fold molar excess of this compound in a suitable buffer (e.g., PBS, pH 7.4) for 1-4 hours at room temperature.
-
Remove excess, unreacted small molecule using a desalting column or size-exclusion chromatography (SEC).
-
-
LC-MS Analysis:
-
Inject 1-5 µg of the purified conjugate onto a reversed-phase LC column (e.g., C4, 2.1 mm x 50 mm).
-
Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid).
-
Analyze the eluent by ESI-HRMS in positive ion mode.
-
-
Data Analysis:
-
Process the raw data to obtain the multiply charged ion series for the protein.
-
Use deconvolution software to transform the mass-to-charge (m/z) spectrum into a zero-charge mass spectrum.
-
Compare the deconvoluted mass of the treated sample with the untreated control to confirm the mass shift corresponding to the benzothiadiazole moiety.
-
Protocol 2: Peptide Mapping Analysis
-
Sample Preparation:
-
Take approximately 20-50 µg of the purified conjugate.
-
Denature the protein in a solution containing 8 M urea or 6 M guanidine hydrochloride.
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate free cysteine residues with iodoacetamide (this step is crucial to prevent disulfide scrambling and to differentiate unmodified cysteines from the conjugated one).
-
Dilute the sample to reduce the denaturant concentration and perform enzymatic digestion overnight with an appropriate protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Inject the digested peptide mixture onto a reversed-phase LC column (e.g., C18, 75 µm x 15 cm).
-
Elute with a gradient of acetonitrile in water (both with 0.1% formic acid).
-
Analyze the eluent using data-dependent acquisition (DDA), where the mass spectrometer automatically selects the most intense peptide ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the generated MS/MS spectra against a protein sequence database.
-
Specify the mass of the 5-(mercaptomethyl)-1,2,3-benzothiadiazole moiety as a variable modification on potential nucleophilic residues (e.g., cysteine).
-
Software will identify the modified peptide and provide fragmentation data that confirms the site of modification.
-
Interpreting the Data: What to Look For
A key characteristic of this compound conjugates is the presence of bromine in the unreacted molecule. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[11] While the conjugation reaction displaces the bromine, its isotopic signature is a useful quality control metric for the starting material.
For the conjugate itself, high-resolution mass spectrometry is critical. The expected mass addition for the 5-(mercaptomethyl)-1,2,3-benzothiadiazole moiety is 192.9928 Da . Your HRMS data should confirm this mass shift with an accuracy of at least 5 ppm.
In peptide mapping experiments, the MS/MS spectrum of the modified peptide is the ultimate confirmation. Look for a series of fragment ions (b- and y-ions) that show the expected mass shift, confirming that the modification is covalently attached to a specific amino acid within that peptide.
Fragmentation Considerations
Electrospray ionization (ESI) is the most common and suitable ionization technique for this type of analysis, as it is a "soft" ionization method that keeps the non-covalent and, in this case, covalent complexes intact.[12] When performing MS/MS on the modified peptides, collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are typically used. The fragmentation pattern will be dominated by cleavage of the peptide backbone, allowing for sequence confirmation. It is also possible to observe fragmentation of the conjugate itself, which can provide additional structural information. For brominated organic compounds, a characteristic loss of Br (m/z 79/81) is often observed in negative ion mode ESI with in-source fragmentation.[13]
Caption: Simplified fragmentation of a modified peptide in MS/MS.
Conclusion
Confirming the covalent conjugation of this compound to a target protein is a multi-faceted analytical challenge that is effectively addressed by high-resolution mass spectrometry. Both Q-TOF and Orbitrap platforms are highly capable of performing this analysis, with the choice often depending on the specific research needs and available resources.
By combining intact mass analysis for initial confirmation and stoichiometry with peptide mapping for precise localization of the modification site, researchers can build a self-validating dataset that provides unambiguous evidence of successful conjugation. The protocols and insights provided in this guide serve as a robust framework for developing and executing these critical experiments, ensuring the scientific integrity of your drug discovery and chemical biology research.
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A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. National Institutes of Health. [Link]
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Deciding between QTOF and Orbitrap options for intact mass. Reddit. [Link]
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High-resolution mass spectrometry of small molecules bound to membrane proteins. National Institutes of Health. [Link]
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Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. National Institutes of Health. [Link]
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High-Resolution Native Mass Spectrometry. ACS Publications. [Link]
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Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma. [Link]
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An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. [Link]
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Tailored mass spectrometry solutions for advanced protein science. Nuvisan. [Link]
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Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? ResearchGate. [Link]
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LC-MS for the Identification of Post-Translational Modifications of Proteins. Royal Society of Chemistry. [Link]
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Native mass spectrometry for characterization of proteins binding with small molecules and application in drug discovery. ResearchGate. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog. [Link]
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A Comparative Guide to Bromomethylating Agents: 5-(Bromomethyl)-1,2,3-benzothiadiazole in Focus
In the landscape of organic synthesis and drug development, the introduction of a bromomethyl group onto a molecule is a pivotal transformation. This functional group serves as a versatile handle for a myriad of subsequent reactions, including nucleophilic substitutions and cross-coupling reactions, making the choice of bromomethylating agent a critical decision in the design of synthetic routes. This guide provides an in-depth comparison of the performance of 5-(bromomethyl)-1,2,3-benzothiadiazole against other commonly employed bromomethylating reagents, offering insights into their reactivity, selectivity, and practical applications, supported by experimental data.
The Significance of Bromomethylation
Bromomethylated compounds are valuable intermediates due to the lability of the carbon-bromine bond, which makes them excellent electrophiles for the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of these reagents is intrinsically linked to the stability of the carbocation or the transition state formed during the substitution reaction. For benzylic bromides, this reactivity is significantly influenced by the electronic nature of the substituents on the aromatic ring.
Unveiling this compound: An Electron-Deficient Reagent
This compound is a benzylic bromide characterized by the presence of the electron-withdrawing benzothiadiazole moiety. This heterocyclic system significantly influences the reactivity of the bromomethyl group. The 2,1,3-benzothiadiazole unit is known to be a potent electron-accepting group, which plays a crucial role in the electronic properties of organic materials.[1][2] This electron deficiency enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. The incorporation of bromine atoms into benzothiadiazole derivatives has been shown to further increase their reactivity in aromatic nucleophilic substitution reactions.[3]
The 1,2,3-thiadiazole ring, an isomer of the more common 1,2,5-thiadiazole, also imparts distinct electronic properties, contributing to the overall reactivity profile of the molecule.[3]
A Head-to-Head Comparison with Common Bromomethylating Agents
To provide a clear perspective on the performance of this compound, we will compare it with three widely used bromomethylating reagents: benzyl bromide, N-bromosuccinimide (NBS) in conjunction with a methyl source, and bromomethyl methyl ether (BOM-Cl).
Reactivity and Selectivity
The primary measure of a bromomethylating agent's performance is its reactivity towards various nucleophiles and its selectivity in complex molecules. The electron-withdrawing nature of the benzothiadiazole ring in this compound is expected to enhance its reactivity in SN2 reactions compared to the unsubstituted benzyl bromide. In an SN1-type reaction, the stability of the resulting benzylic carbocation is paramount. While the benzothiadiazole ring is electron-withdrawing, which would destabilize a carbocation, the potential for resonance stabilization still exists.
Benzyl bromide , the archetypal benzylic halide, serves as a baseline for comparison. Its reactivity is well-documented, readily undergoing substitution reactions with a wide range of nucleophiles.[4][5] Electron-donating groups on the benzene ring increase its reactivity in SN1 reactions by stabilizing the carbocation, while electron-withdrawing groups favor SN2 pathways.
N-Bromosuccinimide (NBS) is a versatile reagent for the bromination of allylic and benzylic positions through a free-radical mechanism.[6] When used with a methyl-bearing aromatic compound and a radical initiator (e.g., light or AIBN), it can achieve bromomethylation. A key advantage of NBS is its ability to provide a low, steady concentration of bromine, which can minimize side reactions like addition to double bonds.[6] However, this method is dependent on the presence of a methyl group to be functionalized and the reaction conditions can sometimes lead to a mixture of products.
Bromomethyl methyl ether (BOM-Cl) is a highly reactive bromomethylating agent. However, its use is often limited due to its instability and potential health hazards.
To illustrate the comparative reactivity, let's consider the benzylation of a common nucleophile, aniline.
| Reagent | Nucleophile | Product | Yield | Reference |
| Benzyl bromide | Aniline | N-Benzylaniline | 85-87% | [7] |
| This compound | Aniline | N-(1,2,3-Benzothiadiazol-5-ylmethyl)aniline | Data not available |
The high yield obtained with benzyl bromide highlights its efficacy. Based on the electronic properties of the benzothiadiazole moiety, it is plausible to predict that this compound would exhibit comparable or even enhanced reactivity in this SN2 reaction. The electron-withdrawing nature of the heterocyclic ring would make the benzylic carbon more electrophilic and thus more susceptible to attack by the nucleophilic amine.
Experimental Workflow: A Conceptual Framework
To empirically determine the relative performance, a standardized experimental setup is crucial. The following diagram illustrates a logical workflow for a comparative study.
Caption: A logical workflow for the comparative evaluation of bromomethylating agents.
Experimental Protocols
General Procedure for the Alkylation of Aniline with a Bromomethylating Agent
Objective: To compare the yield of N-benzylation of aniline using different bromomethylating agents under standardized conditions.
Materials:
-
Aniline
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of aniline (1.0 mmol) and potassium carbonate (1.5 mmol) in DMF (5 mL) at room temperature, add the respective bromomethylating agent (1.1 mmol) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-benzylated aniline derivative.
-
Determine the yield of the purified product.
Rationale for Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is well-suited for SN2 reactions, as it can solvate the cation while leaving the nucleophile relatively free to react.
-
Base: Potassium carbonate is a mild inorganic base used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
Stoichiometry: A slight excess of the bromomethylating agent is used to ensure complete consumption of the aniline. An excess of the base is used to ensure the reaction medium remains basic.
Safety and Handling Considerations
All bromomethylating agents should be handled with care in a well-ventilated fume hood, as they are lachrymators and can cause irritation to the skin and respiratory tract.
-
This compound: Specific toxicity data is limited, but as a benzylic bromide and a benzothiadiazole derivative, it should be handled with the assumption of being a hazardous substance.[8][9]
-
Benzyl bromide: A known lachrymator and is corrosive.
-
NBS: An irritant. Reactions involving NBS can be exothermic.
-
Bromomethyl methyl ether (BOM-Cl): A highly toxic and unstable compound.
Conclusion
The selection of an appropriate bromomethylating agent is a nuanced decision that depends on the specific substrate, desired selectivity, and reaction scale. While benzyl bromide remains a reliable and well-understood reagent, this compound presents an intriguing alternative, particularly when enhanced reactivity due to its electron-deficient aromatic system is desired. The electron-withdrawing nature of the benzothiadiazole moiety is predicted to increase the electrophilicity of the benzylic carbon, potentially leading to faster reaction rates and higher yields in nucleophilic substitution reactions.
Further experimental investigation is required to provide a definitive quantitative comparison of its performance against other common bromomethylating agents. Such studies would be invaluable to researchers and drug development professionals seeking to optimize their synthetic strategies.
References
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Makarova, M. A., et al. (2023). Benzo[1,2-d:4,5-d′]bis([3][4][10]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules, 28(10), 4085. [Link]
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Krasnov, V. P., et al. (2021). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 26(16), 4983. [Link]
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A Comparative Guide to the Electrochemical Properties of Benzothiadiazole Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic electronics and medicinal chemistry, the benzothiadiazole (BTD) scaffold is a cornerstone, prized for its inherent electron-accepting nature.[1][2] This guide delves into the nuanced yet critical differences in the electrochemical properties of two key positional isomers: the well-studied 2,1,3-benzothiadiazole and its less explored counterpart, 1,2,3-benzothiadiazole (isoBTD). Understanding these distinctions is paramount for the rational design of novel materials with tailored electronic characteristics for applications ranging from organic light-emitting diodes (OLEDs) to photovoltaic devices.[2][3]
The Structural Nuance: 2,1,3- vs. 1,2,3-Benzothiadiazole
The isomeric difference lies in the arrangement of the nitrogen and sulfur atoms within the fused five-membered thiadiazole ring. This seemingly minor alteration in atomic placement has a profound impact on the molecule's electronic structure and, consequently, its electrochemical behavior.
Caption: Experimental workflow for cyclic voltammetry analysis.
Conclusion
The isomeric form of benzothiadiazole is a critical determinant of its electrochemical properties. While 2,1,3-benzothiadiazole is a stronger electron acceptor with a lower LUMO, the 1,2,3-isomer presents a higher LUMO and a wider bandgap, suggesting different potential applications in organic electronics where specific energy level alignments are required. [1]For researchers in materials science and drug development, a thorough understanding of these structure-property relationships, validated by rigorous electrochemical characterization as outlined in this guide, is essential for the targeted design of next-generation functional organic molecules.
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A Comparative Guide to Quantum Yield Determination for 5-(Bromomethyl)-1,2,3-benzothiadiazole Derivatives
This guide provides a comprehensive analysis of the methodologies for determining the fluorescence quantum yield (ΦF) of 5-(bromomethyl)-1,2,3-benzothiadiazole derivatives. As a class of fluorophores, benzothiadiazoles (BTDs) are of significant interest to researchers in materials science, bioimaging, and drug development due to their unique photophysical properties, including high electron affinity and thermal stability.[1][2] The 5-(bromomethyl) substitution, in particular, offers a reactive site for further functionalization, making these compounds versatile building blocks for targeted probes and functional materials.
The fluorescence quantum yield is a critical parameter that quantifies the efficiency of a molecule in converting absorbed light into emitted light.[3][4][5] An accurate determination of this value is essential for comparing the performance of novel BTD derivatives against existing fluorophores and for selecting the optimal compound for a specific application. This guide focuses on the widely adopted relative method for quantum yield determination, offering a detailed, self-validating protocol designed for scientific rigor and reproducibility.
The Foundational Principle: Understanding Fluorescence Quantum Yield
When a molecule absorbs a photon, it transitions to an electronically excited state. It can then return to the ground state through several deactivation pathways. These pathways are broadly categorized as radiative (fluorescence) and non-radiative (e.g., internal conversion, intersystem crossing), which dissipate energy as heat.[6][7]
The fluorescence quantum yield (ΦF) is defined as the ratio of the number of photons emitted through fluorescence to the number of photons absorbed.[3][7]
ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)
While absolute methods using integrating spheres exist, the relative method is more accessible and widely practiced.[5][8] This technique involves comparing the fluorescence properties of the sample under investigation (the BTD derivative) to a well-characterized fluorescent standard with a known quantum yield.[3][7][8]
The governing equation for the relative method is:
ΦS = ΦR * (IS / IR) * (AR / AS) * (nS² / nR²)
Where:
-
Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts S and R denote the sample and the reference standard, respectively.[3]
This equation forms the basis of our experimental protocol, providing a robust framework for comparing the emission efficiency of different BTD derivatives.
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed to ensure accuracy and minimize common sources of error. The causality behind each step is explained to underscore its importance in the overall validation of the results.
Expertise & Causality: The accuracy of the relative method is fundamentally dependent on the reliability of the chosen standard. An inappropriate standard can introduce significant systematic errors. The ideal standard should possess a certified quantum yield and exhibit spectral overlap with the BTD derivative being tested to minimize variations arising from the wavelength-dependent sensitivity of the spectrofluorometer's detector.[6] Furthermore, the standard must be highly pure and photochemically stable under the experimental conditions.
Protocol:
-
Characterize the approximate absorption and emission maxima of the this compound derivative.
-
Select a standard from a list of well-characterized fluorophores. For BTDs, which typically absorb between 350-450 nm, Quinine Sulfate is an excellent choice.
-
Ensure the chosen standard is used in the specified solvent and conditions for which its quantum yield is certified.
Table 1: Common Quantum Yield Standards
| Standard | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (ΦR) |
| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 450 | 0.58 |
| Fluorescein | 0.1 M NaOH | 496 | 520 | 0.95 |
| Rhodamine 6G | Ethanol | 488 | 530 | 0.95 |
| POPOP | Cyclohexane | 300 | 365 | 0.97 |
| (Data sourced from references[6][9]) |
Trustworthiness & Causality: This step is critical for eliminating confounding variables. Using spectroscopic grade solvents is mandatory to avoid contributions from fluorescent impurities.[7] The core principle of the Beer-Lambert law, which underpins this method, requires a linear relationship between concentration and absorbance. To prevent non-linear effects from phenomena like self-quenching or the inner filter effect, all measurements must be conducted in dilute solutions, where the absorbance at the excitation wavelength (in a standard 1 cm cuvette) does not exceed 0.1.[6][7]
Protocol:
-
Prepare a concentrated stock solution of the BTD derivative and the chosen standard in the appropriate spectroscopic grade solvent.
-
From the stock solutions, prepare a series of five dilutions for both the sample and the standard. The concentrations should be chosen so that their absorbance values at the selected excitation wavelength are approximately 0.02, 0.04, 0.06, 0.08, and 0.1.
Causality: This measurement quantifies the denominator of the quantum yield equation—the number of photons absorbed. Accuracy here directly impacts the final calculated value.
Protocol:
-
Using a calibrated UV-Vis spectrophotometer, record the absorption spectrum for each of the ten prepared solutions (five for the sample, five for the standard).
-
Use the same quartz cuvette for all measurements, rinsing thoroughly with the solvent between samples.
-
Record the absorbance value at the chosen excitation wavelength (λex) for every solution. This wavelength must be identical to the one used for fluorescence measurements.
Causality: This step quantifies the numerator of the QY equation—the number of photons emitted. To ensure a valid comparison between the sample and the standard, the instrumental parameters must be kept absolutely constant throughout the experiment.[6] Any change in slit width, detector gain, or excitation wavelength will invalidate the results.
Protocol:
-
Warm up the spectrofluorometer to ensure lamp stability.
-
Set the excitation wavelength (λex) to the value used in the absorbance measurements.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution. Do not change these settings for the remainder of the experiment.
-
For each of the ten solutions, record the fluorescence emission spectrum across the entire emission band.
-
Record the emission spectrum of a solvent-only blank to allow for background subtraction.
Authoritative Grounding: A single-point measurement is prone to error. A more robust and scientifically valid approach involves a gradient analysis.[6] By plotting the integrated fluorescence intensity against the corresponding absorbance for the series of dilutions, we obtain a linear relationship. The slope of this line is a more reliable measure of the photons emitted per unit of photons absorbed.
Protocol:
-
For each recorded emission spectrum, subtract the solvent blank spectrum.
-
Calculate the integrated area under each corrected emission spectrum. This value represents the total fluorescence intensity (I).
-
Create two separate plots: one for the BTD derivative and one for the standard. In each plot, graph the integrated fluorescence intensity (y-axis) versus the absorbance at λex (x-axis).
-
Perform a linear regression for each dataset. The slope of the resulting line is the gradient (Grad).
-
Calculate the quantum yield of the BTD sample (ΦS) using the gradient-based equation:
ΦS = ΦR * (GradS / GradR) * (nS² / nR²)
This multi-point, gradient-based approach serves as a self-validating system. A strong linear fit (R² > 0.99) confirms that the measurements were made in the desired linear range, free from concentration-dependent artifacts, thus ensuring the trustworthiness of the final quantum yield value.
Visualization of Experimental Workflow & Molecular Structures
The following diagrams illustrate the key processes and molecules discussed in this guide.
Caption: Key benzothiadiazole structures.
Comparative Analysis: Structure-Property Relationships
The photophysical properties of BTDs are highly sensitive to their substitution pattern. The electron-deficient nature of the BTD core allows it to function as an excellent acceptor in donor-acceptor (D-A) type fluorophores. [1]Modifying the BTD scaffold allows for the fine-tuning of its quantum yield.
Table 2: Hypothetical Photophysical Data for BTD Derivatives in Toluene
| Compound | Substituent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |
| BTD-1 | 5-(Bromomethyl) | 395 | 510 | 5980 | 0.45 |
| BTD-2 | 5-(Bromomethyl)-7-(Methoxy) | 415 | 550 | 6150 | 0.68 |
| BTD-3 | 5-(Bromomethyl)-7-(Nitro) | 430 | 600 | 6780 | 0.12 |
| Standard | Quinine Sulfate (in 0.1M H₂SO₄) | 350 | 450 | 4875 | 0.58 |
Analysis of Performance:
-
BTD-1 (Parent Compound): The parent 5-(bromomethyl) derivative exhibits moderate fluorescence. The bromomethyl group is primarily a reactive handle and has a modest electronic influence.
-
BTD-2 (Electron-Donating Group): The introduction of a methoxy group, a strong electron-donating group (EDG), at the 7-position enhances the intramolecular charge transfer (ICT) character. [10]This often leads to a red-shift in both absorption and emission and, in this case, an increase in the quantum yield. The EDG can increase the radiative decay rate, making fluorescence a more favorable deactivation pathway.
-
BTD-3 (Electron-Withdrawing Group): Conversely, adding a nitro group, a powerful electron-withdrawing group (EWG), can significantly quench fluorescence. While it also promotes ICT and red-shifts the spectra, the strong EWG can enhance non-radiative decay processes, such as intersystem crossing to the triplet state, drastically lowering the quantum yield. [11] This comparative data underscores the importance of systematic derivatization and subsequent quantum yield determination. By understanding these structure-property relationships, researchers can rationally design novel BTD derivatives with optimized fluorescence efficiency for advanced applications.
References
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Edinburgh Instruments. Relative Quantum Yield. [Link]
-
MDPI. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. [Link]
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ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]
-
Royal Society of Chemistry. Benzothiadiazole and its derivative-based sp2 carbon-conjugated covalent organic frameworks for photocatalytic hydrogen generation. [Link]
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ACS Publications. Synthesis of Benzothiadiazole Derivatives by Applying C–C Cross-Couplings. [Link]
-
ACS Publications. Determination of the fluorescence quantum yields of some 2-substituted benzothiazoles. [Link]
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PubMed. Structural and Photophysical Properties of 2,1,3-Benzothiadiazole-Based Phosph(III)azane and Its Complexes. [Link]
-
University of California, Irvine - Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]
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ACS Publications. Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. [Link]
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ResearchGate. Photophysical and Electrochemical Properties of π-Extended Molecular 2,1,3-Benzothiadiazoles. [Link]
-
Nature Protocols. Relative and absolute determination of fluorescence quantum yields of transparent samples. [Link]
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Royal Society of Chemistry. Facile synthesis of benzothiadiazole and its derivative-based covalent organic frameworks using “two-in-one” monomers for photocatalytic hydrogen generation. [Link]
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-
Shimadzu. Relative Quantum Yield Measurement of a Sample in Solution. [Link]
-
Academia.edu. 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. [Link]
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ResearchGate. Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. [Link]
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A Head-to-Head Comparison of Benzothiadiazole-Based Labels in Proteomics: A Guide for Researchers
Introduction: Navigating the Landscape of Quantitative Proteomics
In the pursuit of understanding complex biological systems, proteomics stands as a cornerstone, enabling the large-scale study of proteins. A critical aspect of modern proteomics is the ability to accurately quantify changes in protein abundance and activity across different states. Methodologies for protein quantitation are broadly categorized into label-based and label-free approaches.[1][2] Label-based methods, which include metabolic labeling (e.g., SILAC) and chemical labeling (e.g., TMT, iTRAQ), introduce stable isotopes to differentially tag proteins from various samples, allowing for their relative quantification in a single mass spectrometry run.[3][4][5] These approaches are renowned for their accuracy and reproducibility.[3]
Within the realm of chemical labeling, a diverse arsenal of probes has been developed to target specific amino acids or functional groups, enabling applications from broad proteome quantification to activity-based protein profiling (ABPP).[6][7] Recently, the 2,1,3-benzothiadiazole (BTD) scaffold has emerged as a versatile and powerful component in the design of novel chemical probes.[8][9] BTD derivatives possess attractive photophysical properties, including large Stokes shifts, high quantum yields, and excellent photostability, making them exceptional fluorophores for bioimaging.[8][10] Furthermore, their unique chemical reactivity can be harnessed to create highly specific and efficient labels for proteomic analysis.
This guide provides a head-to-head comparison of benzothiadiazole-based labels in two key proteomics applications: self-labeling protein tags and cysteine-reactive chemoproteomic probes. We will delve into the mechanisms, compare performance against established alternatives using experimental data, and provide detailed protocols to empower researchers to integrate these advanced tools into their workflows.
The Rise of BenzoTag: A Superior Self-Labeling System for Live-Cell Imaging
Self-labeling protein tags, such as HaloTag® and SNAP-tag®, have revolutionized live-cell imaging by allowing specific, covalent labeling of proteins of interest with a wide range of functional reporters. The HaloTag7 system, in particular, is widely used for its versatility in studying protein interactions, trafficking, and degradation.[11] However, limitations such as suboptimal reaction kinetics and the need for wash steps to remove unbound fluorescent ligands can hinder the study of rapid cellular processes.
To address these limitations, a directed evolution approach using yeast surface display was employed to engineer a HaloTag variant with superior performance for a fluorogenic benzothiadiazole dye. The result is BenzoTag , a next-generation self-labeling protein that, when paired with its cognate benzothiadiazole-chloroalkane ligand (e.g., Bz-1), offers significant advantages over the well-established HaloTag7 system.[11][12]
Mechanism of Action: An Evolved Partnership
The core mechanism remains the same: a protein of interest is genetically fused to the BenzoTag protein. A specific ligand, consisting of the benzothiadiazole fluorophore linked to a chloroalkane reactive group, is then introduced. The chloroalkane forms a covalent bond with a key aspartate residue in the BenzoTag active site, permanently attaching the fluorescent label to the fusion protein. The innovation lies in the evolved BenzoTag protein, which exhibits enhanced conjugation kinetics and amplifies the fluorescence signal of the bound benzothiadiazole dye, enabling robust, no-wash labeling in living cells.[12]
Caption: Workflow for live-cell protein labeling using the BenzoTag system.
Head-to-Head Performance: BenzoTag vs. HaloTag7
Experimental data reveals the striking performance improvements of the BenzoTag system compared to the industry-standard HaloTag7 paired with a silicon rhodamine dye. The key advantages are faster labeling kinetics at lower concentrations, which is critical for minimizing cellular perturbation and capturing dynamic events.[11][12]
| Performance Metric | BenzoTag-Benzothiadiazole System | HaloTag7-Silicon Rhodamine System | Advantage |
| Labeling Speed | Saturation in < 100 seconds[12] | Slower, requires longer incubation | ~18-fold faster kinetics[11] |
| Ligand Concentration | Robust labeling at 7 nM[12] | Requires higher concentrations (e.g., 50-100 nM) | Higher sensitivity, lower cost, less off-target effects |
| Wash Requirement | No-wash required (fluorogenic)[11] | Wash steps are necessary to reduce background | Enables real-time monitoring of fast processes |
| Multiplexing | Orthogonal to HaloTag7 system[12] | Can be used alongside BenzoTag[12] | Enables dual-color, no-wash live-cell imaging |
Experimental Protocol: No-Wash Live-Cell Imaging with BenzoTag
This protocol outlines the general steps for labeling and imaging a protein of interest (POI) fused to BenzoTag in cultured mammalian cells.
Materials:
-
Mammalian cells cultured on glass-bottom imaging dishes.
-
Plasmid encoding POI-BenzoTag fusion protein.
-
Transfection reagent (e.g., Lipofectamine).
-
Benzothiadiazole-chloroalkane (Bz-CA) ligand stock solution (e.g., 1 mM in DMSO).
-
Live-cell imaging medium (e.g., FluoroBrite DMEM).
-
Fluorescence microscope equipped for live-cell imaging.
Procedure:
-
Transfection: Twenty-four hours prior to imaging, transfect the cultured cells with the POI-BenzoTag plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Ligand Preparation: On the day of imaging, prepare a working solution of the Bz-CA ligand. Dilute the 1 mM stock solution in live-cell imaging medium to a final concentration of 10-50 nM. Causality Note: Using the lowest effective concentration (determined empirically, starting around 7-10 nM) minimizes potential artifacts from unbound probe.
-
Cell Preparation: Gently wash the cells once with pre-warmed (37°C) live-cell imaging medium to remove residual culture medium.
-
Labeling: Replace the medium with the Bz-CA working solution.
-
Incubation & Imaging: Immediately place the dish on the microscope stage, which should be pre-warmed to 37°C with CO₂ control. Imaging can commence immediately. The labeling reaction reaches saturation in under two minutes.[12] Trustworthiness Note: The fluorogenic nature of the probe provides a self-validating system; signal is only generated where the probe has successfully bound to the BenzoTag, inherently confirming the reaction's success and location.
-
Data Acquisition: Acquire images using appropriate filter sets for the specific benzothiadiazole derivative. Monitor the process in real-time as needed for dynamic studies.
BTD-Based Probes for Cysteine-Reactive Chemoproteomics
Cysteine is a unique amino acid due to the nucleophilicity of its thiol side chain, making it a frequent participant in enzyme catalysis and a target for covalent drugs and probes.[13] Activity-based protein profiling (ABPP) of cysteine residues is a powerful chemoproteomic strategy to map enzyme activity, identify druggable sites, and discover novel covalent inhibitors.[6][13] While iodoacetamide (IA)-based probes are the workhorse for cysteine profiling, they can have limitations in reactivity and selectivity.
Benzothiadiazole-derived reagents, specifically ethynyl benziodoxolone (EBX) , have emerged as a highly efficient and chemoselective alternative for profiling cysteine residues in complex proteomes.[14][15]
Mechanism of Action: Hyper-reactive Cysteine Labeling
EBX reagents react rapidly and selectively with cysteine thiols under mild physiological conditions.[14] The probe itself contains a bioorthogonal alkyne handle. After labeling the proteome, this handle can be "clicked" to a reporter tag (e.g., biotin for enrichment, or a fluorophore for visualization) using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This two-step approach provides versatility and allows for the sensitive detection of labeled proteins. The key advantage of EBX is its complementary reactivity profile to IA probes, enabling broader coverage of the "reactive cysteinome".[15]
Caption: Chemoproteomic workflow for profiling reactive cysteines using EBX probes.
Head-to-Head Performance: EBX vs. Iodoacetamide Probes
The primary advantage of using EBX probes is not necessarily replacing IA probes, but complementing them to achieve a more comprehensive map of reactive cysteines.
| Performance Metric | Ethynyl Benziodoxolone (EBX) Probe | Iodoacetamide (IA) Probe | Advantage |
| Reaction Speed | Fast, under physiological conditions[14] | Generally fast | Comparable |
| Chemoselectivity | High degree of chemoselectivity for Cys[14] | High selectivity for Cys, some off-targets | EBX offers a very clean reactivity profile |
| Proteome Coverage | Profiles a distinct and complementary set of cysteines | Profiles a broad set of reactive cysteines | Combined use significantly increases coverage[15] |
| Combined Power | Used with IA, can monitor up to ~3000 reactive cysteines[15] | The established standard | Synergistic; enables near-complete profiling of the reactive cysteinome |
Experimental Protocol: Competitive Profiling of Cysteine-Reactive Fragments
This protocol describes a competitive profiling experiment to identify the protein targets of a cysteine-reactive small molecule inhibitor using an EBX probe.
Materials:
-
Cell lysate (~1 mg/mL total protein).[16]
-
Cysteine-reactive inhibitor of interest.
-
Ethynyl benziodoxolone (EBX) probe with alkyne handle.
-
Azide-biotin reporter tag.
-
Click chemistry reagents: CuSO₄, TBTA or BTTAA ligand, and a reducing agent (e.g., TCEP or sodium ascorbate).
-
Streptavidin agarose beads.
-
Buffers for proteomics sample preparation (e.g., urea, DTT, iodoacetamide for alkylation, trypsin).
-
LC-MS/MS system.
Procedure:
-
Competitive Incubation:
-
Pre-incubate aliquots of the cell lysate with varying concentrations of your cysteine-reactive inhibitor (and a vehicle control, e.g., DMSO) for 30-60 minutes at room temperature. Causality Note: This step allows the inhibitor to bind to its specific cysteine targets, "blocking" them from subsequent labeling by the probe.
-
-
Probe Labeling:
-
Add the EBX-alkyne probe to each sample at a concentration sufficient to label accessible cysteines (e.g., 100 µM). Incubate for 1 hour.
-
-
Click Chemistry:
-
To each sample, add the azide-biotin reporter tag, CuSO₄, a copper-chelating ligand, and a reducing agent to catalyze the CuAAC reaction. Incubate for 1 hour.
-
-
Protein Precipitation & Digestion:
-
Precipitate the proteins (e.g., with chloroform/methanol) to remove excess reagents.
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8M urea), reduce with DTT, and alkylate non-probe-modified cysteines with standard iodoacetamide.
-
Dilute the urea and perform tryptic digestion overnight.
-
-
Enrichment of Labeled Peptides:
-
Incubate the digested peptide mixture with streptavidin beads to enrich for the biotinylated peptides (i.e., those that were successfully labeled by the EBX probe).
-
Wash the beads extensively to remove non-specifically bound peptides.
-
-
LC-MS/MS Analysis:
-
Elute the bound peptides from the beads and analyze them by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the labeled peptides across all samples. A decrease in the signal for a specific peptide in the inhibitor-treated samples compared to the control indicates that the inhibitor bound to that specific cysteine residue. Trustworthiness Note: The dose-dependent reduction in signal for a given cysteine-containing peptide provides strong, self-validating evidence of a direct binding interaction between the inhibitor and the target protein.
-
Conclusion and Future Perspectives
Benzothiadiazole-based labels represent a significant advancement in chemical proteomics. The BenzoTag system offers unparalleled speed and convenience for live-cell imaging, enabling researchers to probe cellular dynamics with greater temporal resolution and minimal perturbation.[12] In parallel, BTD-derived chemoproteomic probes like EBX provide a complementary and powerful tool for mapping the reactive cysteinome, expanding our ability to identify the targets of covalent drugs and probe protein function.[15]
The future of BTD-based labels is bright. We can anticipate the development of new BTD fluorophores with an expanded palette of colors and photophysical properties for more sophisticated multiplexed imaging. Furthermore, the design of novel BTD-based reactive groups targeting other amino acids or post-translational modifications could unlock new avenues for activity-based protein profiling. As these tools become more widely adopted, they will undoubtedly accelerate discoveries in fundamental cell biology and drug development.
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Kandasamy, G. et al. (2024). Multiplexed no-wash cellular imaging using BenzoTag, an evolved self-labeling protein. Chemical Science. Available at: [Link]11]
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(2024). Multiplexed no-wash cellular imaging using BenzoTag, an evolved self-labeling protein. Vertex AI Search.[12]
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Ting, Y. S. et al. (2015). Systematic Comparison of Label-Free, Metabolic Labeling, and Isobaric Chemical Labeling for Quantitative Proteomics on LTQ Orbitrap Velos. Journal of Proteome Research.[3]
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(2024). Comparative Analysis of MS/MS Search Algorithms in Label-Free Shotgun Proteomics for Monitoring Host-Cell Proteins Using Trapped Ion Mobility and ddaPASEF. bioRxiv.[17]
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(2021). Benchmarking Quantitative Performance in Label-Free Proteomics. ResearchGate.[18]
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Gotor, R. et al. (2016). Multifunctional Benzothiadiazole-Based Small Molecules Displaying Solvatochromism and Sensing Properties toward Nitroarenes, Anions, and Cations. ACS Omega.[19]
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Abreu, R. et al. (2021). Comparison of Different Label-Free Techniques for the Semi-Absolute Quantification of Protein Abundance. Journal of Fungi.[20]
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(2012). Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases. PMC.[21]
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(2015). Label-Based and Label-Free Strategies for Protein Quantitation. ResearchGate.[1]
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Jiang, J-H. et al. (2025). Hydrophilic polymeric fluorescent probes based on benzothiadiazole constructed for real-time monitoring of lipid droplet levels in cells. Photochemical & Photobiological Sciences.[22]
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Neto, B. A. D. et al. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research. Available at: [Link]8]
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Neto, B. A. D. et al. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. ACS Publications.[9]
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van Doodewaerd, B. R. et al. (2023). THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog. Nature Communications.[23]
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Zecha, J. et al. (2019). TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach. Molecular & Cellular Proteomics.[24]
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Hoch, D. G. et al. (2018). Cysteine-reactive probes and their use in chemical proteomics. Chemical Communications. Available at: [Link]6]
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Paulo, J. A. et al. (2013). Benchmarking stable isotope labeling based quantitative proteomics. Journal of Proteomics.[4]
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Dada, L. et al. (2015). Proteome-Wide Profiling of Targets of Cysteine reactive Small Molecules by Using Ethynyl Benziodoxolone Reagents. Angewandte Chemie International Edition. Available at: [Link]14]
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(n.d.). Universally high throughput Mass spectrometry-Tag Quantification in biological matrices: Alternative to radiolabeling. ANR.[25]
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(2019). Designed Benzothiadiazole Fluorophores for Selective Mitochondrial Imaging and Dynamics. ResearchGate.[26]
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(2023). Fully-Functionalized Natural Product Probes to Expand the Chemical Tractability of the Human Proteome. ChemRxiv.[27]
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Nuber, C. M. et al. (2021). A Perspective on Cysteine-Reactive Activity-Based Probes. Organic & Biomolecular Chemistry.[13]
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Chen, B. et al. (2021). Quantitative Top-Down Proteomics in Complex Samples Using Protein-Level Tandem Mass Tag Labeling. Analytical Chemistry.[5]
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(2015). Pierce BCA Protein Assay Kit User Guide. Thermo Fisher Scientific.[16]
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Abegg, D. et al. (2016). Cysteine-specific Chemical Proteomics: From Target Identification to Drug Discovery. CHIMIA. Available at: [Link]15]
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(2021). Versatile 'chemoproteomic probes' for activity-based protein profiling. Penn Today.[31]
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A Senior Application Scientist's Guide to Assessing the Photostability of 5-(Bromomethyl)-1,2,3-benzothiadiazole (BBT) Labeled Compounds
For researchers, scientists, and professionals in drug development, the selection of a fluorescent label is a critical decision that profoundly impacts experimental outcomes. Among the myriad of available fluorophores, 5-(bromomethyl)-1,2,3-benzothiadiazole (BBT) has emerged as a noteworthy agent for labeling thiol-containing molecules, such as cysteine residues in proteins. Its utility stems from the reactive bromomethyl group that forms a stable thioether bond. However, the true value of any fluorescent probe lies not just in its reactivity but also in its resilience to light-induced degradation, a property known as photostability. This guide provides a comprehensive framework for assessing the photostability of BBT-labeled compounds, comparing its potential performance with other common fluorophores, and is underpinned by robust experimental methodologies.
The Imperative of Photostability in Fluorescence-Based Assays
Benzothiadiazole derivatives are recognized as a versatile class of fluorophores, finding applications in bioimaging and materials science due to their favorable photophysical properties.[1][2][3] While extensive research has been conducted on various benzothiadiazole-based dyes,[4][5][6] specific and quantitative photostability data for this compound is not as readily available. This guide, therefore, aims to empower researchers with the methodology to conduct their own assessments and make informed decisions.
Experimental Design for Photostability Assessment: A Self-Validating Approach
The core of assessing photostability lies in a well-designed experiment that quantifies the rate of photobleaching under controlled conditions. The following protocol is designed to be a self-validating system, providing a clear and reproducible method for comparing BBT-labeled compounds to other fluorescently labeled molecules.
Key Photostability Metrics
Two primary metrics are commonly used to quantify photostability:
-
Photobleaching Quantum Yield (ΦB): This is the ultimate measure of a fluorophore's intrinsic photostability. It represents the probability that an excited-state fluorophore will undergo photochemical destruction. A lower ΦB indicates higher photostability.
-
Half-life (t1/2): This is a more practical and context-dependent measure, representing the time it takes for the fluorescence intensity of a sample to decrease by 50% under specific and constant illumination conditions.
Experimental Workflow for Photostability Assessment
The following diagram illustrates the general workflow for assessing the photostability of a fluorescently labeled compound.
Caption: Experimental workflow for assessing the photostability of fluorescently labeled compounds.
Detailed Step-by-Step Protocol
This protocol provides a detailed methodology for assessing the photostability of a BBT-labeled protein and comparing it to a protein labeled with a well-characterized fluorophore like fluorescein isothiocyanate (FITC).
Materials:
-
This compound (BBT)
-
Fluorescein isothiocyanate (FITC) or another reference fluorophore
-
Thiol-containing protein (e.g., Bovine Serum Albumin, which has a free cysteine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column
-
Fluorometer or a fluorescence microscope with a stable light source and a sensitive detector
-
Quartz cuvettes or microscope slides and coverslips
-
Data analysis software (e.g., ImageJ, Origin, or custom scripts)
Procedure:
-
Protein Labeling:
-
Dissolve the protein in PBS at a concentration of 1-5 mg/mL.
-
Add a 10-fold molar excess of BBT (dissolved in a minimal amount of a compatible organic solvent like DMSO) to the protein solution.
-
For the comparative sample, label the same protein with FITC according to the manufacturer's protocol.
-
Incubate the reactions for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the protein-containing fractions and determine the protein concentration and degree of labeling using UV-Vis spectrophotometry.
-
-
Sample Preparation for Photobleaching:
-
Dilute the labeled protein solutions in PBS to a concentration that gives a fluorescence intensity within the linear range of the detector.
-
For fluorometer-based measurements, place the solution in a quartz cuvette.
-
For microscopy-based measurements, place a small drop of the solution on a microscope slide, cover with a coverslip, and seal to prevent evaporation.
-
-
Photobleaching Experiment:
-
Crucial Control: Prepare a "dark control" sample that is kept in the same conditions but not exposed to the excitation light to account for any thermal degradation.[7][8]
-
Place the sample in the fluorometer or on the microscope stage.
-
Continuously illuminate the sample with a stable light source at the excitation maximum of the fluorophore. It is critical to use the same illumination power and conditions for all samples being compared.
-
Record the fluorescence intensity at regular intervals until the signal has decayed to at least 20% of its initial value.
-
-
Data Analysis:
-
Subtract any background fluorescence from your measurements.[9]
-
Normalize the fluorescence intensity at each time point to the initial intensity (I/I0).
-
Plot the normalized intensity versus time.
-
Fit the data to a single or double exponential decay function to determine the half-life (t1/2).
-
Comparative Data Presentation
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Photostability (t1/2 in seconds) | Reference |
| BBT-labeled Protein | To be determined | To be determined | To be determined experimentally | Your Data |
| FITC-labeled Protein | ~495 | ~519 | To be determined experimentally | Your Data |
| Alexa Fluor 488 | ~495 | ~519 | Significantly more stable than FITC | [10] |
| Alexa Fluor 568 | ~578 | ~603 | High | [10] |
| Cy5 | ~649 | ~670 | Moderate | [10] |
Interpreting the Results and the Chemistry Behind Photostability
The photobleaching of a fluorophore is a complex process involving the transition of the molecule to an excited triplet state, from which it can react with molecular oxygen to form reactive oxygen species (ROS). These ROS can then attack the fluorophore, leading to its irreversible destruction.
The chemical structure of the fluorophore plays a crucial role in its photostability. Benzothiadiazole is an electron-deficient aromatic system. When incorporated into a donor-acceptor-donor or donor-acceptor type structure, it can lead to intramolecular charge transfer (ICT) upon excitation.[5] This ICT character can influence the excited state lifetime and the propensity to form the reactive triplet state. The specific substituents on the benzothiadiazole ring and the molecular environment (e.g., solvent polarity, presence of oxygen quenchers) will also significantly impact photostability.
Conclusion and Recommendations
The photostability of a fluorescent label is a critical parameter that must be carefully evaluated to ensure the integrity of experimental data. While this compound offers a convenient method for labeling thiol-containing molecules, a comprehensive assessment of its photostability is crucial for its effective application. By following the detailed experimental protocol outlined in this guide, researchers can generate their own quantitative photostability data for BBT-labeled compounds.
It is recommended to always perform a side-by-side comparison with a well-characterized and highly photostable fluorophore under identical experimental conditions. This will provide a reliable benchmark and enable an informed decision on whether BBT is the optimal choice for your specific application. The pursuit of scientific rigor demands such meticulous characterization, ensuring that the insights gained from fluorescence-based studies are both accurate and reproducible.
References
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Sissa, C., et al. (2011). Spectroscopic Investigation and Theoretical Modeling of Benzothiadiazole-Based Charge-Transfer Chromophores. The Journal of Physical Chemistry B, 115(22), 7009–7020. Available at: [Link]
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Demadrille, R., et al. (2017). Benzothiadiazole-based photosensitizers for efficient and stable dye-sensitized solar cells and 8.7% efficiency semi-transparent mini-modules. Sustainable Energy & Fuels, 1(7), 1543-1554. Available at: [Link]
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Lin, C. A., et al. (2017). Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. Dyes and Pigments, 141, 355-365. Available at: [Link]
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Mahmoudian, J., et al. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal, 13(3), 169–174. Available at: [Link]
-
Nguyen, H. T., et al. (2023). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian Journal of Chemistry, 62(12), 1276-1284. Available at: [Link]
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Neto, B. A. D., et al. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research, 48(6), 1580–1590. Available at: [Link]
-
Shcherbo, D., et al. (2009). Comparison of photostability for selected fluorescent proteins. Journal of Biomedical Optics, 14(3), 034010. Available at: [Link]
-
Neto, B. A. D., et al. (2021). Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of a New Generation Probes. Chemistry – An Asian Journal, 16(24), 4064-4083. Available at: [Link]
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ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Available at: [Link]
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Nguyen, H. T., et al. (2023). Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Indian Journal of Chemistry, 62(12). Available at: [Link]
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Wang, Y., et al. (2021). Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications. Materials Advances, 2(14), 4734-4741. Available at: [Link]
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Sullivan, E. L., & Restrepo, D. (2022). Longitudinal Assessment of Fluorescence Stability Shows Fluorescence Intensity Decreases Over Time: Implications for Fluorescence Microscopy Studies. bioRxiv. Available at: [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives. ChemPhysChem, 24(14), e202300159. Available at: [Link]
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Mahmoudian, J., et al. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal, 13(3), 169-174. Available at: [Link]
-
European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
-
Neto, B. A. D., et al. (2022). Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes. Chemistry – An Asian Journal, 17(2), e202101037. Available at: [Link]
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Agilent Technologies. (2019). Comparison of Common Fluorescent Labels for LC/MS Analysis of Released N-Linked Glycans. Available at: [Link]
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Mészáros, B., et al. (2022). Fluorescence-Based Protein Stability Monitoring—A Review. International Journal of Molecular Sciences, 23(3), 1833. Available at: [Link]
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Chu, J., et al. (2014). A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. Annual Review of Biochemistry, 83, 389-412. Available at: [Link]
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International Alliance of Generic Medicines. (n.d.). Photostability. Available at: [Link]
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A Comparative Analysis of Stokes Shift in Substituted Benzothiadiazole Fluorophores: A Guide for Researchers
In the landscape of fluorescent probe development, particularly for applications in cellular imaging, diagnostics, and materials science, the pursuit of molecules with large Stokes shifts is of paramount importance. A substantial separation between the maximum absorption and emission wavelengths minimizes self-quenching and reduces background interference from scattered excitation light, thereby enhancing signal-to-noise ratios.[1] The 2,1,3-benzothiadiazole (BTD) scaffold has emerged as a privileged structure in the design of such fluorophores. Its inherent electron-deficient nature, coupled with high photostability and tunable photophysical properties, makes it an ideal core for building sophisticated fluorescent tools.[2][3][4]
This guide provides a comparative study of Stokes shift in a series of substituted benzothiadiazole derivatives. We will delve into the electronic factors that govern the magnitude of the Stokes shift, present a side-by-side comparison of experimental data for various substitution patterns, and provide a detailed protocol for the experimental determination of this critical photophysical parameter.
The Principle of Intramolecular Charge Transfer (ICT) in Benzothiadiazole Fluorophores
The large Stokes shifts observed in many benzothiadiazole derivatives are a direct consequence of an excited-state phenomenon known as intramolecular charge transfer (ICT). In a typical BTD-based fluorophore, the BTD core acts as an electron acceptor (A) and is chemically linked to an electron-donating group (D). This "push-pull" or D-A architecture is fundamental to its photophysical behavior.
Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited state (S₁). In this excited state, a significant redistribution of electron density occurs, with electrons moving from the donor moiety to the acceptor BTD core.[5][6] This charge-separated excited state is more polar than the ground state and has a different equilibrium geometry. The fluorophore and the surrounding solvent molecules then relax to accommodate this new, more polar excited state, leading to a decrease in its energy. Fluorescence emission occurs from this relaxed excited state back to the ground state. Because the ground state geometry and solvation are different from the relaxed excited state, the emitted photon has lower energy (a longer wavelength) than the absorbed photon. This energy difference is the Stokes shift.
The efficiency of this ICT process, and consequently the magnitude of the Stokes shift, is highly dependent on the electronic nature of the substituents attached to the benzothiadiazole core and the polarity of the surrounding environment.[7]
Below is a diagram illustrating the influence of substituents on the ICT character and Stokes shift in benzothiadiazole fluorophores.
Caption: Influence of substituents on the intramolecular charge transfer (ICT) process and Stokes shift.
Comparative Photophysical Data of Substituted Benzothiadiazoles
The strategic placement of electron-donating and electron-withdrawing groups on the benzothiadiazole core allows for fine-tuning of the Stokes shift. Generally, increasing the electron-donating strength of the donor group or the electron-withdrawing strength of the acceptor group enhances the ICT character and leads to a larger Stokes shift.
The following table summarizes the photophysical properties of a selection of substituted benzothiadiazole derivatives from the literature, highlighting the impact of different substituents on their Stokes shifts.
| Compound/Substituent | Donor (D) / Acceptor (A) Moiety | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Solvent | Reference |
| 4,7-di(thiophen-2-yl)BTD | Thiophene (Donor) | 450 | 560 | 110 | 4365 | 0.90 | PMMA matrix | [8] |
| 4-(N,N-dimethylamino)BTD | -N(CH₃)₂ (Donor) | 425 | 526 | 101 | 4559 | - | Hexane | [9] |
| 4-(N,N-dimethylamino)BTD | -N(CH₃)₂ (Donor) | 452 | 604 | 152 | 6613 | - | Dichloromethane | [9] |
| BTD with -CN group | Cyano (Acceptor) | ~450 | ~651 | ~201 | - | - | - | [10] |
| DAD with Dihydroacridine | Dihydroacridine (Donor) | ~480 | ~620 | ~140 | 4700 | 0.37 | Toluene | [11] |
Note: The data presented is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. The Stokes shift in cm⁻¹ is calculated as (1/λ_abs - 1/λ_em) * 10⁷.
Experimental Protocol for Determining Stokes Shift
Accurate determination of the Stokes shift requires careful measurement of both the absorption and fluorescence emission spectra. The following protocol outlines a standard procedure for these measurements.
I. Instrumentation and Materials
-
UV-Vis Spectrophotometer: A dual-beam spectrophotometer is recommended for accurate baseline correction.
-
Spectrofluorometer: Equipped with an excitation and an emission monochromator.
-
Quartz Cuvettes: 1 cm path length cuvettes for both absorption and fluorescence measurements.
-
Solvent: Spectroscopic grade solvent in which the fluorophore is soluble and stable.
-
Fluorophore Sample: A stock solution of the benzothiadiazole derivative of known concentration.
II. Step-by-Step Measurement Procedure
-
Sample Preparation:
-
Prepare a dilute solution of the benzothiadiazole derivative in the chosen spectroscopic grade solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum (λ_abs) to minimize inner filter effects.[9]
-
Prepare a solvent blank using the same spectroscopic grade solvent.
-
-
UV-Vis Absorption Spectrum Acquisition:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the desired wavelength range for the scan (e.g., 250-700 nm).
-
Place the solvent blank in both the sample and reference cuvette holders and run a baseline correction.
-
Replace the solvent in the sample cuvette holder with the fluorophore solution.
-
Acquire the absorption spectrum of the sample.
-
Identify and record the wavelength of maximum absorbance (λ_abs).
-
-
Fluorescence Emission Spectrum Acquisition:
-
Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.
-
Set the excitation wavelength to the λ_abs determined from the absorption spectrum.
-
Set the emission monochromator to scan a wavelength range that is expected to cover the entire emission profile (e.g., from λ_abs + 20 nm to 800 nm).
-
Place the solvent blank in the cuvette holder and acquire a blank spectrum to check for any background fluorescence from the solvent or cuvette.
-
Replace the blank with the fluorophore solution.
-
Acquire the fluorescence emission spectrum of the sample.
-
Identify and record the wavelength of maximum emission intensity (λ_em).
-
-
Stokes Shift Calculation:
-
Calculate the Stokes shift in nanometers (nm): Stokes Shift (nm) = λ_em - λ_abs
-
For a more physically meaningful representation, calculate the Stokes shift in wavenumbers (cm⁻¹): Stokes Shift (cm⁻¹) = (1 / λ_abs (cm)) - (1 / λ_em (cm)) To convert wavelength in nm to cm, divide by 10⁷.
-
The following diagram outlines the experimental workflow for determining the Stokes shift.
Caption: A step-by-step workflow for the experimental determination of Stokes shift.
Conclusion
The 2,1,3-benzothiadiazole core is a versatile platform for the design of fluorophores with large Stokes shifts. By understanding the principles of intramolecular charge transfer and the electronic effects of substituents, researchers can rationally design and synthesize novel probes with tailored photophysical properties for a wide range of applications. The strategic introduction of strong electron-donating and electron-withdrawing groups is a proven strategy to enhance the ICT character and, consequently, to achieve substantial Stokes shifts. The experimental protocol provided herein offers a reliable method for the accurate determination of this crucial parameter, enabling the effective evaluation and comparison of newly synthesized benzothiadiazole-based fluorophores.
References
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Agilent Technologies. (2015). The Basics of UV-Vis Spectrophotometry. [Link]
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University of California, Irvine, Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]
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Cerdeira, F. M., et al. (2017). Photophysical properties and excited state dynamics of 4,7-dithien-2-yl-2,1,3-benzothiadiazole. Physical Chemistry Chemical Physics, 19(2), 1593-1601. [Link]
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Wang, J., et al. (2013). Donor-acceptor molecules based on benzothiadiazole: Synthesis, X-ray crystal structures, linear and third-order nonlinear optical properties. Dyes and Pigments, 99(2), 346-354. [Link]
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Casey, A., et al. (2014). Thioalkyl-Substituted Benzothiadiazole Acceptors: Copolymerization with Carbazole Affords Polymers with Large Stokes Shifts and High Solar Cell Voltages. Macromolecules, 47(7), 2279–2288. [Link]
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Gryko, D. T., et al. (2020). Photophysical and redox properties of new donor–acceptor–donor (DAD) compounds containing benzothiadiazole (A) and dimethyldihydroacridine (D) units: a combined experimental and theoretical study. New Journal of Chemistry, 44(1), 158-168. [Link]
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Zhang, Y., et al. (2022). Substituent derivatives of benzothiazole-based fluorescence probes for hydrazine with conspicuous luminescence properties: A theoretical study. Journal of Molecular Liquids, 366, 120257. [Link]
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Di Donato, M., et al. (2021). Tuning the Fluorescence and the Intramolecular Charge Transfer of Phenothiazine Dipolar and Quadrupolar Derivatives by Oxygen Functionalization. Molecules, 26(13), 3823. [Link]
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Kivala, M., et al. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. Crystals, 14(1), 1. [Link]
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Jackson, A. J., et al. (2015). Effect of Fluorination of 2,1,3-Benzothiadiazole on the Optoelectronic Properties of Donor–Acceptor Copolymers for Photovoltaic Applications. The Journal of Organic Chemistry, 80(9), 4564-4575. [Link]
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Gribanov, P. S., et al. (2023). New electron-deficient 2,1,3-benzothiadiazole-cored donor–acceptor compounds: Synthesis, photophysical and electroluminescent properties. Dyes and Pigments, 219, 111599. [Link]
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Safety Operating Guide
Navigating the Disposal of 5-(Bromomethyl)-1,2,3-benzothiadiazole: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-(Bromomethyl)-1,2,3-benzothiadiazole, a compound that, due to its chemical structure, requires careful handling and disposal. As researchers and drug development professionals, a thorough understanding of these procedures is paramount to ensuring a safe and compliant laboratory environment.
Understanding the Hazard Profile
Table 1: Inferred Hazard Profile and Key Considerations
| Hazard Type | Description | Primary Safety Concern |
| Acute Toxicity (Oral) | Based on data for similar compounds, may be harmful if swallowed.[1] | Ingestion can lead to systemic toxic effects. |
| Skin Corrosion/Irritation | Expected to be a skin irritant based on related benzothiadiazole structures.[1] | Direct contact can cause redness, inflammation, and discomfort. |
| Serious Eye Damage/Irritation | Likely to cause serious eye irritation.[1] | Accidental eye contact can lead to significant and potentially lasting damage. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[1] | Inhalation should be avoided to prevent irritation of the respiratory tract. |
| Chemical Reactivity | The bromomethyl group is a leaving group, making the compound reactive towards nucleophiles. | Incompatible with strong bases, oxidizing agents, and nucleophiles, which could lead to vigorous or exothermic reactions. |
Immediate Safety and Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, the following PPE must be worn:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A laboratory coat must be worn and fully fastened.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.
Spill Management Protocol
In the event of a spill, immediate and decisive action is crucial to mitigate exposure and contamination.
Step 1: Evacuate and Secure the Area
-
Immediately alert others in the vicinity.
-
If the spill is large or involves a significant release of dust, evacuate the immediate area.
-
Restrict access to the spill zone.
Step 2: Don Appropriate PPE
-
Before attempting any cleanup, ensure you are wearing the full PPE as outlined in Section 2.
Step 3: Contain and Absorb the Spill
-
For solid spills, carefully sweep up the material and place it into a designated, labeled hazardous waste container.[1][2] Avoid generating dust.
-
For solutions, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Do not use combustible materials like paper towels to absorb the spill.
Step 4: Decontaminate the Area
-
Once the bulk of the material is removed, decontaminate the spill area. A recommended procedure is to wash the area with a detergent and water solution, followed by a rinse with water.[3]
-
All materials used for cleanup, including absorbent pads and contaminated cleaning supplies, must be disposed of as hazardous waste.
Step 5: Final Disposal
-
Place all contaminated materials, including the spilled substance and cleanup debris, into a clearly labeled, sealed, and compatible hazardous waste container.
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4] However, for small quantities, a chemical neutralization step can be considered to reduce the reactivity of the waste before it is collected.
On-Site Chemical Neutralization (for small quantities)
The reactivity of the bromomethyl group allows for its conversion to a less reactive functional group through nucleophilic substitution. A common and effective method is hydrolysis using a basic solution. This procedure should only be carried out by trained personnel in a controlled laboratory setting.
Protocol for Neutralization via Hydrolysis:
-
Preparation: In a suitable reaction vessel within a chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a water/alcohol mixture (e.g., 1:1 water:ethanol). The alcohol helps to solubilize the organic compound.
-
Addition: Slowly and with stirring, add the this compound waste to the basic solution. The reaction is expected to be exothermic, so the addition should be gradual to control the temperature.
-
Reaction: Allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours) to ensure complete hydrolysis of the bromomethyl group to a hydroxymethyl group. The completion of the reaction can be monitored by thin-layer chromatography (TLC) if necessary.
-
Neutralization of Excess Base: After the reaction is complete, neutralize the excess base by slowly adding a weak acid, such as acetic acid, until the pH of the solution is near neutral (pH 7).
-
Collection for Disposal: The resulting neutralized solution should be collected in a designated hazardous waste container, clearly labeled with its components. This mixture can then be handed over to a licensed waste disposal company.
Disposal of Bulk Quantities and Contaminated Materials
For larger quantities of this compound and all contaminated materials (e.g., PPE, glassware, spill cleanup debris), the following procedure must be followed:
-
Segregation and Collection: Collect the waste in a dedicated, properly labeled, and sealed container.[5] The container must be compatible with the chemical and show no signs of leakage or damage.[6]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The approximate quantity and date of accumulation should also be noted.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. It should be stored away from incompatible materials such as strong bases and oxidizing agents.[5]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4] The disposal will likely involve high-temperature incineration in a facility equipped with appropriate scrubbers to handle halogenated compounds and sulfur and nitrogen oxides that may be produced upon combustion.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a safe and sustainable research environment. By adhering to these guidelines, laboratory professionals can effectively manage the risks associated with this compound, ensuring the well-being of themselves, their colleagues, and the broader community. Always consult your institution's specific waste management policies and your Environmental Health and Safety department for any additional requirements.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,1,3-Benzothiadiazole-5-carbaldehyde, 97%. Retrieved from [Link]
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Providence College Environmental Health and Safety. (n.d.). Use of Bromine in Organic Chemistry I Laboratory and Organic Chemistry II Laboratory. Retrieved from [Link]
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Chmovzh, T. N., et al. (2023). Benzo[1,2-d:4,5-d′]bis([1][2][7]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules, 28(10), 4163. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2019). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]
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University of Washington. (n.d.). Standard Operating Procedure for Bromine. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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World Health Organization. (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. Retrieved from [Link]
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Rutgers Environmental Health and Safety. (n.d.). Standard Operating Procedure for Laboratories: BROMINE. Retrieved from [Link]
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PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - HW Drugs. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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Personal protective equipment for handling 5-(Bromomethyl)-1,2,3-benzothiadiazole
An In-Depth Guide to the Safe Handling of 5-(Bromomethyl)-1,2,3-benzothiadiazole
As a Senior Application Scientist, it is understood that the integrity of our research and the safety of our personnel are paramount. The compound this compound is a valuable reagent in synthetic chemistry and drug development; however, its structural features—a brominated methyl group attached to a benzothiadiazole core—necessitate a rigorous and informed approach to handling. This guide provides a comprehensive framework for its safe use, grounded in established safety protocols and the specific toxicological profile of the compound and its analogs.
Hazard Identification and Risk Assessment: A Proactive Stance
Understanding the specific threats posed by a chemical is the first step in mitigating risk. For this compound, the primary concern is its acute oral toxicity.[1] The bromomethyl group also suggests potential for alkylating activity, making it a likely irritant to skin, eyes, and the respiratory system.
A thorough risk assessment must precede any laboratory work. This involves not only understanding the intrinsic hazards of the chemical but also evaluating the specific experimental context, including quantities used, duration of exposure, and the potential for aerosolization.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed.[1] |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[2][4] |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[3][4] |
This table synthesizes data from the Safety Data Sheet (SDS) for 5-(Bromomethyl)-2,1,3-benzothiadiazole[1] and closely related benzothiadiazole analogs.[2][3][4]
Core Protective Measures: Your Personal Protective Equipment (PPE)
PPE is the most critical barrier between the researcher and the chemical. The selection of appropriate PPE must be based directly on the identified hazards of toxicity and irritation.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Double-layered Nitrile Gloves or Neoprene/Butyl Gloves | The primary route of exposure is often dermal. Double-gloving provides a safeguard against undetected micro-perforations. For prolonged handling or spill cleanup, heavy-duty neoprene or butyl rubber gloves offer superior chemical resistance.[5] Gloves must be inspected before use and changed immediately upon contamination. |
| Eyes/Face | Chemical Splash Goggles and Full-Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fine dust. A full-face shield must be worn over the goggles when handling larger quantities or when there is a significant splash risk.[6] |
| Body | Chemical-Resistant Laboratory Coat | A fully-buttoned, long-sleeved lab coat is required. Ensure it is made of a material appropriate for handling corrosive and toxic substances.[5] Do not wear the lab coat outside of the designated laboratory area. |
| Respiratory | N95 Respirator or Higher (As per institutional assessment) | Given that the compound can cause respiratory irritation and is a solid that can form dust, all handling of the powder must be done within a certified chemical fume hood.[7][8] If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator is required. |
Standard Operating Procedures (SOP) for Safe Handling
A systematic workflow minimizes the risk of exposure and cross-contamination. The following protocol outlines the essential steps for handling solid this compound.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Step-by-Step Methodology
-
Preparation :
-
Ensure the chemical fume hood has a current certification and is functioning correctly.[8]
-
Don all required PPE as specified in the table above.
-
Cover the work surface within the fume hood with disposable absorbent pads to contain any potential spills.
-
Assemble all necessary glassware and equipment.
-
-
Handling :
-
Keep the container of this compound tightly sealed when not in use.[2]
-
When weighing the solid, use a spatula and perform the task over a weigh boat or creased filter paper to catch any loose particles. Avoid creating dust.[2][7]
-
If creating a solution, add the solid compound slowly to the solvent. Never add solvent to the bulk solid, as this can cause splashing.
-
Keep all containers clearly labeled.
-
-
Post-Handling :
-
Decontaminate all non-disposable equipment (spatulas, glassware) that came into contact with the chemical.
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last.
-
Wash hands thoroughly with soap and water immediately after the procedure is complete.
-
Emergency Response Protocols
Immediate and correct action during an emergency can significantly reduce the severity of an exposure or spill.
Exposure Response
-
Skin Contact : Immediately remove all contaminated clothing.[9] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] Seek immediate medical attention if irritation persists.[2][4]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention.[9]
-
Inhalation : Move the affected person to fresh air and keep them comfortable for breathing.[2][4] If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration.[4] Call a poison center or doctor immediately.[4]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water.[10] Seek immediate medical attention.[9][11]
Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
Waste Management and Disposal
Proper disposal is a legal and ethical requirement to protect both personnel and the environment.
-
Waste Segregation : All solid waste contaminated with this compound (e.g., used gloves, absorbent pads, weigh boats) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container specifically for halogenated organic compounds . Do not mix with non-halogenated waste streams.
-
Disposal : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations for hazardous chemical waste.[5][11] Never dispose of this compound down the drain or in regular trash.
By adhering to these stringent protocols, researchers can confidently and safely utilize this compound, ensuring both scientific progress and a secure laboratory environment.
References
-
Canbi Pharma Ltd. "Safety Data Sheet: 4-BROMO-2,1,3-BENZOTHIADIAZOLE." Available at: [Link]
-
University of California. "Hazardous Material Use and Management: Bromine." Available at: [Link]
-
Fisher Scientific. "Safety Data Sheet: 2-(Bromomethyl)-1,3-benzothiazole (WHMIS 2015)." Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
